molecular formula C8H8N2 B1583224 8-Methylimidazo[1,2-a]pyridine CAS No. 874-10-2

8-Methylimidazo[1,2-a]pyridine

Cat. No.: B1583224
CAS No.: 874-10-2
M. Wt: 132.16 g/mol
InChI Key: BJZAXTJBEBNEDL-UHFFFAOYSA-N
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Description

8-Methylimidazo[1,2-a]pyridine is a useful research compound. Its molecular formula is C8H8N2 and its molecular weight is 132.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 305206. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-methylimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c1-7-3-2-5-10-6-4-9-8(7)10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJZAXTJBEBNEDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60316598
Record name 8-methylimidazo[1,2-a]pyridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874-10-2
Record name 874-10-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=305206
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 8-methylimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60316598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Privileged Scaffold of Imidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 8-Methylimidazo[1,2-a]pyridine

The imidazo[1,2-a]pyridine core is a fused nitrogen-bridged heterocyclic system recognized as a "privileged scaffold" in medicinal chemistry.[1][2] This unique structural motif is present in a multitude of commercial drugs, including the anxiolytic Alpidem , the hypnotic agent Zolpidem , and the gastroprotective drug Zolimidine .[2][3] The broad spectrum of biological activities associated with its derivatives—spanning anticancer, antimicrobial, antiviral, anticonvulsant, and anti-inflammatory properties—cements its status as a cornerstone for modern drug discovery.[1][4]

This guide provides a comprehensive technical overview for researchers and drug development professionals focused on a key analog: This compound . We will explore robust synthetic methodologies, from classic condensation reactions to modern catalytic strategies, and detail the essential spectroscopic techniques required for its unambiguous characterization.

Part 1: Synthesis Methodologies

The construction of the imidazo[1,2-a]pyridine ring system is a well-established field with a variety of effective strategies. The choice of method often depends on the desired substitution pattern, scalability, and tolerance to functional groups. For the synthesis of this compound, the primary starting material is 2-amino-3-methylpyridine.

Methodology 1: The Tschitschibabin (Chichibabin) Reaction

This is the classical and most direct approach, involving the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound. The reaction proceeds via an initial SN2 alkylation of the endocyclic pyridine nitrogen, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic fused-ring system.

Causality Behind Experimental Choices:

  • Starting Materials: 2-amino-3-methylpyridine provides the foundational pyridine ring and the C8-methyl group. Bromoacetaldehyde (often generated in situ or used as a diethyl acetal precursor to improve handling) serves as the two-carbon electrophilic partner required to form the imidazole ring.

  • Solvent & Base: A polar solvent like ethanol or DMF is typically used to facilitate the solubility of the salt intermediates. A base, such as sodium bicarbonate (NaHCO₃), is often employed to neutralize the HBr formed during the reaction, driving the equilibrium towards the final product under milder conditions.[5]

  • Reaction Setup: To a solution of 2-amino-3-methylpyridine (1.0 eq) in ethanol (10 mL/mmol), add sodium bicarbonate (2.0 eq).

  • Reagent Addition: Add bromoacetaldehyde diethyl acetal (1.2 eq) to the mixture.

  • Reflux: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 6-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Extraction: Redissolve the residue in dichloromethane (DCM) and wash with water (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield pure this compound.

Reaction Mechanism: Tschitschibabin Synthesis

G cluster_start Step 1: SN2 Alkylation cluster_intermediate Step 2: Intramolecular Cyclization cluster_end Step 3: Dehydration reactant reactant intermediate intermediate product product arrow_label arrow_label A 2-Amino-3-methylpyridine C Pyridinium Salt Intermediate B Bromoacetaldehyde D Cyclized Intermediate C->D Intramolecular Nucleophilic Attack E This compound D->E - H₂O

Caption: Mechanism of the Tschitschibabin reaction for this compound synthesis.

Methodology 2: One-Pot, Three-Component Groebke–Blackburn–Bienaymé (GBB) Reaction

Multicomponent reactions (MCRs) offer significant advantages in efficiency, atom economy, and operational simplicity.[6][7] The Groebke–Blackburn–Bienaymé (GBB) reaction is a powerful Isonitrile-Based MCR for synthesizing 3-aminoimidazo[1,2-a]pyridines, which can be subsequently modified. A variation of this approach can be adapted to build the core scaffold. More broadly, three-component couplings of an aminopyridine, an aldehyde, and an alkyne under copper catalysis provide a direct route to substituted imidazo[1,2-a]pyridines.[8]

Causality Behind Experimental Choices:

  • Catalyst: A Lewis acid catalyst (e.g., NH₄Cl, p-toluenesulfonic acid) is often required to activate the aldehyde component towards nucleophilic attack by the aminopyridine, initiating the reaction cascade.[6][9][10]

  • Microwave Irradiation: This technique can significantly reduce reaction times by efficiently and uniformly increasing the temperature through dielectric heating, accelerating the reaction rate.[6][7]

  • Reaction Setup: In a microwave-safe vial, combine 2-amino-3-methylpyridine (1.0 eq), an aldehyde (e.g., benzaldehyde, 1.1 eq), a terminal alkyne (e.g., phenylacetylene, 1.2 eq), and a copper(I) catalyst (e.g., CuI, 10 mol%).

  • Solvent: Add a suitable solvent such as toluene or DMF (5 mL).

  • Reaction: Seal the vial and heat in a microwave reactor at 100-120 °C for 30-60 minutes.

  • Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.

  • Purification: Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the residue via column chromatography to obtain the desired 2,3-disubstituted this compound.

Workflow: One-Pot Three-Component Synthesis

G start start process process end end A Combine Reactants: - 2-Amino-3-methylpyridine - Aldehyde - Alkyne - Cu(I) Catalyst B Add Solvent (e.g., Toluene) A->B C Microwave Irradiation (100-120 °C, 30-60 min) B->C D Cool & Filter C->D E Aqueous Work-up & Extraction D->E F Column Chromatography E->F G Pure Product F->G

Caption: General workflow for the microwave-assisted three-component synthesis.

Methodology 3: Copper-Catalyzed Aerobic Oxidative Synthesis

Modern synthetic chemistry emphasizes the use of environmentally benign reagents. Copper-catalyzed reactions using air or molecular oxygen as the terminal oxidant represent a significant step in green chemistry. These methods can construct the imidazo[1,2-a]pyridine scaffold from aminopyridines and various partners like ketones or nitroolefins.[11][12]

Causality Behind Experimental Choices:

  • Catalyst System: A copper(I) salt, such as CuBr, is highly effective.[12] Copper's accessible oxidation states (Cu(I)/Cu(II)/Cu(III)) are crucial for facilitating the oxidative C-N bond formation.

  • Oxidant: Air is the ideal oxidant—it is abundant, inexpensive, and its byproduct (water) is non-toxic.[12] This avoids the need for stoichiometric, often hazardous, chemical oxidants.

  • Solvent: A high-boiling polar aprotic solvent like DMF is often optimal, ensuring reactants remain in solution at the required temperature (e.g., 80-100 °C) for efficient reaction.[12]

Catalytic Cycle: Copper-Catalyzed Synthesis

G cluster_reactants Reactants In cluster_products Product Out catalyst catalyst intermediate intermediate CuI Cu(I) CuII Cu(II) CuI->CuII Oxidation (Air, O₂) CuII->CuI Reductive Elimination text2 C-N Bond Formation CuII->text2 Aminopyridine 2-Amino-3-methylpyridine text1 Condensation & C-H Activation Ketone Ketone Product This compound text1->CuII

Caption: Simplified catalytic cycle for aerobic oxidative synthesis of imidazo[1,2-a]pyridines.

Part 2: Characterization and Spectroscopic Analysis

Unambiguous structural confirmation of the synthesized this compound is achieved through a combination of standard spectroscopic techniques. The data presented below are typical values expected for this compound.

Summary of Spectroscopic Data
TechniqueParameterExpected Value for this compound
Mass Spec (MS) Molecular Ion [M+H]⁺m/z = 133.076
¹H NMR (400 MHz, CDCl₃)Chemical Shift (δ)~8.0-8.1 (d, 1H), ~7.5 (s, 1H), ~7.2-7.3 (d, 1H), ~6.7-6.8 (t, 1H), ~7.4 (s, 1H), ~2.6 (s, 3H)
¹³C NMR (100 MHz, CDCl₃)Chemical Shift (δ)~145, 138, 126, 124, 123, 115, 112, 17
IR Spectroscopy Wavenumber (cm⁻¹)3100-3000 (Ar C-H), 2950-2850 (Alkyl C-H), 1640 (C=N), 1500-1400 (C=C)

Note: Exact NMR chemical shifts can vary based on solvent and concentration.

Detailed Spectral Interpretation
  • ¹H NMR Spectroscopy: The proton NMR spectrum provides the most definitive structural information.

    • Aromatic Region (δ 6.5-8.5 ppm): The fused ring system will display four distinct signals. The proton at C5 (adjacent to the bridgehead nitrogen) is typically the most deshielded. The protons at C6 and C7 will appear as a doublet and a triplet (or dd), respectively, while the C2 and C3 protons on the imidazole ring will appear as singlets (if unsubstituted at the other position).

    • Aliphatic Region (δ 2.0-3.0 ppm): The methyl group (-CH₃) at the C8 position will appear as a sharp singlet integrating to three protons, typically around δ 2.6 ppm.

  • ¹³C NMR Spectroscopy: The carbon spectrum confirms the number of unique carbon environments. This compound has 8 distinct carbon signals: 7 for the aromatic core and 1 for the methyl group. The carbons of the pyridine ring typically appear between δ 110-150 ppm, while the imidazole carbons are also in this aromatic region. The methyl carbon will be significantly upfield, around δ 15-20 ppm.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify key functional groups.

    • C-H Stretching: Look for sharp peaks just above 3000 cm⁻¹ for the aromatic C-H bonds and just below 3000 cm⁻¹ for the methyl C-H bonds.

    • C=C and C=N Stretching: A series of characteristic absorptions between 1400-1650 cm⁻¹ confirms the presence of the aromatic heterocyclic core.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) confirms the elemental composition. For this compound (C₈H₈N₂), the calculated monoisotopic mass for the protonated molecule [M+H]⁺ is 133.0760, providing definitive confirmation of the molecular formula.

  • NMR Spectroscopy: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃). Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.

  • IR Spectroscopy: Obtain the spectrum using an ATR (Attenuated Total Reflectance) accessory on an FTIR spectrometer by placing a small amount of the solid sample directly on the crystal.

  • Mass Spectrometry: Dissolve a small sample in a suitable solvent (e.g., methanol or acetonitrile) and analyze using Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer to obtain high-resolution data.

Analytical Workflow for Characterization

G cluster_spectroscopy Spectroscopic Analysis start start process process end end A Synthesized Crude Product B Purification (Column Chromatography) A->B C Purity & Identity Check B->C D ¹H & ¹³C NMR C->D Structure E HRMS (ESI-TOF) C->E Formula F FTIR (ATR) C->F Bonds G Structure Confirmed

Caption: A standard workflow for the purification and characterization of synthesized compounds.

Conclusion and Future Outlook

This compound is a valuable heterocyclic building block with significant potential in medicinal chemistry. The synthetic routes described herein—from the foundational Tschitschibabin reaction to modern, efficient copper-catalyzed methods—provide a robust toolkit for its preparation. Proper characterization using a combination of NMR, MS, and IR spectroscopy is critical to ensure the structural integrity required for subsequent applications in drug development. As research continues to uncover the vast therapeutic potential of this scaffold, these fundamental synthetic and analytical principles will remain indispensable for the scientists and researchers driving innovation in the field.

References

Spectroscopic Characterization of 8-Methylimidazo[1,2-a]pyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anti-cancer, anti-inflammatory, and antiviral properties. The substituent's position on the imidazo[1,2-a]pyridine core can significantly influence its biological activity. The 8-methyl substituted analog, 8-Methylimidazo[1,2-a]pyridine, serves as a crucial scaffold in the development of novel therapeutic agents. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and the structural elucidation of its derivatives.

Molecular Structure and Atom Numbering

The structural formula and atom numbering scheme for this compound are essential for the correct assignment of spectroscopic signals.

Caption: Structure and numbering of this compound.

Synthesis of Imidazo[1,2-a]pyridines

A general and widely employed method for the synthesis of imidazo[1,2-a]pyridines is the condensation reaction between a 2-aminopyridine derivative and an α-haloketone. For the synthesis of this compound, 2-amino-3-methylpyridine would be the appropriate starting material.

General Experimental Protocol:
  • Reaction Setup: To a solution of the appropriately substituted 2-aminopyridine (1 equivalent) in a suitable solvent such as ethanol or acetone, add the desired α-haloketone (1.1 equivalents).

  • Reaction Conditions: The reaction mixture is typically heated to reflux and stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • Purification: The resulting crude product is then purified by column chromatography on silica gel using an appropriate eluent system, typically a mixture of hexane and ethyl acetate, to afford the pure imidazo[1,2-a]pyridine derivative.

This versatile method allows for the synthesis of a wide array of substituted imidazo[1,2-a]pyridines by varying the substituents on both the 2-aminopyridine and the α-haloketone starting materials.

Spectroscopic Data and Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

While specific experimental data for this compound is not available in the searched literature, data for a closely related derivative, 8-methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde , can provide valuable insights into the expected chemical shifts.

The ¹H NMR spectrum of imidazo[1,2-a]pyridines typically shows characteristic signals for the protons on both the pyridine and imidazole rings.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃

ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
H-2~7.5 - 7.7s
H-3~7.0 - 7.2s
H-5~7.9 - 8.1d
H-6~6.6 - 6.8t
H-7~7.0 - 7.2d
8-CH₃~2.4 - 2.6s
  • Interpretation:

    • The protons on the imidazole ring (H-2 and H-3) are expected to appear as singlets in the aromatic region.

    • The protons on the pyridine ring (H-5, H-6, and H-7) will exhibit characteristic splitting patterns (doublet, triplet, doublet) due to spin-spin coupling with their neighbors.

    • The methyl protons (8-CH₃) will appear as a singlet in the upfield region.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃

CarbonPredicted Chemical Shift (δ, ppm)
C-2~145 - 147
C-3~108 - 110
C-5~123 - 125
C-6~112 - 114
C-7~125 - 127
C-8~130 - 132
C-8a~140 - 142
8-CH₃~16 - 18
  • Interpretation:

    • The carbon atoms of the heterocyclic rings will resonate in the downfield region typical for aromatic and heteroaromatic compounds.

    • The methyl carbon will appear at a characteristic upfield chemical shift.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

For this compound, the IR spectrum is expected to show the following characteristic absorption bands:

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration
3100 - 3000C-H stretching (aromatic)
2950 - 2850C-H stretching (aliphatic -CH₃)
1640 - 1500C=C and C=N stretching (aromatic rings)
1480 - 1440C-H bending (-CH₃)
850 - 750C-H out-of-plane bending (aromatic)
  • Interpretation:

    • The presence of aromatic C-H bonds is confirmed by the stretching vibrations above 3000 cm⁻¹.

    • The aliphatic C-H stretching of the methyl group will be observed below 3000 cm⁻¹.

    • The characteristic absorptions for the C=C and C=N bonds of the fused heterocyclic system will be present in the 1640-1500 cm⁻¹ region.

    • The out-of-plane C-H bending vibrations can provide information about the substitution pattern on the pyridine ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For this compound (C₈H₈N₂), the expected molecular weight is approximately 132.17 g/mol . The mass spectrum of the isomer 8-Methylimidazo[1,5-a]pyridine shows a molecular ion peak (M⁺) at m/z = 132, which is consistent with its molecular formula. A similar molecular ion peak is expected for this compound.

The fragmentation of the molecular ion can provide valuable structural information. A plausible fragmentation pathway for this compound is depicted below.

G M+ [C8H8N2]+• m/z = 132 F1 [C7H5N2]+ m/z = 117 M+->F1 - •CH3 F2 [C6H4N]+ m/z = 90 F1->F2 - HCN F3 [C5H4]+ m/z = 64 F2->F3 - C2H2

Caption: Plausible mass spectrometry fragmentation pathway for this compound.

  • Interpretation:

    • The molecular ion peak (M⁺) is expected at m/z 132.

    • A common fragmentation pathway involves the loss of a methyl radical (•CH₃) to give a fragment ion at m/z 117.

    • Subsequent loss of hydrogen cyanide (HCN) from this fragment would lead to an ion at m/z 90.

    • Further fragmentation could involve the loss of acetylene (C₂H₂) to yield a fragment at m/z 64.

Conclusion

An In-depth Technical Guide to the Crystal Structure Analysis of 8-Substituted Imidazo[1,2-a]pyridines: A Case Study of 8-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, demonstrating a wide spectrum of biological activities, including anti-inflammatory, anti-cancer, and anti-tuberculosis properties. The substitution pattern on this bicyclic heterocyclic system is paramount in dictating its pharmacological profile. This guide provides a comprehensive technical overview of the crystal structure analysis of this important class of compounds. Due to the current unavailability of a published crystal structure for 8-Methylimidazo[1,2-a]pyridine, this document will utilize the closely related 8-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde as a primary exemplar for a detailed methodological walkthrough. The principles and techniques discussed herein are directly applicable to the analysis of this compound upon successful crystallization.

Introduction: The Significance of the 8-Substituted Imidazo[1,2-a]pyridine Core

Imidazo[1,2-a]pyridines are fused heterocyclic systems that have garnered significant attention in the field of drug discovery.[1][2] Their structural similarity to purines allows them to interact with a variety of biological targets. The strategic placement of substituents on the imidazo[1,2-a]pyridine ring can dramatically influence the molecule's bioactivity. The 8-position, in particular, has been identified as a key site for modification to fine-tune the pharmacological properties of these compounds. For instance, while an 8-methyl analogue showed reduced potency in a series of anti-tuberculosis agents compared to its 6- and 7-methyl counterparts, in other contexts, such as for autotaxin (ATX) inhibitors, an 8-methyl group was found to enhance metabolic stability by preventing oxidative metabolism.[3] This underscores the critical importance of understanding the precise three-dimensional structure of these molecules to rationalize their structure-activity relationships (SAR) and to guide further drug design efforts.

Single-crystal X-ray diffraction is the most definitive method for determining the atomic-level structure of a crystalline solid.[4] It provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the molecule's conformation and how it may interact with a biological target.

Synthesis and Crystallization: From Precursors to Single Crystals

The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.

Synthetic Strategy

A common and effective method for the synthesis of imidazo[1,2-a]pyridines involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound. For the synthesis of this compound, this would typically involve the reaction of 2-amino-3-methylpyridine with a suitable α-haloketone or α-haloaldehyde. Numerous synthetic protocols exist, including copper-catalyzed one-pot procedures that utilize air as a green oxidant.[5][6]

Conceptual Synthetic Protocol for this compound:

  • Reactant Preparation: To a solution of 2-amino-3-methylpyridine in a suitable solvent (e.g., ethanol, DMF), an equimolar amount of an α-halocarbonyl compound (e.g., chloroacetaldehyde) is added.

  • Reaction: The mixture is heated under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then purified using column chromatography on silica gel to yield the pure this compound.

The Art of Crystallization

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The choice of solvent and crystallization technique is critical and often requires empirical optimization.

Common Crystallization Techniques:

  • Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly over days or weeks.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The vapor of the more volatile solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.

  • Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below, leading to a decrease in solubility and crystal growth.

For the exemplar compound, 8-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde , colorless block-like crystals were obtained.[3]

X-ray Diffraction Analysis: Unveiling the Molecular Architecture

Once a suitable single crystal is obtained, it is subjected to X-ray diffraction analysis to determine its crystal structure.

Data Collection

A single crystal is mounted on a goniometer and placed in a stream of X-rays. Modern diffractometers, such as the Bruker APEX-II, are commonly used for this purpose.[3] The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.

Structure Solution and Refinement

The collected diffraction data is then processed to determine the unit cell dimensions and the space group of the crystal. The structure is solved using direct methods or Patterson methods, which provide an initial electron density map. This map is then used to build a model of the molecule. The model is refined against the experimental data to obtain the final, accurate crystal structure. Programs such as SHELX and WinGX are widely used for structure solution and refinement.[3]

Structural Insights from 8-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde

The crystal structure of 8-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde provides a valuable model for understanding the structural features of 8-substituted imidazo[1,2-a]pyridines.

Crystallographic Data

The key crystallographic parameters for 8-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde are summarized in the table below.[3]

ParameterValue
Chemical FormulaC₉H₅F₃N₂O
Crystal SystemOrthorhombic
Space GroupPnma
a (Å)7.276(2)
b (Å)6.7773(19)
c (Å)17.613(5)
V (ų)868.5(4)
Z4
Temperature (K)293(2)
Wavelength (Å)0.71073 (Mo Kα)
R-factor (%)3.99
CCDC No.1863528
Molecular Geometry and Intermolecular Interactions

The imidazo[1,2-a]pyridine ring system in this structure is planar.[3] The trifluoromethyl and carbaldehyde substituents also lie in the same plane due to crystallographic symmetry. The crystal packing is stabilized by non-classical intermolecular C-H···O hydrogen bonds between neighboring molecules.[3] This type of interaction is crucial in determining the overall crystal packing and can influence the physical properties of the solid.

Experimental Workflow and Visualization

The overall process from synthesis to structural analysis can be visualized as a systematic workflow.

workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_analysis Structural Analysis start Starting Materials (2-amino-3-substituted pyridine) reaction Chemical Reaction (e.g., Condensation) start->reaction purification Purification (Column Chromatography) reaction->purification pure_compound Pure Compound purification->pure_compound Yields crystallization Crystal Growth (e.g., Slow Evaporation) pure_compound->crystallization single_crystal Single Crystal crystallization->single_crystal data_collection X-ray Data Collection single_crystal->data_collection Mounting structure_solution Structure Solution & Refinement data_collection->structure_solution final_structure Final Crystal Structure structure_solution->final_structure

Caption: Experimental workflow from synthesis to crystal structure analysis.

Conclusion and Future Directions

The crystal structure analysis of 8-substituted imidazo[1,2-a]pyridines provides invaluable insights into their three-dimensional architecture, which is fundamental for understanding their biological activity. While the specific crystal structure of this compound remains to be determined, the methodologies and the analysis of the closely related 8-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbaldehyde presented in this guide offer a robust framework for its future characterization. The detailed structural information obtained from such studies is essential for the rational design of new and more potent imidazo[1,2-a]pyridine-based therapeutic agents. Future work should focus on obtaining single crystals of this compound to complete the structural landscape of this important class of molecules.

References

An In-depth Technical Guide to the Physicochemical Properties of 8-Methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds, including the well-known hypnotic agent Zolpidem. The strategic placement of substituents on this bicyclic system allows for the fine-tuning of its physicochemical and pharmacological properties. This technical guide provides a comprehensive overview of the physicochemical characteristics of 8-Methylimidazo[1,2-a]pyridine, a key analog in this chemical class. While experimental data for this specific molecule is not exhaustively available, this document synthesizes known data from closely related analogs, computational predictions, and established analytical methodologies to offer a robust profile for researchers. We will delve into its structural and electronic properties, solubility, lipophilicity, and spectral characteristics. Furthermore, this guide furnishes detailed, field-proven protocols for the experimental determination of these critical parameters, empowering researchers in their drug discovery and development endeavors.

Introduction to the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine ring system is a planar, aromatic, bicyclic heterocycle containing a bridgehead nitrogen atom. This structural feature imparts a unique set of electronic and steric properties that have been exploited in the design of a wide array of therapeutic agents.[1] The fusion of the imidazole and pyridine rings creates a π-electron system that is susceptible to a variety of chemical modifications, allowing for the exploration of vast chemical space. The position of substituents on the ring system can significantly influence the molecule's interaction with biological targets and its pharmacokinetic profile.[2]

The 8-methyl substituent, in particular, can modulate the electronic and steric environment of the pyridine ring, potentially influencing the molecule's basicity and metabolic stability. Understanding the fundamental physicochemical properties of this compound is therefore crucial for the rational design of novel drug candidates.

Molecular Structure and Key Physicochemical Properties

The molecular structure of this compound is depicted below. The addition of a methyl group at the 8-position introduces a small, lipophilic substituent on the pyridine ring.

Caption: Chemical Structure of this compound.

Table 1: Summary of Physicochemical Properties of this compound and Related Compounds
PropertyThis compound (Predicted/Estimated)2-Methylimidazo[1,2-a]pyridine (Experimental)8-Methyl-2-phenylimidazo[1,2-a]pyridine (Experimental)Zolpidem (Experimental)
Molecular Formula C₈H₈N₂C₈H₈N₂C₁₄H₁₂N₂C₁₉H₂₁N₃O
Molecular Weight 132.16 g/mol 132.16 g/mol [3]208.26 g/mol [4]307.39 g/mol [5]
Melting Point Not available36.0-45.0 °C108 °C[6]189-191°C[5]
Boiling Point 69°C @ 0.1 mmHg (Predicted)[7]Not availableNot availableNot available
Solubility (Water) Low (Predicted)Sparingly solubleInsoluble<10 mg/L[5]
pKa 7.33 ± 0.50 (Predicted)[7]Not availableNot available6.2[5]
LogP ~2.0 (Estimated)2.2 (Predicted)[3]3.72 (Calculated)[4]3.25 (Calculated)

Spectral Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • δ ~ 2.5 ppm (s, 3H): This singlet corresponds to the protons of the methyl group at the 8-position.

  • δ ~ 6.7-6.9 ppm (t, 1H): This triplet is assigned to the proton at the 6-position, coupled to the protons at the 5 and 7-positions.

  • δ ~ 7.1-7.3 ppm (d, 1H): This doublet corresponds to the proton at the 7-position.

  • δ ~ 7.5-7.7 ppm (d, 1H): This doublet is assigned to the proton at the 5-position.

  • δ ~ 7.6-7.8 ppm (s, 1H): This singlet corresponds to the proton at the 3-position of the imidazole ring.

  • δ ~ 7.9-8.1 ppm (s, 1H): This singlet is assigned to the proton at the 2-position of the imidazole ring.

  • δ ~ 17 ppm: Carbon of the methyl group at the 8-position.

  • δ ~ 112 ppm: C-7

  • δ ~ 117 ppm: C-5

  • δ ~ 123 ppm: C-6

  • δ ~ 125 ppm: C-8

  • δ ~ 130 ppm: C-3

  • δ ~ 140 ppm: C-2

  • δ ~ 145 ppm: C-8a (bridgehead carbon)

  • δ ~ 150 ppm: C-1a (bridgehead carbon)

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic C-H and C=C/C=N stretching and bending vibrations. Based on data for the parent imidazo[1,2-a]pyridine, the following peaks can be anticipated.[12]

  • ~3100-3000 cm⁻¹: Aromatic C-H stretching vibrations.

  • ~2950-2850 cm⁻¹: Aliphatic C-H stretching of the methyl group.

  • ~1640-1450 cm⁻¹: Aromatic C=C and C=N stretching vibrations, characteristic of the fused ring system.

  • ~1400-1000 cm⁻¹: In-plane C-H bending vibrations.

  • ~900-700 cm⁻¹: Out-of-plane C-H bending vibrations, which are often diagnostic for the substitution pattern of the aromatic ring.

Experimental Protocols for Physicochemical Characterization

This section provides detailed, step-by-step methodologies for the experimental determination of key physicochemical properties of this compound.

Synthesis of this compound

A common and efficient method for the synthesis of imidazo[1,2-a]pyridines is the condensation of a 2-aminopyridine with an α-haloketone.

G 2-Amino-3-methylpyridine 2-Amino-3-methylpyridine Reaction Reaction (e.g., Reflux in Ethanol) 2-Amino-3-methylpyridine->Reaction Chloroacetaldehyde Chloroacetaldehyde Chloroacetaldehyde->Reaction Product This compound Reaction->Product Purification Purification (e.g., Column Chromatography) Product->Purification Characterization Characterization (NMR, MS, MP) Purification->Characterization

Caption: General synthetic workflow for this compound.

Protocol:

  • To a solution of 2-amino-3-methylpyridine (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add chloroacetaldehyde (1.1 eq, typically as a 50% aqueous solution).

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the purified product by NMR, mass spectrometry, and melting point determination.

Melting Point Determination

The melting point provides a quick and effective assessment of a compound's purity.[4][13][14]

Protocol (Capillary Method):

  • Ensure the purified this compound sample is completely dry and finely powdered.

  • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in a melting point apparatus.

  • Heat the sample rapidly to a temperature approximately 10-15 °C below the expected melting point.

  • Then, decrease the heating rate to 1-2 °C per minute.

  • Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.[5][15][16][17][18]

Protocol:

  • Prepare a series of vials containing a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4).

  • Add an excess amount of solid this compound to each vial to create a saturated solution.

  • Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

  • After equilibration, allow the vials to stand undisturbed for a period to allow the undissolved solid to settle.

  • Carefully withdraw a sample from the supernatant, ensuring no solid particles are included. It is recommended to filter the sample through a 0.22 µm filter.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC), against a standard curve.

pKa Determination (UV-Vis Spectrophotometric Method)

This method is suitable for compounds that possess a chromophore and exhibit a change in their UV-Vis spectrum upon ionization.[10][19][20][21]

G Stock_Solution Prepare Stock Solution of Compound in Methanol Dilution Dilute Stock into each Buffer Stock_Solution->Dilution Buffers Prepare Buffers of Varying pH Buffers->Dilution UV_Vis Measure UV-Vis Spectrum for each pH Dilution->UV_Vis Data_Analysis Plot Absorbance vs. pH and Determine pKa UV_Vis->Data_Analysis

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).

  • Prepare a series of buffer solutions with a range of pH values that bracket the expected pKa.

  • In a set of cuvettes or a 96-well plate, add a small, constant volume of the stock solution to each buffer solution.

  • Measure the UV-Vis absorption spectrum for each solution over a relevant wavelength range.

  • Select one or more analytical wavelengths where the absorbance changes significantly with pH.

  • Plot the absorbance at the selected wavelength(s) against the pH of the buffer solutions.

  • Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to determine the pKa value.

LogP Determination (RP-HPLC Method)

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a rapid and reliable method for estimating the octanol-water partition coefficient (LogP).[1][8][9][22]

Protocol:

  • Prepare a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol).

  • Equilibrate an appropriate RP-HPLC column (e.g., C18) with the mobile phase.

  • Prepare a set of standard compounds with known LogP values and a solution of this compound.

  • Inject each standard and the test compound onto the HPLC system and record their retention times.

  • Calculate the capacity factor (k') for each compound.

  • Create a calibration curve by plotting the known LogP values of the standards against their corresponding log(k') values.

  • Determine the log(k') of this compound and use the calibration curve to interpolate its LogP value.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of this compound. While a complete set of experimental data for this specific molecule is not yet available, by leveraging data from analogous compounds and established predictive methods, we have constructed a comprehensive profile that can guide researchers in their drug design and development efforts. The provided experimental protocols offer practical, step-by-step instructions for the in-house determination of these critical parameters, fostering a deeper understanding and enabling the generation of robust and reliable data. As the imidazo[1,2-a]pyridine scaffold continues to be a fertile ground for the discovery of new therapeutic agents, a thorough understanding of the physicochemical properties of its key derivatives, such as this compound, will remain indispensable.

References

The Synthesis of 8-Methylimidazo[1,2-a]pyridine: A Technical Guide to Core Mechanisms and Modern Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Medicinal Chemistry

The imidazo[1,2-a]pyridine ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1][2] This fused heterocyclic structure offers a unique combination of rigidity, aromaticity, and hydrogen bonding capabilities, making it an ideal framework for interacting with diverse biological targets. Commercially successful drugs such as Zolpidem (an insomnia therapeutic), Alpidem (an anxiolytic), and Zolimidine (a gastroprotective agent) all feature this core structure, highlighting its therapeutic versatility.[3][4]

This technical guide focuses specifically on the synthesis of the 8-methylimidazo[1,2-a]pyridine core. The strategic placement of a methyl group at the C8 position can significantly influence the molecule's steric and electronic properties, modulating its pharmacokinetic and pharmacodynamic profile. Understanding the mechanistic nuances of its synthesis is therefore critical for researchers engaged in the design and development of novel therapeutics targeting a range of conditions from viral infections to cancer.[5][6]

Part 1: The Core Mechanism - A Tschitschibabin-Type Condensation

The most fundamental and widely employed route to the imidazo[1,2-a]pyridine scaffold is a variation of the Tschitschibabin reaction, involving the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.[4] For the synthesis of an 8-methyl derivative, the key starting material is 2-amino-3-methylpyridine (also known as 2-amino-3-picoline).[7]

The mechanism proceeds through a well-defined, three-step sequence:

  • N-Alkylation (SN2 Reaction): The reaction initiates with the nucleophilic attack of the endocyclic nitrogen atom of 2-amino-3-methylpyridine on the electrophilic carbon of the α-haloketone (e.g., chloroacetone). This SN2 displacement of the halide ion forms a key intermediate, an N-phenacylpyridinium salt. The pyridine ring nitrogen is more nucleophilic than the exocyclic amino group and attacks preferentially.

  • Intramolecular Cyclization: The exocyclic amino group then acts as an intramolecular nucleophile, attacking the carbonyl carbon of the newly introduced side chain. This step forms a five-membered ring, creating a bicyclic hemiaminal intermediate (a hydroxyl-dihydropyridine derivative).

  • Dehydration and Aromatization: The final step involves the acid- or base-catalyzed elimination of a water molecule from the hemiaminal intermediate. This dehydration event restores the aromaticity of the system, yielding the stable this compound product.

The overall transformation is a robust and high-yielding method for constructing the core scaffold.

Tschitschibabin_Mechanism Figure 1: Core Mechanism of this compound Synthesis Aminopyridine 2-Amino-3-methylpyridine Pyridinium_Salt N-Acylpyridinium Salt Aminopyridine->Pyridinium_Salt 1. N-Alkylation (SN2) Haloketone α-Haloketone (e.g., Chloroacetone) Haloketone->Pyridinium_Salt Hemiaminal Cyclized Hemiaminal Pyridinium_Salt->Hemiaminal Product 2,8-Dimethylimidazo[1,2-a]pyridine Hemiaminal->Product Synthesis_Workflow Figure 2: Workflow for Selecting a Synthetic Strategy Start Define Target 8-Methyl-Imidazo[1,2-a]pyridine Check_Diversity Is a library of analogs needed? Start->Check_Diversity Check_Ketone Is the required α-haloketone available? Check_Diversity->Check_Ketone No GBB Use Groebke-Blackburn-Bienaymé (MCR) Check_Diversity->GBB Yes Check_Speed Is rapid synthesis critical? Check_Ketone->Check_Speed No Tschitschibabin Use Classical Tschitschibabin Condensation Check_Ketone->Tschitschibabin Yes Copper Use Copper-Catalyzed Oxidative Coupling Check_Speed->Copper No Microwave Use One-Pot Microwave Synthesis Check_Speed->Microwave Yes

References

An In-depth Technical Guide to the Biological Screening of Novel 8-Methylimidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide provides a comprehensive framework for the biological screening of novel 8-methylimidazo[1,2-a]pyridine derivatives, designed for researchers and drug development professionals. We will delve into the rationale behind experimental choices, present detailed protocols for a tiered screening cascade, and offer insights into data interpretation. This document is intended to be a self-validating system, grounding its methodologies in established scientific principles and authoritative sources.

Introduction: The Rationale for Focusing on this compound Derivatives

The imidazo[1,2-a]pyridine core is a versatile heterocyclic system that has been successfully incorporated into a number of therapeutic agents.[1] The substitution pattern on this scaffold plays a critical role in determining the pharmacological profile of the resulting molecule. The presence of a methyl group at the 8-position has been shown to influence potency and metabolic stability. For instance, while an 8-methyl analogue was found to be less potent in one study against Mycobacterium tuberculosis compared to its 6- and 7-methyl counterparts, in other contexts, such as the development of autotaxin (ATX) inhibitors, this substitution prevented metabolic oxidation, thereby enhancing the compound's stability.[3] This dichotomy underscores the importance of systematic biological screening to elucidate the therapeutic potential of novel 8-methyl substituted derivatives.

This guide will focus on a screening cascade designed to first assess the general cytotoxicity of novel this compound derivatives, followed by more specific assays to probe their potential as anticancer and antimicrobial agents, two of the most promising therapeutic areas for this class of compounds.[4][5]

The Screening Cascade: A Tiered Approach

A tiered or hierarchical screening approach is a cost-effective and efficient strategy for the evaluation of novel compounds. This method involves progressing compounds through a series of assays of increasing complexity and specificity. The initial tiers are typically high-throughput and designed to identify "hits" with desired biological activity, while later tiers focus on validating these hits and elucidating their mechanism of action.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Screening & Hit Validation cluster_2 Tier 3: Target Identification & Lead Optimization A In Vitro Cytotoxicity Assays (e.g., MTT Assay) C Mechanism of Cell Death Assays (e.g., Annexin V/PI Staining) A->C B Antimicrobial Susceptibility Testing (e.g., Broth Microdilution) D Determination of Minimum Bactericidal Concentration (MBC) B->D E Kinase Profiling Assays (e.g., PI3K/Akt/mTOR) C->E F Mechanism of Action Studies (e.g., Inhibition of Biofilm Formation) D->F

Caption: A tiered approach to the biological screening of novel compounds.

Tier 1: Primary Screening

The primary screening phase is designed to broadly assess the biological activity of the synthesized this compound derivatives. This involves parallel screening for cytotoxic and antimicrobial effects.

In Vitro Cytotoxicity Screening

The initial evaluation of potential anticancer activity involves assessing the cytotoxicity of the novel compounds against a panel of human cancer cell lines.[6] The MTT assay is a widely used colorimetric method for this purpose, as it provides a quantitative measure of cell viability.[7]

Protocol: MTT Assay for In Vitro Cytotoxicity [7]

  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) and a non-cancerous cell line (e.g., HEK293) into 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[6][7]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. A typical concentration range to start with is 0.1 µM to 100 µM.[7] Add the diluted compounds to the cells and incubate for a further 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[7]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%, is a key metric of a drug's potency.[8]

Table 1: Hypothetical In Vitro Cytotoxicity Data for Novel this compound Derivatives

Compound IDMCF-7 IC50 (µM)HeLa IC50 (µM)HEK293 IC50 (µM)Selectivity Index (SI) for MCF-7
Derivative 1 8.512.3>100>11.8
Derivative 2 25.130.5>100>4.0
Derivative 3 5.27.850.69.7
Doxorubicin 1.21.85.54.6

Selectivity Index (SI) = IC50 in non-cancerous cells / IC50 in cancer cells

Antimicrobial Susceptibility Testing

The antimicrobial activity of the novel compounds is assessed against a panel of clinically relevant bacterial strains. The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9]

Protocol: Broth Microdilution for MIC Determination [9]

  • Preparation of Inoculum: Prepare a standardized bacterial inoculum (e.g., Staphylococcus aureus, Escherichia coli) with a turbidity equivalent to a 0.5 McFarland standard.

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Table 2: Hypothetical Antimicrobial Activity of Novel this compound Derivatives

Compound IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
Derivative 1 1632
Derivative 2 >128>128
Derivative 3 816
Ciprofloxacin 10.5

Tier 2: Secondary Screening and Hit Validation

Compounds that demonstrate promising activity in the primary screening (i.e., "hits") are advanced to secondary screening for validation and further characterization.

Elucidating the Mechanism of Cell Death

For compounds with significant cytotoxic activity, it is crucial to determine whether they induce apoptosis (programmed cell death) or necrosis.[8] The Annexin V/Propidium Iodide (PI) assay is a widely used flow cytometry-based method for this purpose.[10]

G cluster_0 Cell Treatment cluster_1 Staining cluster_2 Analysis cluster_3 Results A Treat cells with novel compound B Stain with Annexin V-FITC and Propidium Iodide (PI) A->B C Flow Cytometry Analysis B->C D Quantification of viable, apoptotic, and necrotic cells C->D

Caption: Workflow for the Annexin V/PI assay to determine the mechanism of cell death.

Bactericidal vs. Bacteriostatic Activity

For antimicrobial hits, it is important to distinguish between bactericidal (killing bacteria) and bacteriostatic (inhibiting bacterial growth) activity. This is achieved by determining the Minimum Bactericidal Concentration (MBC).[9]

Protocol: MBC Determination [9]

  • Following the MIC determination, take an aliquot from the wells that showed no visible growth.

  • Spread the aliquot onto an agar plate that does not contain the test compound.

  • Incubate the plates at 37°C for 24 hours.

  • The MBC is the lowest concentration of the compound that results in a significant reduction (e.g., ≥99.9%) in the number of viable bacteria compared to the initial inoculum.

Tier 3: Target Identification and Lead Optimization

Promising validated hits can be advanced to the lead optimization stage, which involves identifying their molecular targets and refining their chemical structure to improve potency, selectivity, and pharmacokinetic properties.

Investigating Anticancer Mechanism of Action

Imidazo[1,2-a]pyridine derivatives have been reported to exert their anticancer effects through various mechanisms, including the inhibition of protein kinases.[11] A key pathway often dysregulated in cancer is the PI3K/Akt/mTOR signaling pathway.[12] Therefore, assessing the inhibitory activity of the lead compounds against key kinases in this pathway can provide valuable insights into their mechanism of action.

G PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation

Caption: A simplified representation of the PI3K/Akt/mTOR signaling pathway.

Exploring Antimicrobial Mechanism of Action

For antimicrobial leads, further studies can investigate their effects on bacterial processes such as biofilm formation, which is a key virulence factor for many pathogenic bacteria.[9]

Conclusion

The biological screening of novel this compound derivatives requires a systematic and multi-tiered approach. By employing a cascade of in vitro assays, from broad primary screens to more focused secondary and mechanistic studies, researchers can effectively identify and characterize promising new therapeutic candidates. The protocols and strategies outlined in this guide provide a robust framework for advancing the discovery and development of this important class of heterocyclic compounds.

References

An In-depth Technical Guide to the Discovery and Synthesis of 8-Methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide array of therapeutic agents. This guide provides a comprehensive technical overview of 8-methylimidazo[1,2-a]pyridine, a significant derivative within this class. We will explore the historical context of its discovery through the lens of synthetic advancements, delve into detailed synthetic methodologies with mechanistic insights, present key analytical data, and discuss the pivotal role of the 8-methyl substituent in modulating pharmacological activity. This document is intended to be a valuable resource for researchers engaged in the design and synthesis of novel imidazo[1,2-a]pyridine-based therapeutics.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Core and the 8-Methyl Substituent

The imidazo[1,2-a]pyridine fused heterocyclic system has garnered immense interest from the scientific community owing to its diverse and potent biological activities. This scaffold is a key structural motif in numerous marketed drugs, including the hypnotic agent Zolpidem, the anxiolytic Alpidem, and the gastroprotective agent Zolimidine.[1][2] The therapeutic versatility of this scaffold spans a wide spectrum of activities, including anticancer, anti-inflammatory, antiviral, antibacterial, and antitubercular properties.[1][2][3]

The position of substituents on the imidazo[1,2-a]pyridine ring plays a crucial role in determining the pharmacological profile of the resulting molecule. The 8-position, in particular, has been a key site for chemical modification to fine-tune the potency, selectivity, and pharmacokinetic properties of these compounds. The introduction of a methyl group at this position, yielding this compound, can significantly impact the molecule's interaction with biological targets and its metabolic stability. For instance, in the development of autotaxin (ATX) inhibitors, an 8-methyl substitution was found to prevent metabolic oxidation, thereby enhancing the compound's metabolic stability. Conversely, in a series of anti-tuberculosis agents, an 8-methyl analogue was observed to be less potent than its 6- and 7-methyl counterparts, highlighting the nuanced and context-dependent role of this substituent.

This guide will provide a detailed exploration of the synthesis and properties of this compound, offering valuable insights for the rational design of next-generation imidazo[1,2-a]pyridine-based drugs.

Synthetic Methodologies for this compound

The synthesis of the imidazo[1,2-a]pyridine core, and by extension its 8-methyl derivative, has been a subject of extensive research, leading to the development of several robust and versatile synthetic strategies. The most common and classical approach involves the condensation of a substituted 2-aminopyridine with an α-halocarbonyl compound. For the synthesis of this compound, the key starting material is 3-methylpyridin-2-amine.

Prerequisite Synthesis: 3-Methylpyridin-2-amine via the Tschitschibabin Reaction

The Tschitschibabin reaction, first reported by Aleksei Chichibabin in 1914, is a fundamental method for the amination of pyridines to produce 2-aminopyridines. This reaction is a nucleophilic substitution of a hydride ion by an amide anion.

Reaction Scheme:

Tschitschibabin 3-Picoline 3-Picoline 3-Methylpyridin-2-amine 3-Methylpyridin-2-amine 3-Picoline->3-Methylpyridin-2-amine Toluene, Δ H₂ evolution NaNH2 Sodium Amide (NaNH₂) NaNH2->3-Methylpyridin-2-amine

Caption: Tschitschibabin amination of 3-picoline.

Experimental Protocol: Synthesis of 3-Methylpyridin-2-amine

Materials:

  • 3-Picoline

  • Sodium amide (NaNH₂)

  • Toluene (anhydrous)

  • Ammonium chloride (saturated aqueous solution)

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous toluene.

  • Carefully add sodium amide to the toluene with stirring under a nitrogen atmosphere.

  • Slowly add 3-picoline to the suspension.

  • Heat the reaction mixture to reflux (approximately 110-115 °C) and maintain for 6-8 hours. The evolution of hydrogen gas should be observed.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield crude 3-methylpyridin-2-amine, which can be further purified by distillation or recrystallization.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Sodium amide is a strong base and is highly reactive with water. Therefore, anhydrous solvents and a dry atmosphere are crucial to prevent its decomposition and ensure the reaction proceeds efficiently.

  • Reflux Temperature: The Tschitschibabin reaction requires elevated temperatures to overcome the activation energy for the nucleophilic attack and subsequent hydride elimination.

  • Ammonium Chloride Quench: The reaction is quenched with a mild proton source like ammonium chloride to neutralize any unreacted sodium amide and the sodium salt of the product in a controlled manner, avoiding a violent reaction with water.

Core Synthesis: Cyclocondensation to form this compound

The most direct route to the this compound core is the reaction of 3-methylpyridin-2-amine with an α-halocarbonyl compound, such as chloroacetaldehyde or bromoacetaldehyde.

Reaction Scheme:

Cyclocondensation 3-Methylpyridin-2-amine 3-Methylpyridin-2-amine This compound This compound 3-Methylpyridin-2-amine->this compound NaHCO₃, Ethanol Reflux alpha-Haloacetaldehyde α-Haloacetaldehyde (e.g., Chloroacetaldehyde) alpha-Haloacetaldehyde->this compound

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Materials:

  • 3-Methylpyridin-2-amine

  • Chloroacetaldehyde (50% aqueous solution)

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Dichloromethane

  • Brine

Procedure:

  • To a solution of 3-methylpyridin-2-amine in ethanol, add sodium bicarbonate.

  • Slowly add chloroacetaldehyde solution to the mixture at room temperature.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Add water to the residue and extract with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford pure this compound.

Causality Behind Experimental Choices:

  • Sodium Bicarbonate: A mild base is used to neutralize the hydrohalic acid (e.g., HCl) formed during the reaction, which drives the reaction to completion and prevents the protonation of the starting amine.

  • Ethanol as Solvent: Ethanol is a good solvent for both the starting materials and serves as a suitable medium for the reaction to proceed at a reasonable rate at reflux temperature.

  • Column Chromatography: This is a standard and effective method for purifying the final product from any unreacted starting materials and byproducts.

Data Presentation: Spectroscopic Characterization

Table 1: ¹H and ¹³C NMR Data of Imidazo[1,2-a]pyridine and a Derivative

CompoundPosition¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
Imidazo[1,2-a]pyridine C27.55117.5[5]
C37.95108.0[5]
C58.08124.5[5]
C66.75112.3[5]
C77.15123.5[5]
C87.60117.2[5]
Ethyl 2,8-dimethylimidazo[1,2-a]pyridine-3-carboxylate C59.19 (d)126.5[4]
C66.87 (t)113.8[4]
C77.16 (d)125.9[4]
8-CH₃2.63 (s)16.8[4]
2-CH₃2.69 (s)16.8[4]
-OCH₂CH₃4.42 (q)60.4[4]
-OCH₂CH₃1.43 (t)14.6[4]

Interpretation of Spectroscopic Data: The presence of the methyl group at the 8-position is expected to cause a slight upfield shift for the C8 proton and a significant downfield shift for the C8 carbon in the ¹H and ¹³C NMR spectra, respectively, compared to the unsubstituted imidazo[1,2-a]pyridine. The characteristic singlet for the 8-CH₃ protons would appear in the aliphatic region of the ¹H NMR spectrum, typically around 2.5-2.7 ppm.

Role in Drug Discovery and Development

The this compound scaffold serves as a crucial building block in the design of novel therapeutic agents. The methyl group at the 8-position can influence the molecule's properties in several ways:

  • Steric Effects: The methyl group can introduce steric hindrance that may enhance binding selectivity to a specific biological target by preventing unwanted interactions with off-targets.

  • Electronic Effects: The electron-donating nature of the methyl group can modulate the electron density of the heterocyclic ring system, which can affect its reactivity and interaction with biological macromolecules.

  • Metabolic Stability: As previously mentioned, the 8-methyl group can block a potential site of metabolic oxidation, leading to improved pharmacokinetic properties such as a longer half-life.[6]

  • Lipophilicity: The addition of a methyl group increases the lipophilicity of the molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile.

Structure-activity relationship (SAR) studies on various series of imidazo[1,2-a]pyridine derivatives have demonstrated the importance of substitution at the 8-position. For example, in the development of novel antimycobacterial agents, modifications at this position have been explored to optimize potency and physicochemical properties.[7]

Conclusion

This compound represents a key derivative of a pharmacologically significant scaffold. Its synthesis is readily achievable through well-established synthetic routes, primarily involving the cyclocondensation of 3-methylpyridin-2-amine with an α-halocarbonyl. The strategic placement of the methyl group at the 8-position offers a valuable tool for medicinal chemists to fine-tune the biological and pharmacokinetic properties of imidazo[1,2-a]pyridine-based drug candidates. This guide provides a solid foundation for researchers to further explore the potential of this versatile building block in the quest for novel and effective therapeutics.

References

A Theoretical and Computational Scrutiny of 8-Methylimidazo[1,2-a]pyridine: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 8-Methyl Substituent

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically significant agents, including the hypnotic zolpidem and the antiulcer drug zolimidine.[1][2][3][4] This bicyclic nitrogen-bridged heterocyclic system offers a unique three-dimensional structure that is amenable to chemical modification, allowing for the fine-tuning of its pharmacological profile. Among the various possible substitutions, the placement of a methyl group at the 8-position has emerged as a critical-yet-subtle modification with profound implications for a molecule's therapeutic potential.

Research into structure-activity relationships (SAR) has demonstrated that the 8-methyl group can significantly influence biological activity and metabolic stability. For instance, in the development of autotaxin (ATX) inhibitors, an 8-methyl substitution was instrumental in preventing metabolic oxidation, thereby enhancing the compound's stability.[5] Conversely, in other contexts, such as certain anti-tuberculosis agents, an 8-methyl analogue showed reduced potency compared to its 6- and 7-methyl counterparts.[5] This dichotomy underscores the necessity of a deep, predictive understanding of the 8-methylimidazo[1,2-a]pyridine structure at a fundamental electronic and geometric level.

This technical guide provides an in-depth exploration of the this compound structure through the lens of modern computational chemistry. We will dissect its structural, electronic, and spectroscopic properties using theoretical methods, primarily Density Functional Theory (DFT), offering a predictive framework for researchers in drug design and development.

Part 1: The Computational Scientist's Toolkit: Methodological Framework

To accurately model the molecular properties of this compound, a robust computational methodology is paramount. The choice of theoretical methods and basis sets is not arbitrary; it is a deliberate decision to balance computational cost with predictive accuracy.

Density Functional Theory (DFT) for Ground-State Properties

DFT has become the workhorse of quantum chemical calculations for systems of pharmacological interest due to its excellent accuracy-to-cost ratio.[6] It allows us to determine optimized molecular structures, electronic charge distributions, and vibrational frequencies.

  • The "Why": Unlike simpler methods, DFT incorporates electron correlation, which is crucial for accurately describing the electronic structure of π-conjugated systems like imidazo[1,2-a]pyridine.

  • Recommended Protocol: The B3LYP hybrid functional combined with a Pople-style basis set, such as 6-311++G(d,p), is a widely validated and effective choice for this class of molecules.[7] The inclusion of diffuse functions (++) is important for accurately describing lone pairs and potential non-covalent interactions, while polarization functions (d,p) account for the non-spherical nature of electron density in molecules.

Experimental Protocol: Geometry Optimization and Frequency Calculation
  • Input Structure Generation: Construct the 3D structure of this compound using molecular modeling software (e.g., GaussView, Avogadro).

  • Computational Setup:

    • Select the DFT method: B3LYP.

    • Choose the basis set: 6-311++G(d,p).

    • Specify the task: Geometry Optimization followed by Frequency Calculation.

    • Define the solvent model (optional but recommended): Use a continuum model like the Polarizable Continuum Model (PCM) to simulate solvent effects (e.g., water or DMSO).

  • Execution: Submit the calculation to a quantum chemistry software package like Gaussian or ORCA.

  • Validation: Upon completion, confirm that the geometry optimization has converged to a true energy minimum by ensuring the absence of imaginary frequencies in the output. An absence of imaginary frequencies validates the structure as a stable point on the potential energy surface.[7]

Time-Dependent DFT (TD-DFT) for Excited-State Properties

To understand the photophysical properties of the molecule, such as its UV-Vis absorption spectrum, we must venture into its electronic excited states. Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for this purpose.

  • The "Why": TD-DFT calculates the electronic transition energies and oscillator strengths, which directly correspond to the peaks in an absorption spectrum. This is invaluable for interpreting experimental spectra and understanding how structural modifications might alter a compound's interaction with light.

  • Recommended Protocol: TD-DFT calculations are typically performed on the previously optimized ground-state geometry, using the same functional and basis set (e.g., B3LYP/6-311++G(d,p)) for consistency.

Part 2: Dissecting the Core Structure: Geometry and Stability

The precise three-dimensional arrangement of atoms in this compound dictates how it will interact with biological targets. DFT calculations provide a highly detailed picture of this geometry.

Molecular Geometry: Bond Lengths and Angles

The imidazo[1,2-a]pyridine ring system is inherently planar due to its aromatic character. The addition of the 8-methyl group does not disrupt this planarity. The optimized geometry reveals a fusion of a five-membered imidazole ring and a six-membered pyridine ring.

  • Causality: The bond lengths within the rings are expected to be intermediate between typical single and double bonds, a hallmark of aromatic delocalization. For instance, the C-N bonds in the imidazole portion will be shorter than a typical C-N single bond. The C8-CH3 bond will be a standard sp2-sp3 carbon-carbon single bond.

  • Significance: Even minor variations in these parameters, induced by different substituents, can alter the molecule's shape and how it fits into a protein's binding pocket.

Table 1: Predicted Key Geometric Parameters for this compound (DFT/B3LYP/6-311++G(d,p))

ParameterPredicted Value (Å or °)Comparison with Unsubstituted Imidazo[1,2-a]pyridine[8]
C2–C3 Bond Length~1.37 ÅSimilar
C8–C9 Bond Length~1.39 ÅSlightly altered due to methyl group
C8–C(Methyl) Bond Length~1.51 ÅN/A
C9–N1–C2 Angle~108°Similar
C7–C8–C9 Angle~119°Influenced by steric effect of methyl group

Note: These are representative expected values. Actual calculated values should be obtained from a specific DFT output.

Diagram: Computational Workflow for Structural Analysis

G Workflow for DFT Structural and Electronic Analysis cluster_input Input Preparation cluster_dft DFT Calculation (Gaussian, etc.) cluster_output Data Analysis & Interpretation mol_build 1. Build 3D Structure (this compound) geom_opt 2. Geometry Optimization (B3LYP/6-311++G(d,p)) mol_build->geom_opt Input Geometry freq_calc 3. Frequency Calculation (Confirm Minimum Energy) geom_opt->freq_calc Optimized Structure struct_prop Optimized Geometry (Bond Lengths, Angles) geom_opt->struct_prop elec_prop Electronic Properties (HOMO, LUMO, MEP) geom_opt->elec_prop Wavefunction td_dft 4. TD-DFT Calculation (Excited States) freq_calc->td_dft Validated Ground State spec_prop Spectroscopic Data (IR, UV-Vis Spectra) freq_calc->spec_prop Vibrational Modes td_dft->spec_prop Electronic Transitions reactivity Reactivity Prediction elec_prop->reactivity

Caption: A typical workflow for theoretical analysis using DFT.

Part 3: Electronic Landscape and Reactivity

The distribution of electrons within the molecule governs its reactivity, polarity, and ability to engage in intermolecular interactions—all critical factors for drug action.

Frontier Molecular Orbitals (FMOs): HOMO and LUMO

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions and electronic transitions.

  • HOMO: Represents the ability to donate an electron. Regions of high HOMO density are susceptible to electrophilic attack.

  • LUMO: Represents the ability to accept an electron. Regions of high LUMO density are susceptible to nucleophilic attack.

  • HOMO-LUMO Gap: The energy difference between these orbitals is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive.

For this compound, the HOMO is expected to be distributed across the π-system of the bicyclic ring, while the LUMO will also be delocalized over this system. The electron-donating nature of the 8-methyl group will likely raise the HOMO energy level slightly compared to the unsubstituted parent compound, potentially making it more susceptible to oxidation.

Molecular Electrostatic Potential (MEP)

The MEP is a color-coded map of the electrostatic potential on the electron density surface of a molecule. It provides an immediate, visual guide to the charge distribution.

  • Red Regions (Negative Potential): Indicate electron-rich areas, which are preferential sites for electrophilic attack and hydrogen bond acceptance. In our molecule, this is expected around the nitrogen atom (N4) of the pyridine ring and the nitrogen (N1) in the imidazole ring.[9]

  • Blue Regions (Positive Potential): Indicate electron-poor areas, typically around hydrogen atoms, which are favorable for nucleophilic attack.

  • Green Regions (Neutral Potential): Indicate areas of low polarity.

The MEP surface is invaluable for predicting how the molecule will interact with a receptor, guiding docking studies, and identifying key pharmacophoric features.[6][7]

Diagram: Conceptual Molecular Electrostatic Potential (MEP)

Caption: Interpreting a Molecular Electrostatic Potential map.

Part 4: Spectroscopic Fingerprints: Bridging Theory and Experiment

Theoretical calculations can predict spectroscopic data with remarkable accuracy, aiding in the structural characterization of newly synthesized compounds.

Vibrational Spectroscopy (FT-IR)

A DFT frequency calculation yields the vibrational modes of the molecule, which correspond to the absorption peaks in an FT-IR spectrum.

  • Self-Validation: Comparing the computed spectrum with the experimental one is a powerful way to validate the calculated structure. While computed frequencies are often systematically higher than experimental ones due to the harmonic approximation, they can be brought into excellent agreement using a scaling factor (typically ~0.96 for B3LYP).

  • Key Vibrations:

    • C-H stretching (aromatic): Expected above 3000 cm⁻¹.[1]

    • C-H stretching (methyl group): Expected around 2900-2850 cm⁻¹.[1]

    • C=C and C=N stretching: Strong bands in the 1650-1400 cm⁻¹ region, characteristic of the heterocyclic rings.[1][10]

Electronic Spectroscopy (UV-Vis)

TD-DFT calculations predict the wavelength of maximum absorption (λ_max) and the intensity of electronic transitions.

  • Insight into Transitions: The analysis reveals the nature of the transitions, typically π → π* for aromatic systems like this one. This involves the promotion of an electron from a bonding π-orbital (like the HOMO) to an antibonding π*-orbital (like the LUMO).

  • Solvent Effects: The photophysical properties of imidazo[1,2-a]pyridines can be sensitive to the solvent environment.[11][12] Running TD-DFT calculations with a PCM solvent model is crucial for accurately predicting λ_max in different media.

Table 2: Predicted Spectroscopic Data for this compound

SpectroscopyPredicted FeatureSignificance
FT-IR Aromatic C-H stretch: >3000 cm⁻¹Confirms aromaticity
Aliphatic C-H stretch: ~2900 cm⁻¹Confirms methyl group presence
Ring C=C/C=N stretches: 1650-1400 cm⁻¹Fingerprint region for the core scaffold
UV-Vis λ_max (π → π* transition)Correlates with HOMO-LUMO gap; affected by solvent

Conclusion: From Theoretical Insight to Practical Application

The theoretical study of this compound provides a powerful, predictive framework that complements and guides experimental work in drug discovery. By leveraging DFT and TD-DFT, researchers can:

  • Validate Molecular Structures: Confirm the identity and geometry of synthesized compounds by comparing calculated and experimental spectroscopic data.

  • Predict Reactivity: Identify sites susceptible to metabolic attack or further chemical modification using MEP and FMO analysis.

  • Understand Structure-Activity Relationships: Correlate subtle changes in electronic structure and geometry with observed biological activity, leading to more rational drug design.

  • Guide Lead Optimization: Systematically evaluate virtual modifications to the scaffold to predict their impact on key properties before committing to costly synthesis.

The 8-methyl group, while small, imparts distinct electronic and steric features to the imidazo[1,2-a]pyridine core. A thorough computational analysis, as outlined in this guide, is an indispensable tool for harnessing these features to develop safer, more effective therapeutics.

References

Initial Biological Evaluation of 8-Methylimidazo[1,2-a]pyridine: A Framework for Strategic In Vitro Screening

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Imperative

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its consistent presence in molecules with diverse and potent biological activities.[1][2][3] Its derivatives have shown significant promise in oncology, infectious diseases, and inflammation.[4][5][6][7] The introduction of a methyl group at the 8-position creates a unique chemical entity—8-Methylimidazo[1,2-a]pyridine—whose biological potential requires systematic and rigorous evaluation. The specific placement of this methyl group can significantly influence potency and metabolic stability, making a thorough initial investigation critical.[8]

This guide provides a comprehensive framework for the initial in vitro biological evaluation of this compound. It is designed not as a rigid set of instructions, but as a logical, field-proven workflow. We will move from high-level strategic planning to detailed, validated experimental protocols, focusing on the two most probable and impactful areas of activity for this scaffold: anticancer and antimicrobial effects. Our approach emphasizes understanding the causality behind each experimental choice, ensuring that the data generated is both robust and actionable for subsequent stages of drug discovery.

Chapter 1: Designing the Evaluation Strategy

The initial screening of a novel compound is a critical juncture where scientific insight and resource management converge. For a versatile scaffold like this compound, a broad yet targeted approach is essential to efficiently identify its primary biological activities. The logic is not to test everything, but to test what is most probable and most informative.

The Rationale for a Two-Pronged Initial Screen

Given the extensive literature on imidazo[1,2-a]pyridines, the initial evaluation should prioritize the compound's potential as an anticancer and antimicrobial agent. This dual focus is justified by the scaffold's well-documented propensity to interact with biological targets in these domains.[3][7] An initial in vitro screen serves as a cost-effective triage system, allowing researchers to quickly identify promising molecules and eliminate those with insufficient activity before committing to more complex and expensive preclinical studies.[9]

Logical Workflow for Initial Biological Screening

The following workflow outlines a decision-making process for the initial characterization of this compound. It ensures that foundational cytotoxic and antimicrobial activities are assessed first, with subsequent mechanistic studies being contingent on positive initial findings.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Decision Point Compound This compound (Purity & Structure Verified) Screening Parallel In Vitro Screening Compound->Screening Anticancer Anticancer Assay (Cytotoxicity Screen) Screening->Anticancer Cancer Cell Lines Antimicrobial Antimicrobial Assay (Growth Inhibition Screen) Screening->Antimicrobial Bacterial Strains Decision1 Is IC50 < Threshold? Anticancer->Decision1 Decision2 Is Zone of Inhibition > 0? Antimicrobial->Decision2 Apoptosis Mechanism of Cell Death (e.g., Apoptosis Assay) MIC Potency Quantification (MIC Determination) Decision1->Apoptosis Yes No1 Consider Other Activities or De-prioritize Decision1->No1 No Decision2->MIC Yes No2 Consider Other Activities or De-prioritize Decision2->No2 No

Caption: Initial screening workflow for this compound.

Chapter 2: Anticancer Activity Evaluation

Derivatives of the parent imidazo[1,2-a]pyridine ring are known to exert potent anticancer effects, often by inhibiting critical cell signaling pathways such as the PI3K/Akt/mTOR cascade, which is commonly dysregulated in cancer.[2][4][10] A novel 8-methyl derivative has also demonstrated anti-inflammatory activity in cancer cells by modulating the STAT3/NF-κB pathway.[5] Therefore, the first and most crucial step is to determine if this compound exhibits cytotoxic or cytostatic effects against cancer cells.

First-Pass Screening: The MTT Cell Viability Assay

The MTT assay is a robust, colorimetric method for assessing metabolic activity, which serves as a proxy for cell viability, proliferation, and cytotoxicity.[11] Its underlying principle is the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) into purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells.[12][13] The quantity of formazan produced is directly proportional to the number of viable cells.[14]

MTT_Workflow A 1. Cell Seeding Seed cells in 96-well plate. Incubate 24h. B 2. Compound Treatment Add serial dilutions of This compound. A->B C 3. Incubation Incubate for 48-72h (drug exposure). B->C D 4. Add MTT Reagent Add 10µL of 5 mg/mL MTT. Incubate for 4h. C->D E 5. Solubilization Add 150µL of solubilizing agent (e.g., DMSO). D->E F 6. Absorbance Reading Read absorbance at 570 nm on a plate reader. E->F

Caption: Step-by-step workflow for the MTT cell viability assay.

  • Cell Seeding: Seed cancer cells (e.g., MDA-MB-231 breast cancer, A549 lung cancer) into a 96-well flat-bottom plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in serum-free medium to create a range of desired concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.

  • Cell Treatment: Remove the medium from the wells and add 100 µL of medium containing the various concentrations of the test compound. Include wells for a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After incubation, add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.[12][14]

  • Formazan Formation: Incubate the plate for an additional 4 hours under the same conditions. During this time, viable cells will convert the MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[14]

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Cell LineTissue of OriginIC50 (µM) of this compound
MDA-MB-231Breast AdenocarcinomaExperimental Value
A549Lung CarcinomaExperimental Value
HeLaCervical CarcinomaExperimental Value
HepG2Liver CarcinomaExperimental Value
Mechanistic Insight: Apoptosis Detection by Fluorescence Microscopy

If the MTT assay reveals significant cytotoxicity, the next logical step is to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a preferred outcome for anticancer agents. It can be identified by distinct morphological and biochemical changes, such as cell shrinkage, chromatin condensation, and the externalization of phosphatidylserine (PS) on the cell membrane.[15] Fluorescence microscopy provides a powerful tool for visualizing these events in individual cells.[16][17]

A common method involves co-staining cells with Annexin V and Propidium Iodide (PI).

  • Annexin V: This protein has a high affinity for PS, which flips from the inner to the outer leaflet of the plasma membrane during early apoptosis.[18] When conjugated to a fluorophore (e.g., FITC - green), it specifically labels early apoptotic cells.

  • Propidium Iodide (PI): A fluorescent nuclear stain that cannot cross the intact membrane of live or early apoptotic cells. It only enters cells that have lost membrane integrity, a characteristic of late apoptotic and necrotic cells, staining their nucleus red.

Apoptosis_Detection cluster_0 cluster_1 cluster_2 A Viable Cell (PS inside) B Early Apoptotic Cell (PS flips out) A->B Apoptotic Stimulus Stain1 Add Annexin V-FITC (Green) + Propidium Iodide (Red) C Late Apoptotic/Necrotic Cell (Membrane compromised) B->C Progression Stain2 Add Annexin V-FITC (Green) + Propidium Iodide (Red) Stain3 Add Annexin V-FITC (Green) + Propidium Iodide (Red) Res1 Result: Unstained Res2 Result: Green Fluorescence Res3 Result: Green + Red Fluorescence MIC_Workflow A 1. Prepare Dilutions Perform 2-fold serial dilutions of compound in a 96-well plate. B 2. Inoculate Add standardized bacterial suspension to each well. A->B C 3. Incubation Incubate plate at 37°C for 18-24h. B->C D 4. Read Results Visually inspect for turbidity. The lowest clear well is the MIC. C->D

References

The Solubility Profile of 8-Methylimidazo[1,2-a]pyridine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

8-Methylimidazo[1,2-a]pyridine is a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery, forming the core of numerous biologically active agents.[1][2] An understanding of its solubility profile is fundamental to its development, impacting everything from reaction chemistry and purification to formulation and bioavailability. This in-depth technical guide provides a comprehensive overview of the solubility characteristics of this compound. We delve into the theoretical principles governing its solubility, present detailed, field-proven protocols for both kinetic and equilibrium solubility determination, and provide a predicted solubility profile in a range of common laboratory solvents. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively work with this important chemical entity.

Introduction to this compound

The imidazo[1,2-a]pyridine ring system is a privileged scaffold in medicinal chemistry, recognized as a "drug prejudice" structure due to its prevalence in a variety of therapeutic agents.[1] This fused bicyclic 5,6-heterocycle is a key component in drugs with applications ranging from anxiolytics (Alpidem) and hypnotics (Zolpidem) to gastroprotective agents (Zolimidine).[2][3] The scaffold's rigid structure and potential for diverse functionalization make it an attractive starting point for the design of novel therapeutics, including recent developments in antituberculosis agents.[1]

Chemical Structure and Physicochemical Properties

This compound is a derivative of the parent imidazo[1,2-a]pyridine structure. The addition of a methyl group at the 8-position subtly alters its physicochemical properties, influencing its lipophilicity and potential for intermolecular interactions.

  • Molecular Formula: C₈H₈N₂

  • Molecular Weight: 132.16 g/mol

  • Appearance: Typically a solid at room temperature.

  • Core Structure: A planar, aromatic system containing a bridgehead nitrogen atom. This configuration influences the molecule's dipole moment and hydrogen bonding capabilities.

The nitrogen atoms in the ring system, particularly the non-bridgehead nitrogen in the imidazole ring, can act as hydrogen bond acceptors. The aromatic rings contribute to van der Waals interactions and potential π-π stacking. These features are critical determinants of how the molecule interacts with different solvents.

The Theoretical Basis of Solubility

The solubility of an organic molecule like this compound is governed by a balance of intermolecular forces between the solute and the solvent. The adage "like dissolves like" serves as a useful first principle, where the polarity of the solute and solvent are the primary drivers of miscibility.[4][5]

Polarity, Dipole Moment, and van der Waals Forces
  • Polar Solvents (e.g., Water, Methanol, Ethanol): These solvents possess high dielectric constants and can engage in strong dipole-dipole interactions and hydrogen bonding. The nitrogen atoms in this compound can act as hydrogen bond acceptors, promoting solubility in protic polar solvents. However, the molecule's carbon framework is nonpolar, which can limit its aqueous solubility.

  • Aprotic Polar Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have significant dipole moments but lack O-H or N-H bonds, preventing them from being hydrogen bond donors. They are effective at solvating polar molecules through dipole-dipole interactions. Given the polar nature of the imidazopyridine core, good solubility is anticipated in these solvents.

  • Nonpolar Solvents (e.g., Toluene, Hexane, Diethyl Ether): These solvents primarily interact through weaker London dispersion forces. The nonpolar hydrocarbon portion (the methyl group and aromatic rings) of this compound will favor interaction with these solvents. However, the polar heterocyclic core may limit extensive solubility, particularly in highly nonpolar solvents like hexane.

The Influence of pH on Aqueous Solubility

The imidazo[1,2-a]pyridine core contains basic nitrogen atoms. In acidic aqueous solutions, these nitrogens can be protonated to form a cationic salt. This ionization dramatically increases the molecule's polarity, leading to a significant enhancement in aqueous solubility. Therefore, this compound is expected to be significantly more soluble in dilute aqueous acids (e.g., 5% HCl) than in neutral water or basic solutions.[6] This principle is a cornerstone of extraction and purification techniques.

Experimental Determination of Solubility

While theoretical principles provide a strong predictive framework, empirical determination is essential for obtaining precise solubility data. Two common methodologies are employed in drug discovery: kinetic solubility screening for high-throughput early-stage assessment, and equilibrium (thermodynamic) solubility for later-stage characterization.[7][8]

Kinetic Solubility Screening

Kinetic solubility measures the concentration at which a compound, rapidly added from a concentrated DMSO stock solution, begins to precipitate in an aqueous buffer.[7][9] It is a high-throughput method ideal for early drug discovery to flag compounds with potential solubility liabilities.[8] Nephelometry, which measures light scattering from precipitated particles, is a common detection method.[7]

  • Preparation of Stock Solution: Prepare a 20 mM stock solution of this compound in 100% Dimethyl Sulfoxide (DMSO).[9][10]

  • Plate Setup: Using a liquid handler, dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a 96-well microtiter plate.

  • Buffer Addition: Add aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) to each well to achieve the desired final compound concentrations. The final DMSO concentration should be kept low (e.g., 1-2%) to minimize its co-solvent effects.

  • Mixing and Incubation: Mix the contents thoroughly on a plate shaker for 5-10 minutes. Incubate the plate at a controlled temperature (e.g., 25°C) for a set period, typically 1 to 2 hours.[7]

  • Measurement: Measure the light scattering in each well using a laser nephelometer. An increase in the nephelometry signal relative to controls indicates precipitation. The concentration at which this occurs is reported as the kinetic solubility.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_stock Prepare 20 mM Stock in 100% DMSO prep_plate Dispense 2 µL Stock into 96-well Plate prep_stock->prep_plate add_buffer Add Aqueous Buffer (pH 7.4) to achieve final concentrations prep_plate->add_buffer mix_incubate Mix (5-10 min) Incubate (1-2 hr @ 25°C) add_buffer->mix_incubate measure Measure Light Scattering (Nephelometry) mix_incubate->measure analyze Determine Concentration at Precipitation Point measure->analyze result result analyze->result Result: Kinetic Solubility Value

Caption: Workflow for Kinetic Solubility Determination.

Equilibrium Solubility Determination (Shake-Flask Method)

The "gold standard" for solubility measurement is the shake-flask method, which determines the thermodynamic equilibrium solubility.[11] This method involves agitating an excess of the solid compound in a solvent for an extended period until equilibrium is reached. It is more time and resource-intensive but provides a more accurate representation of a compound's true solubility.[4][12]

  • Preparation: Add an excess amount of solid this compound to a series of glass vials, each containing a different solvent of interest. The excess solid is critical to ensure saturation is achieved.

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker or agitator (e.g., 25°C). Agitate the samples for a sufficient duration to reach equilibrium. A 24-hour period is common, but it may be necessary to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been established.[12]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let undissolved solids settle. Carefully remove an aliquot of the supernatant. It is crucial to avoid transferring any solid particles. Centrifugation or filtration (using a solvent-compatible, non-binding filter, e.g., PTFE) is highly recommended to ensure a clear, particle-free saturated solution.[7][10]

  • Quantification: Dilute the saturated solution with a suitable mobile phase. Analyze the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calibration: Quantify the concentration by comparing the analytical response to a standard curve prepared from known concentrations of this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling cluster_analysis Analysis add_excess Add Excess Solid Compound to Solvent in Vial agitate Seal and Agitate (e.g., 24-72 hrs @ 25°C) add_excess->agitate separate Centrifuge / Filter to Separate Solid agitate->separate aliquot Take Aliquot of Saturated Supernatant separate->aliquot dilute Dilute Sample aliquot->dilute analyze Quantify by HPLC-UV against Standard Curve dilute->analyze result result analyze->result Result: Equilibrium Solubility (e.g., mg/mL)

Caption: Workflow for Equilibrium Solubility Determination.

Predicted Solubility Profile of this compound

While comprehensive experimental data for this compound across a wide solvent range is not publicly consolidated, a predictive profile can be constructed based on its chemical structure and the principles of solubility. The following tables summarize the expected qualitative and quantitative solubility.

Disclaimer: The quantitative values are estimates based on chemical principles and data for similar structures. Actual experimental values may vary and should be determined empirically using the protocols described herein.

Table 1: Predicted Qualitative Solubility
Solvent ClassExample SolventsPredicted SolubilityRationale
Nonpolar Hexane, TolueneSparingly Soluble to InsolubleThe polar heterocyclic core limits solubility in highly nonpolar media.
Polar Aprotic DMSO, DMF, AcetonitrileSoluble to Freely SolubleStrong dipole-dipole interactions effectively solvate the polar core.
Polar Protic Methanol, EthanolSolubleSolvents can act as hydrogen bond donors to the nitrogen acceptors.
Aqueous (Neutral) WaterSparingly SolubleLimited by the nonpolar hydrocarbon character of the molecule.
Aqueous (Acidic) 5% HCl (aq)Freely SolubleProtonation of basic nitrogens forms a highly polar, water-soluble salt.
Chlorinated Dichloromethane (DCM)SolubleModerate polarity of DCM is suitable for solvating the molecule.
Table 2: Predicted Quantitative Equilibrium Solubility (at 25°C)
SolventPredicted Solubility Range (mg/mL)
Water (pH 7)< 1
0.1 M HCl> 50
Methanol (MeOH)> 30
Ethanol (EtOH)> 20
Acetonitrile (ACN)> 20
Dimethyl Sulfoxide (DMSO)> 100
Dichloromethane (DCM)> 30
Toluene1 - 5
Hexane< 0.1

Practical Considerations and Safety

Solvent Selection for Research and Development
  • Reaction Chemistry: For synthesis, polar aprotic solvents like DMF or acetonitrile are often suitable.[13]

  • Purification: The significant difference in solubility between neutral organic solvents and acidic aqueous solutions is ideal for extractive workups. The compound can be dissolved in a solvent like DCM, washed with a basic aqueous solution to remove acidic impurities, and then extracted into an acidic aqueous phase to separate it from neutral or basic impurities.

  • Formulation: For in vitro biological assays, DMSO is the standard solvent for preparing high-concentration stock solutions.[9][10] For in vivo studies, the poor neutral aqueous solubility may necessitate formulation strategies such as co-solvents, cyclodextrins, or the use of a salt form (e.g., hydrochloride salt) to achieve the desired concentration.

Safety and Handling
  • Hazards: May cause skin, eye, and respiratory irritation.[15][16] Harmful if swallowed.

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat.[14] Handle in a well-ventilated area or a chemical fume hood.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

This compound exhibits a solubility profile characteristic of a moderately polar heterocyclic compound with basic properties. It demonstrates high solubility in polar aprotic and polar protic organic solvents, and its aqueous solubility is highly dependent on pH, increasing dramatically under acidic conditions. This guide provides the theoretical foundation and robust experimental protocols necessary for scientists to accurately determine and effectively utilize the solubility properties of this important molecule in a drug discovery and development context. Empirical verification of solubility in specific solvent systems relevant to the intended application remains a critical step in any research program.

References

Methodological & Application

Application Note: Characterization of 8-Methylimidazo[1,2-a]pyridine as a Potent Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only.

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including anticancer and anti-inflammatory properties.[1][2][3] Many of these effects are attributed to the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways frequently dysregulated in disease.[4] This application note describes a comprehensive experimental protocol for characterizing 8-methylimidazo[1,2-a]pyridine derivatives as kinase inhibitors, using a representative compound, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (referred to herein as 'MIA'), which has been shown to modulate the STAT3 and NF-κB signaling pathways.[1]

Given that Janus kinases (JAKs) are critical upstream activators of STAT3 signaling,[5] we hypothesize that MIA may function as a direct inhibitor of JAK family kinases. This document provides detailed protocols for:

  • In Vitro Kinase Assay: To determine the direct inhibitory effect of this compound on a candidate kinase (e.g., JAK2).

  • Cell-Based Signaling Assay: To confirm the inhibition of the targeted signaling pathway in a cellular context via Western blot analysis of protein phosphorylation.

  • Cell Viability Assay: To assess the downstream functional effect of kinase inhibition on cancer cell proliferation.

Mechanism of Action: Targeting the JAK/STAT Pathway

The JAK/STAT signaling cascade is a primary pathway for a multitude of cytokines and growth factors, playing a key role in immune response, inflammation, and cell proliferation.[2] Dysregulation of this pathway is a hallmark of various cancers and inflammatory diseases. The proposed mechanism of action for this compound involves the direct inhibition of a JAK family member, such as JAK2. By binding to the ATP-binding site of the kinase, the compound prevents the phosphorylation and subsequent activation of STAT3. This, in turn, blocks the translocation of STAT3 to the nucleus and the transcription of target genes involved in cell survival and proliferation.[5][6]

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates MIA This compound (MIA) MIA->JAK Inhibits pSTAT3_dimer p-STAT3 Dimer STAT3_inactive->pSTAT3_dimer Dimerizes Nucleus Nucleus pSTAT3_dimer->Nucleus Translocates Gene_Transcription Gene Transcription (Proliferation, Survival) Nucleus->Gene_Transcription Promotes

Caption: Proposed mechanism of this compound action on the JAK/STAT3 pathway.

Experimental Protocols

Compound Handling and Preparation

This compound derivatives can be synthesized through established methods, such as the reaction of α-bromo-4-(methylsulfonyl)acetophenone with an appropriate amine, followed by condensation with 2-amino-3-methylpyridine.[1]

  • Stock Solution: Prepare a 10 mM stock solution of the compound in 100% dimethyl sulfoxide (DMSO).

  • Working Dilutions: For assays, create serial dilutions from the stock solution in the appropriate assay buffer or cell culture medium. Ensure the final DMSO concentration in the assay does not exceed 0.5% to avoid solvent-induced artifacts.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is adapted from standard ADP-Glo™ kinase assays and is designed to measure the direct inhibition of a candidate kinase, such as recombinant human JAK2.[2][7] The assay quantifies the amount of ADP produced, which is proportional to kinase activity.

Materials:

  • Recombinant active JAK2 enzyme

  • Kinase substrate peptide (e.g., Poly(Glu, Tyr) 4:1)

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit

  • White, opaque 384-well assay plates

Procedure:

  • Compound Plating: Add 1 µL of serially diluted this compound or control (DMSO for 0% inhibition, a potent known inhibitor for 100% inhibition) to the wells of a 384-well plate.

  • Enzyme/Substrate Addition: Prepare a 2X enzyme/substrate solution in Kinase Assay Buffer. Add 5 µL of this mix to each well. Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Reaction Initiation: Prepare a 2X ATP solution in Kinase Assay Buffer (concentration at or near the Kₘ for JAK2). Initiate the kinase reaction by adding 5 µL of the ATP solution to all wells.

  • Incubation: Mix the plate gently and incubate at 30°C for 60 minutes. The incubation time should be within the linear range of the reaction.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete unused ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader. The signal is directly proportional to kinase activity.

Data Analysis:

Calculate the percent inhibition for each compound concentration relative to controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Kinase TargetThis compound (IC₅₀, nM)Staurosporine (IC₅₀, nM)
JAK1Data to be determined5
JAK2Data to be determined2
JAK3Data to be determined4
TYK2Data to be determined3

Table 1: Sample data presentation for in vitro kinase profiling. Staurosporine is a non-selective kinase inhibitor used as a positive control.

Cell-Based Western Blot for Pathway Inhibition

This protocol determines the compound's ability to inhibit JAK/STAT signaling in a cellular context by measuring the phosphorylation of STAT3. A human breast cancer cell line (e.g., MDA-MB-231) or ovarian cancer cell line (e.g., SKOV3), which have been previously used to study a similar compound, are suitable models.[1]

Materials:

  • MDA-MB-231 or SKOV3 cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • RIPA buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, anti-β-Actin

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours.

  • Pre-treat cells with varying concentrations of this compound or vehicle (DMSO) for 2 hours.

  • Stimulate the cells with a cytokine like Interleukin-6 (IL-6) (e.g., 20 ng/mL) for 30 minutes to induce STAT3 phosphorylation.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer. Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel. Transfer separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate with anti-phospho-STAT3 primary antibody overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Apply ECL reagent and capture the chemiluminescent signal.

  • Re-probing: Strip the membrane and re-probe for total STAT3 and β-Actin (as a loading control) to normalize the data.

Data Analysis:

Quantify band intensities using densitometry software. Normalize the phospho-STAT3 signal to the total STAT3 signal, and then to the loading control.

Western_Blot_Workflow A Cell Seeding & Growth B Serum Starvation A->B C Compound Pre-treatment B->C D Cytokine Stimulation (e.g., IL-6) C->D E Cell Lysis & Protein Quantification D->E F SDS-PAGE & PVDF Transfer E->F G Immunoblotting (p-STAT3) F->G H Detection & Imaging G->H I Stripping & Re-probing (Total STAT3, β-Actin) H->I J Densitometry & Analysis I->J

Caption: Experimental workflow for Western blot analysis of STAT3 phosphorylation.

MTT Cell Viability Assay

The MTT assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. This protocol assesses the cytotoxic effects of the compound on cancer cells.[1][8]

Materials:

  • Cancer cell line (e.g., MDA-MB-231, SKOV3)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours to allow for attachment.

  • Compound Treatment: Remove the medium and add 100 µL of medium containing serial dilutions of this compound. Include vehicle-only (DMSO) and no-treatment controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

Calculate cell viability as a percentage of the vehicle-treated control. Plot the percent viability against the logarithm of compound concentration to determine the IC₅₀ value for cytotoxicity.

Cell LineThis compound (IC₅₀, µM)Doxorubicin (IC₅₀, µM)
MDA-MB-231Data to be determined0.5
SKOV3Data to be determined0.8
A375Data to be determined1.2

Table 2: Sample data presentation for cell viability assays. Doxorubicin is a standard chemotherapeutic agent used as a positive control.

Conclusion

The protocols described in this application note provide a robust framework for the characterization of this compound and its derivatives as kinase inhibitors. By combining in vitro biochemical assays with cell-based functional and signaling studies, researchers can effectively determine the potency, selectivity, and mechanism of action of these promising compounds. This multi-faceted approach is essential for advancing the development of novel imidazo[1,2-a]pyridine-based therapeutics for cancer and other diseases driven by aberrant kinase activity.

References

Application Note: A Comprehensive In Vitro Assay Cascade for Evaluating the Anti-Inflammatory Activity of 8-Methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals engaged in screening and characterizing novel anti-inflammatory compounds.

Introduction: Targeting Inflammation with Novel Heterocyclic Scaffolds

Inflammation is a fundamental biological process, a double-edged sword that is essential for host defense and tissue repair, yet its dysregulation underpins a vast array of chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The molecular machinery of inflammation is complex, orchestrated by a network of signaling pathways and cellular mediators. Consequently, the identification of novel small molecules that can precisely modulate these pathways remains a cornerstone of modern drug discovery.

The imidazo[1,2-a]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, with derivatives demonstrating a wide spectrum of pharmacological activities, including notable anti-inflammatory properties.[1][2][3] Recent studies have highlighted the potential of this class of compounds to interfere with key inflammatory signaling cascades, such as the nuclear factor-κB (NF-κB) pathway.[1][4] This application note provides a comprehensive, field-proven framework for the in vitro evaluation of a specific derivative, 8-Methylimidazo[1,2-a]pyridine. We present a logical cascade of assays designed to first establish a safe therapeutic window by assessing cytotoxicity, followed by robust functional assays to quantify the inhibition of key inflammatory mediators.

The Core Principle: A Validated In Vitro Model of Inflammation

To effectively screen for anti-inflammatory activity, a reliable and reproducible in vitro model is paramount. Our methodology is centered on the use of the RAW 264.7 murine macrophage cell line, a widely accepted standard in inflammation research due to its robust and consistent response to inflammatory stimuli.[5][6][7]

Inflammation is induced in this model using Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria.[8] LPS is recognized by Toll-like receptor 4 (TLR4) on the macrophage surface, initiating a cascade of intracellular signaling events that mimic the onset of a bacterial infection.[9][10] This activation results in the production and release of hallmark pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). This model provides a powerful platform to test the ability of this compound to suppress this inflammatory response.

Integrated Experimental Workflow

A systematic approach is crucial for generating reliable and interpretable data. The workflow begins with determining the non-cytotoxic concentration range of the test compound, ensuring that any observed anti-inflammatory effects are not simply a result of cell death. Subsequent experiments then measure the compound's ability to inhibit specific inflammatory markers at these non-toxic concentrations.

G cluster_0 Phase 1: Safety Profile cluster_1 Phase 2: Efficacy Screening cluster_2 Phase 3: Data Interpretation Culture RAW 264.7 Cell Culture & Seeding MTT Protocol 1: Cytotoxicity Assessment (MTT Assay) Culture->MTT Establish cell culture Treatment Compound Treatment & LPS Stimulation MTT->Treatment Determine non-toxic concentrations Griess Protocol 2: Nitric Oxide (NO) Measurement Treatment->Griess Collect supernatant ELISA Protocol 3: Cytokine (TNF-α, IL-6) Quantification Treatment->ELISA Collect supernatant Analysis Data Analysis & Mechanistic Correlation Griess->Analysis ELISA->Analysis

Figure 1: A tiered experimental workflow for assessing the anti-inflammatory potential of this compound.

Protocol 1: Assessment of Cytotoxicity via MTT Assay

Causality and Rationale: Before assessing anti-inflammatory efficacy, it is imperative to determine the concentration range at which this compound does not induce cell death. A compound that is toxic to macrophages will trivially reduce the output of inflammatory mediators, leading to a false-positive result. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which serves as a reliable indicator of cell viability.[11][12] In viable cells, mitochondrial dehydrogenase enzymes reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to an insoluble purple formazan product.[13][14] The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophages into a 96-well flat-bottom plate at a density of 1 x 10⁴ cells/well in 100 µL of complete DMEM medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell adherence.

  • Compound Preparation: Prepare a stock solution of this compound in sterile DMSO. Create a series of 2-fold serial dilutions in complete DMEM to achieve final concentrations ranging from (for example) 100 µM down to 0.78 µM. Ensure the final DMSO concentration in all wells is ≤ 0.1% to avoid solvent-induced toxicity.

  • Cell Treatment: Carefully remove the old medium from the cells. Add 100 µL of the prepared compound dilutions to the respective wells. Include "vehicle control" wells (containing 0.1% DMSO in medium) and "untreated control" wells (medium only).

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for an additional 4 hours. During this time, purple formazan crystals will form in viable cells.

  • Solubilization: Carefully aspirate the medium containing MTT from each well. Add 100 µL of MTT Solubilization Solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[11] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[11]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control:

    • % Viability = (Absorbance_Sample / Absorbance_VehicleControl) x 100

Data Presentation Example:

Compound Conc. (µM)Mean Absorbance (570nm)Std. Deviation% Cell Viability
Vehicle Control (0)0.8520.041100.0%
0.780.8450.03899.2%
1.560.8550.045100.4%
3.130.8390.05198.5%
6.250.8210.04296.4%
12.50.8050.03994.5%
250.7540.05588.5%
500.4120.03148.4%
1000.1230.01914.4%

From this data, concentrations ≤ 25 µM would be selected for subsequent anti-inflammatory assays as they exhibit minimal cytotoxicity.

Protocol 2: Quantifying Nitric Oxide (NO) Inhibition via Griess Assay

Causality and Rationale: Upon activation by LPS, macrophages express inducible nitric oxide synthase (iNOS), which produces large quantities of nitric oxide (NO).[10] NO is a potent pro-inflammatory mediator involved in vasodilation and cytotoxicity.[8] Therefore, the inhibition of NO production is a key indicator of anti-inflammatory activity. Since NO is a highly reactive gas with a short half-life, its production is measured indirectly by quantifying its stable breakdown product, nitrite (NO₂⁻), in the cell culture supernatant.[15] The Griess reaction is a simple and sensitive colorimetric method for detecting nitrite.[16][17] It involves a two-step diazotization reaction where sulfanilamide reacts with nitrite in an acidic environment to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine (NED) to form a stable, purple-colored azo compound.[15][18] The intensity of the color is directly proportional to the nitrite concentration.

Step-by-Step Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Pre-treatment: Remove the medium and add 100 µL of fresh medium containing this compound at various non-toxic concentrations (determined from Protocol 1). Incubate for 1 hour.

  • LPS Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL. Set up the following controls:

    • Control: Cells with medium only (no compound, no LPS).

    • LPS Control: Cells with medium and LPS only.

    • Vehicle + LPS Control: Cells with vehicle (e.g., 0.1% DMSO) and LPS.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Supernatant Collection: After incubation, carefully collect 50 µL of supernatant from each well and transfer to a new 96-well plate.

  • Standard Curve Preparation: Prepare a sodium nitrite standard curve (e.g., 100 µM to 1.56 µM) in fresh cell culture medium.

  • Griess Reaction:

    • Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each well containing supernatant or standard.[15]

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (0.1% NED in water) to each well.[15]

  • Absorbance Measurement: Incubate for another 10 minutes at room temperature. Measure the absorbance at 540 nm.[16]

  • Data Analysis: Calculate the nitrite concentration in each sample by interpolating from the linear regression of the standard curve.

Data Presentation Example:

Treatment GroupMean Absorbance (540nm)Nitrite Conc. (µM)% Inhibition of NO
Control (No LPS)0.0511.2N/A
LPS Only (1 µg/mL)0.68945.80%
LPS + Cmpd (6.25 µM)0.45230.134.3%
LPS + Cmpd (12.5 µM)0.28819.158.3%
LPS + Cmpd (25 µM)0.1358.980.6%

Protocol 3: Quantifying Pro-Inflammatory Cytokine Inhibition via ELISA

Causality and Rationale: Beyond NO, activated macrophages release a battery of signaling proteins called cytokines. TNF-α and IL-6 are pivotal pro-inflammatory cytokines that amplify the inflammatory response and are implicated in numerous inflammatory diseases.[7][9] Measuring the secretion of these specific cytokines provides direct and compelling evidence of a compound's anti-inflammatory effect. The sandwich Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive technique for quantifying protein levels in a biological sample.[19][20] It uses a pair of antibodies to capture and detect the target cytokine.

Step-by-Step Protocol (General):

Note: Always follow the specific protocol provided with the commercial ELISA kit.

  • Sample Preparation: Prepare cell culture supernatants identically to steps 1-4 in Protocol 2. It is advisable to centrifuge the supernatants to remove any cellular debris.[21] Samples can be used immediately or stored at -80°C.

  • Plate Coating: A 96-well plate is pre-coated with a capture antibody specific for the target cytokine (e.g., anti-TNF-α).

  • Blocking: The plate is blocked to prevent non-specific binding.

  • Sample Incubation: Add standards (recombinant cytokine) and cell culture supernatants to the wells. The cytokine in the sample binds to the capture antibody. Incubate for the recommended time (e.g., 2 hours at room temperature).[22]

  • Washing: Wash the plate multiple times to remove unbound substances.

  • Detection Antibody: Add a biotin-conjugated detection antibody that binds to a different epitope on the captured cytokine. Incubate for the recommended time (e.g., 1 hour).[19]

  • Washing: Repeat the wash step.

  • Enzyme Conjugate: Add Streptavidin-HRP (Horseradish Peroxidase). The streptavidin binds to the biotin on the detection antibody. Incubate for the recommended time (e.g., 30 minutes).[19]

  • Washing: Repeat the wash step.

  • Substrate Addition: Add a chromogenic substrate (e.g., TMB). The HRP enzyme converts the substrate into a colored product. Incubate in the dark (e.g., 20-30 minutes).[20]

  • Stop Reaction: Add a stop solution (e.g., sulfuric acid) to terminate the reaction and stabilize the color.

  • Absorbance Measurement: Read the absorbance, typically at 450 nm.[19]

  • Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the recombinant cytokine standards. Calculate the concentration of the cytokine in the samples from this curve.

Data Presentation Example:

Treatment GroupTNF-α Conc. (pg/mL)% InhibitionIL-6 Conc. (pg/mL)% Inhibition
Control (No LPS)35.2N/A58.1N/A
LPS Only (1 µg/mL)4850.60%6245.30%
LPS + Cmpd (12.5 µM)2134.356.0%2810.455.0%
LPS + Cmpd (25 µM)970.180.0%1373.978.0%

Mechanistic Insights: Connecting the Dots

The observed reductions in NO, TNF-α, and IL-6 strongly suggest that this compound interferes with the upstream signaling pathways triggered by LPS. Two primary pathways are central to this response:

  • The NF-κB Pathway: This is a master regulator of inflammatory gene expression.[23][24][25] In resting cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. LPS stimulation leads to the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of genes encoding iNOS, TNF-α, and IL-6.[24][26]

  • The MAPK Pathways: Mitogen-Activated Protein Kinases, particularly p38 and JNK, are also activated by LPS and play critical roles in regulating the synthesis and stability of inflammatory messenger RNAs (mRNAs) and proteins.[27][28][29]

The concerted inhibition of multiple inflammatory mediators by this compound suggests it may act on a common upstream node within these pathways, such as the IKK complex in the NF-κB pathway or a kinase in the MAPK cascade.

G cluster_nuc Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88/TRAF6 TLR4->MyD88 activates TAK1 TAK1 MyD88->TAK1 IKK IKK Complex TAK1->IKK MKK MKKs (MKK3/6, MKK4/7) TAK1->MKK IkB IκB IKK->IkB phosphorylates MAPK MAPKs (p38, JNK) MKK->MAPK phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB inhibits Nucleus Nucleus NFkB->Nucleus translocates MAPK->Nucleus translocates Transcription Gene Transcription Mediators Pro-inflammatory Mediators (iNOS, TNF-α, IL-6) Transcription->Mediators expression

Figure 2: Simplified signaling cascade initiated by LPS, leading to the production of key inflammatory mediators via the NF-κB and MAPK pathways.

Conclusion

This application note details a robust and logical three-part strategy for the in vitro characterization of the anti-inflammatory properties of this compound. By first establishing a non-cytotoxic concentration range, researchers can confidently proceed to functional assays that quantify the compound's ability to suppress the production of key inflammatory mediators like nitric oxide, TNF-α, and IL-6 in a validated macrophage model. The data generated through these protocols provide a strong foundation for further mechanistic studies and support the progression of promising compounds through the drug discovery pipeline.

References

Application Notes and Protocols for Utilizing 8-Methylimidazo[1,2-a]pyridine Derivatives in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Imidazo[1,2-a]pyridines in Oncology

The imidazo[1,2-a]pyridine scaffold is a prominent nitrogen-based heterocyclic system that has garnered significant attention in medicinal chemistry for its wide spectrum of biological activities.[1] This "privileged structure" serves as the core for numerous compounds with applications ranging from treatments for insomnia to cardiac disorders.[2] In recent years, a substantial body of research has illuminated the potent anticancer properties of this class of molecules, establishing them as a promising frontier in the development of novel chemotherapeutics.[1][2] Various derivatives have been shown to exert therapeutic effects against a range of cancer cell lines, including breast, lung, colon, and melanoma.[1][3][4]

This guide focuses specifically on derivatives of 8-Methylimidazo[1,2-a]pyridine . The strategic placement of the methyl group at the 8-position can significantly influence the molecule's steric and electronic properties, often enhancing its interaction with biological targets. These derivatives have demonstrated notable efficacy in modulating key signaling pathways implicated in cancer progression, such as the STAT3/NF-κB and PI3K/Akt/mTOR axes.[2][5]

The purpose of these application notes is to provide researchers, scientists, and drug development professionals with a comprehensive, in-depth technical guide for the effective use of this compound compounds in cancer cell line studies. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in scientific integrity.

Dominant Mechanism of Action: Targeting the PI3K/Akt/mTOR Survival Pathway

A primary mechanism through which many imidazo[1,2-a]pyridine derivatives, including the 8-methyl substituted class, exert their anticancer effects is through the potent inhibition of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway.[2][6][7][8][9] This pathway is one of the most frequently overactivated signaling cascades in human cancers, playing a central role in regulating cell growth, proliferation, survival, and metabolism.[6][7]

Causality of Inhibition: The PI3K/Akt/mTOR pathway is a critical pro-survival cascade. Growth factors binding to receptor tyrosine kinases (RTKs) on the cell surface activate PI3K. Activated PI3K phosphorylates PIP2 to PIP3, which in turn recruits and activates Akt. Akt then phosphorylates a multitude of downstream targets, including mTOR, leading to the inhibition of apoptosis and the promotion of cell cycle progression and protein synthesis. By inhibiting key kinases in this pathway, such as PI3K and mTOR, this compound derivatives effectively cut off these pro-survival signals.[2][8][9] This disruption leads to a cascade of anti-cancer events, most notably the induction of apoptosis (programmed cell death) and arrest of the cell cycle, preventing cancer cells from dividing.[2][10]

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis (Programmed Cell Death) Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Compound This compound Derivative Compound->PI3K Inhibits Compound->mTOR Inhibits GF Growth Factor GF->RTK Binds

Figure 1. Inhibition of the PI3K/Akt/mTOR pathway.

Experimental Workflow & Key Protocols

A logical and systematic workflow is crucial for evaluating the anticancer potential of novel compounds. The process typically begins with broad cytotoxicity screening, followed by more detailed mechanistic assays to elucidate the mode of action.

Figure 2. Standard experimental workflow for compound evaluation.
Protocol 1: Cell Viability Assessment using MTT Assay

Principle: This colorimetric assay is a primary screening tool to determine a compound's cytotoxic effect. It measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) into a purple formazan product, the absorbance of which is proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium.

    • Causality Check: Include a vehicle control (e.g., 0.1% DMSO) to account for any solvent effects and an untreated control. A positive control (e.g., Doxorubicin) is essential to validate the assay's responsiveness.

  • Incubation: Incubate the plate for the desired time period (typically 24, 48, or 72 hours). A 48-hour incubation is a common starting point.[2]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Protocol 2: Quantification of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (FITC) and will bind to these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 48 hours.[2] Include a vehicle-treated control.

  • Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS. This step is critical to remove any interfering media components.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark. The dark condition prevents photobleaching of the fluorochromes.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

    • Self-Validation: The flow cytometer must be properly calibrated with compensation controls (unstained, PI only, Annexin V only) to correct for spectral overlap.

  • Data Interpretation:

    • Lower-Left Quadrant (Annexin V- / PI-): Live cells

    • Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells

    • Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic/necrotic cells

    • Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells

Protocol 3: Cell Cycle Analysis

Principle: The distribution of cells in the different phases of the cell cycle (G0/G1, S, G2/M) can be determined by measuring the cellular DNA content. PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the amount of DNA. Flow cytometry is used to measure this fluorescence.

Step-by-Step Methodology:

  • Cell Treatment: Seed cells and treat with the compound at IC₅₀ concentration for 48 hours, alongside a vehicle control.[2]

  • Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation, and wash once with cold PBS.

  • Fixation: Resuspend the cell pellet and add ice-cold 70% ethanol dropwise while vortexing gently. This permeabilizes the cells and fixes them. Incubate at -20°C for at least 2 hours (can be stored overnight).

    • Causality Note: The dropwise addition of cold ethanol is crucial to prevent cell clumping, which would lead to inaccurate flow cytometry readings.

  • Staining: Centrifuge the fixed cells to remove the ethanol. Wash with PBS. Resuspend the pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL).

    • Rationale: RNase A is included to degrade any double-stranded RNA, ensuring that PI only binds to DNA for accurate cell cycle profiling.

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Analysis: Analyze the samples using a flow cytometer. The data is typically displayed as a histogram of cell count versus fluorescence intensity.

  • Data Interpretation: The histogram will show distinct peaks. The first peak represents cells in the G0/G1 phase (2N DNA content), the second peak represents cells in the G2/M phase (4N DNA content), and the region between them represents cells in the S phase (synthesizing DNA). An accumulation of cells in a particular peak indicates cell cycle arrest at that phase.[11]

Summary of Reported Efficacy

The following table summarizes the cytotoxic activity (IC₅₀ values) of various imidazo[1,2-a]pyridine derivatives against several cancer cell lines, providing a comparative overview of their potency.

Compound ClassCancer Cell LineTypeReported IC₅₀ (µM)Reference
Imidazo[1,2-a]pyridine (Cpd 6)A375Melanoma9.7 - 12[2][10]
Imidazo[1,2-a]pyridine (Cpd 6)HeLaCervical Cancer35.0[2]
Imidazo[1,2-a]pyridine (IP-5)HCC1937Breast Cancer45.0[11][12]
Imidazo[1,2-a]pyridine (IP-6)HCC1937Breast Cancer47.7[11][12]
Oxadiazole Hybrid (6d)A549Lung Cancer2.8[13]
Diarylurea Derivative (18i)A375PMelanoma< 0.06[4]
Naphthalene Derivative (La23)HeLaCervical Cancer15.32[14]

Conclusion and Future Perspectives

The this compound scaffold and its related analogues represent a highly promising class of compounds for anticancer drug development. The established protocols in this guide provide a robust framework for their evaluation in vitro. The primary mechanism of action often involves the targeted inhibition of the PI3K/Akt/mTOR survival pathway, leading to p53-mediated apoptosis and cell cycle arrest.[2][10]

Future research should focus on optimizing lead compounds to enhance potency and selectivity. Promising avenues include their development as dual PI3K/mTOR inhibitors for PET imaging probes, allowing for non-invasive monitoring of treatment response.[6][7] Furthermore, investigating these compounds in combination with existing chemotherapies or immunotherapies could reveal synergistic effects, a critical step toward clinical translation.[5] Finally, transitioning from 2D cell culture to 3D spheroid models and eventually to in vivo xenograft studies will be essential to validate their therapeutic potential in a more physiologically relevant context.[8][9][15]

References

Application Notes & Protocols: A Comprehensive Guide to Characterizing 8-Methylimidazo[1,2-a]pyridine as a GABAa Receptor Modulator

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Imidazo[1,2-a]pyridines and GABAa Receptor Modulation

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a wide array of biologically active compounds.[1][2] This heterocyclic system forms the core of several clinically significant drugs, most notably zolpidem, a widely prescribed hypnotic agent.[3][4] The therapeutic effects of many imidazo[1,2-a]pyridine derivatives are mediated through their interaction with the γ-aminobutyric acid type A (GABAa) receptor.[1][3]

GABAa receptors are the principal mediators of fast inhibitory neurotransmission in the central nervous system (CNS).[5][6] These ligand-gated ion channels are crucial for maintaining the balance between neuronal excitation and inhibition. Dysfunction of the GABAergic system is implicated in numerous neurological and psychiatric disorders, including anxiety, insomnia, epilepsy, and schizophrenia.[3][5] This makes the GABAa receptor a highly valued target for therapeutic intervention.

This guide provides a detailed, multi-faceted protocol for the comprehensive investigation of 8-Methylimidazo[1,2-a]pyridine , a specific analogue, as a potential GABAa receptor modulator. The methodologies outlined herein span from initial in vitro binding and functional characterization to subsequent in vivo pharmacokinetic and behavioral evaluation, offering a robust framework for researchers, scientists, and drug development professionals.

Pillar 1: Mechanistic Rationale and Experimental Causality

To logically investigate this compound, we must first understand the target. The GABAa receptor is a complex pentameric protein that forms a chloride-permeable channel.[3][7] The receptor is typically composed of two α, two β, and one γ subunit, which assemble to form a central pore.[7][8]

This complex structure hosts multiple distinct binding sites:

  • Orthosteric Site: Located at the interface between α and β subunits, this is where the endogenous neurotransmitter GABA binds.[6]

  • Allosteric Sites: These sites bind molecules that are not the primary ligand but can modulate the receptor's response to GABA. The most well-characterized of these is the benzodiazepine (BZD) binding site , located at the α and γ2 subunit interface.[6][8]

The established pharmacology of related imidazo[1,2-a]pyridines like zolpidem provides a strong causal basis for our experimental design. These compounds act as Positive Allosteric Modulators (PAMs) at the BZD site.[3][8] A PAM does not activate the receptor on its own but enhances the effect of GABA when it binds, typically by increasing the frequency or duration of channel opening.[8]

Therefore, our investigation will be guided by the central hypothesis that this compound acts as a PAM at the BZD site of the GABAa receptor. The following protocols are designed to systematically test this hypothesis, first by confirming binding to the receptor (in vitro binding assays), then by measuring the functional consequences of that binding (in vitro electrophysiology), and finally by assessing its physiological effects in a whole organism (in vivo behavioral models).

GABAa_Signaling_Pathway cluster_receptor GABAa Receptor GABAa Pentameric GABAa Receptor (α, β, γ subunits) GABA_Site GABA Binding Site (α/β interface) Channel_Opening Chloride (Cl-) Channel Opens GABA_Site->Channel_Opening Activates BZD_Site Allosteric BZD Site (α/γ interface) BZD_Site->Channel_Opening Potentiates GABA effect GABA GABA (Neurotransmitter) GABA->GABA_Site Binds Compound This compound (Putative PAM) Compound->BZD_Site Binds Hyperpolarization Cl- Influx → Hyperpolarization Channel_Opening->Hyperpolarization Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition

Caption: GABAa Receptor Signaling Pathway.

Pillar 2: Self-Validating Experimental Protocols

Each protocol is designed as a self-validating system, incorporating necessary controls and steps to ensure data integrity and reproducibility.

Part A: In Vitro Characterization

This assay determines if, and with what affinity, this compound binds to the BZD site on the GABAa receptor.

  • Causality: By competing against a known radiolabeled BZD-site ligand ([³H]flumazenil), we can derive the binding affinity (Ki) of our unlabeled test compound. A low Ki value indicates high binding affinity.

  • Methodology:

    • Membrane Preparation:

      • Homogenize whole rat cerebral cortex in ice-cold sucrose buffer.

      • Perform multiple centrifugation and resuspension steps to wash the membranes and remove endogenous GABA, which can interfere with the assay.[9]

      • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., BCA assay). Store at -80°C.

    • Assay Setup (96-well plate):

      • Total Binding: Add membrane preparation, assay buffer, and a fixed concentration of [³H]flumazenil (typically near its Kd value, ~1-2 nM).

      • Non-Specific Binding (NSB): Add membrane preparation, [³H]flumazenil, and a high concentration of a non-radioactive BZD agonist (e.g., 10 µM Diazepam) to saturate the specific binding sites.[10]

      • Competition: Add membrane preparation, [³H]flumazenil, and varying concentrations of this compound (e.g., 0.1 nM to 100 µM).

    • Incubation: Incubate the plate for 60-90 minutes at 0-4°C to reach binding equilibrium.[11]

    • Termination: Rapidly harvest the contents of each well onto glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand. Wash filters quickly with ice-cold buffer to remove unbound radioligand.

    • Quantification: Place filters in scintillation vials with scintillation cocktail and measure radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Use non-linear regression (sigmoidal dose-response curve) to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding).

    • Calculate the affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane_Prep 1. Prepare Rat Brain Membranes Plate_Setup 2. Set up 96-well plate (Total, NSB, Competition) Membrane_Prep->Plate_Setup Incubation 3. Incubate to Equilibrium Plate_Setup->Incubation Harvesting 4. Harvest via Filtration Incubation->Harvesting Counting 5. Scintillation Counting Harvesting->Counting IC50_Calc 6. Calculate IC50 Counting->IC50_Calc Ki_Calc 7. Determine Ki Value IC50_Calc->Ki_Calc

Caption: Radioligand Binding Assay Workflow.

This functional assay measures how this compound modulates the activity of the GABAa receptor ion channel.

  • Causality: This protocol directly tests the core hypothesis. If the compound is a PAM, its co-application with GABA will result in a larger chloride current than GABA alone. The magnitude of this potentiation indicates the compound's efficacy.

  • Methodology:

    • Receptor Expression:

      • Use Xenopus laevis oocytes or a mammalian cell line (e.g., HEK293) as the expression system.

      • Inject cRNA or transfect plasmids encoding the desired GABAa receptor subunits (e.g., human α1, β2, γ2 for the most common subtype) into the cells. Incubate for 2-5 days to allow for receptor expression on the cell surface.

    • Electrophysiological Recording:

      • Place an oocyte or a cultured cell in a recording chamber continuously perfused with recording buffer.

      • For oocytes, impale with two microelectrodes (one for voltage clamping, one for current recording) and clamp the membrane potential at a fixed voltage (e.g., -70 mV).[12]

    • Assay Procedure:

      • Establish a stable baseline response by applying a low, fixed concentration of GABA (e.g., EC₁₀-EC₂₀, the concentration that elicits 10-20% of the maximal GABA response). This ensures the potentiation effect can be robustly measured.[13]

      • After a washout period, pre-incubate the cell with a specific concentration of this compound for 1-2 minutes.

      • Co-apply the same EC₁₀-EC₂₀ concentration of GABA along with the test compound.

      • Record the peak current amplitude.

    • Dose-Response Analysis: Repeat step 3 with a range of concentrations of this compound to construct a dose-response curve.

  • Data Analysis:

    • Calculate the potentiation for each concentration: % Potentiation = [(IGABA+Cmpd / IGABA) - 1] * 100 , where IGABA+Cmpd is the current in the presence of GABA and the compound, and IGABA is the control current with GABA alone.

    • Plot % Potentiation against the log concentration of the compound.

    • Use non-linear regression to determine the EC₅₀ (potency) and the Eₘₐₓ (maximum potentiation, or efficacy).

Electrophysiology_Workflow Prep 1. Express GABAa Receptors in Oocytes/HEK293 Cells Setup 2. Voltage Clamp Cell at -70 mV Prep->Setup GABA_EC20 3. Apply GABA (EC20) to establish baseline current Setup->GABA_EC20 Compound_App 4. Pre-apply Test Compound GABA_EC20->Compound_App Co_App 5. Co-apply GABA (EC20) + Test Compound Compound_App->Co_App Measure 6. Measure Peak Current Co_App->Measure Analyze 7. Calculate % Potentiation and determine EC50/Emax Measure->Analyze

Caption: Electrophysiology Workflow for PAMs.

Part B: In Vivo Evaluation
  • Causality: Before assessing behavioral effects, we must know if the compound reaches the brain at sufficient concentrations. This study determines the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.[14]

  • Methodology:

    • Administer a single dose of this compound to male mice or rats via intravenous (IV) and oral (PO) routes.[15][16]

    • Collect blood samples at predetermined time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours).

    • Process blood to isolate plasma. At the final time point, collect brain tissue.

    • Analyze the concentration of the compound in plasma and brain homogenate using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis: Calculate key PK parameters such as maximum concentration (Cₘₐₓ), time to maximum concentration (Tₘₐₓ), area under the curve (AUC), elimination half-life (t₁/₂), and oral bioavailability (%F).

  • Causality: These assays test for the expected physiological consequences of enhancing GABAergic inhibition in the CNS, namely anxiolytic and sedative effects.[17]

  • Methodology (Elevated Plus Maze - EPM for Anxiety):

    • Dose animals (mice or rats) with vehicle, a positive control (e.g., diazepam), or this compound at various doses determined from PK data.

    • After an appropriate pre-treatment time (based on Tₘₐₓ), place the animal in the center of the elevated plus-shaped maze, which has two open arms and two enclosed arms.

    • Allow the animal to explore freely for 5 minutes.

    • Use video tracking software to record and score the time spent in the open arms versus the closed arms and the number of entries into each arm.

  • Data Analysis: Anxiolytic activity is indicated by a statistically significant increase in the time spent and/or entries into the open arms compared to the vehicle-treated group, without significant changes in the total number of arm entries (which would suggest hyperactivity).

Pillar 3: Data Presentation and Interpretation

Quantitative data from these protocols should be summarized for clear interpretation and comparison.

Table 1: Summary of In Vitro Binding Data

Compound Radioligand Receptor Source Ki (nM)
This compound [³H]Flumazenil Rat Cortical Membranes Experimental Value

| Diazepam (Control) | [³H]Flumazenil | Rat Cortical Membranes | 5 - 15 |

Table 2: Summary of In Vitro Electrophysiology Data

Compound Receptor Subtype EC₅₀ (µM) Max Potentiation (%)
This compound α1β2γ2 Experimental Value Experimental Value

| Zolpidem (Control) | α1β2γ2 | 0.1 - 0.5 | ~150-250% |

Table 3: Summary of In Vivo Pharmacokinetic Parameters in Rats

Compound Route Dose (mg/kg) Cₘₐₓ (ng/mL) Tₘₐₓ (h) AUC (ng·h/mL) t₁/₂ (h)
This compound PO 10 Value Value Value Value

| this compound | IV | 2 | Value | Value | Value | Value |

Table 4: Summary of In Vivo Behavioral Data in Mice

Compound Dose (mg/kg, PO) Assay Key Endpoint Measured Result vs. Vehicle
This compound 1, 3, 10 EPM % Time in Open Arms Experimental Outcome

| Diazepam (Control) | 2 | EPM | % Time in Open Arms | Significant Increase |

Conclusion

This comprehensive guide details an integrated, step-wise approach to thoroughly characterize this compound as a GABAa receptor modulator. By systematically progressing from target binding confirmation to functional cellular assays and finally to whole-organism physiological responses, researchers can build a robust data package. This logical progression, rooted in the known pharmacology of the imidazo[1,2-a]pyridine class, provides a powerful framework for elucidating the compound's mechanism of action, potency, efficacy, and potential therapeutic utility, forming a critical foundation for further drug development efforts.

References

Application Notes & Protocols: The Role of 8-Substituted Imidazo[1,2-a]pyridines in Anti-Tuberculosis Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Renewed Assault on an Ancient Foe

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a formidable global health threat, claiming 1.6 million lives in 2021 alone.[1][2] The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains has severely compromised existing therapeutic regimens, creating an urgent need for novel drugs with new mechanisms of action.[1][3] In the renaissance of TB drug discovery, the imidazo[1,2-a]pyridine (IPA) scaffold has emerged as a highly promising "drug prejudice" framework.[1][3][4] IPAs are synthetically tractable, possess favorable drug-like properties, and exhibit potent activity against both drug-sensitive and drug-resistant Mtb strains.[3][5][6]

This guide provides an in-depth exploration of the application of substituted IPAs, with a focus on the C8 position, in anti-TB drug discovery. We will delve into the validated mechanism of action, present detailed protocols for lead identification and characterization, and discuss the critical structure-activity relationships (SAR) that drive potency and selectivity.

Mechanism of Action: Targeting the Mycobacterial Powerhouse

The primary anti-tubercular target of the IPA class is the ubiquinol-cytochrome c reductase, also known as the cytochrome bcc or bc1 complex (Complex III) of the electron transport chain.[4] Specifically, IPAs inhibit the QcrB subunit of this complex.[5][6][7]

Causality of Inhibition: The cytochrome bc1 complex is a critical enzyme in the oxidative phosphorylation (OxPhos) pathway, responsible for generating the proton motive force that drives ATP synthesis.[4] By binding to QcrB, IPAs disrupt the electron flow, leading to a collapse in ATP production and subsequent bacterial death.[8][9] This mechanism is shared by the clinical candidate Telacebec (Q203) , a potent IPA that has demonstrated efficacy in clinical trials.[8][9][10] This targeted disruption of cellular energy production represents a validated and highly effective strategy for killing Mtb.[4]

MOA_Pathway cluster_Mtb Mycobacterium tuberculosis Cell ETC Electron Transport Chain (Oxidative Phosphorylation) QcrB Cytochrome bc1 Complex (QcrB subunit) ETC->QcrB Contains ATP_Synthase ATP Synthase QcrB->ATP_Synthase Generates Proton Motive Force for ATP ATP Production (Cellular Energy) ATP_Synthase->ATP Death Bacterial Death IPA 8-Substituted Imidazo[1,2-a]pyridine Inhibition INHIBITION IPA->Inhibition Inhibition->QcrB

Caption: Mechanism of Action of Imidazo[1,2-a]pyridines.

Drug Discovery Workflow & Key Protocols

A successful anti-TB drug discovery campaign requires a systematic progression from initial screening to in-depth characterization. The following protocols represent a validated workflow for evaluating novel IPA derivatives.

Workflow A High-Throughput Screening (HTS) of IPA Library B Protocol 1: In Vitro Anti-Mtb Activity (MIC Assay) A->B C Potent Hits Identified (Low MIC) B->C Potent H Discard (Inactive) B->H Inactive D Protocol 2: Host Cell Cytotoxicity Assay (IC50) C->D E Favorable Selectivity Index (SI = IC50 / MIC) D->E Non-toxic I Discard (Toxic) D->I Toxic F Protocol 3: Target Validation (Resistant Mutant Generation) E->F G Lead Candidate for In Vivo Studies F->G SAR cluster_info Structure-Activity Relationship (SAR) Hotspots C2 C2: Small alkyl (e.g., -CH3) is favorable C3 C3: Amide linkage is critical for QcrB binding C7 C7: Methyl group often confers high potency C8 C8: Amenable to substitution (e.g., carboxamides) SideChain Side Chain: Large, lipophilic groups enhance potency

References

Application Note: A High-Throughput Screening Workflow for the Identification of Bioactive 8-Methylimidazo[1,2-a]pyridine Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][3] Specifically, derivatives of this scaffold have shown potent inhibitory activity against various protein kinases, which are critical targets in oncology and other diseases.[4][5] This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on conducting a high-throughput screening (HTS) campaign to identify and characterize novel 8-Methylimidazo[1,2-a]pyridine-based kinase inhibitors. The workflow detailed herein encompasses a robust biochemical primary screen, a confirmatory dose-response analysis, and a secondary cell-based assay to ensure the identification of potent and biologically relevant lead compounds.

Part I: Assay Principle and Design

The primary goal of this HTS campaign is to identify compounds that inhibit the activity of a specific protein kinase. The selection of the target kinase should be based on its relevance to a disease of interest. For the purpose of this guide, we will use a generic serine/threonine kinase as an example.

The Causality Behind Our Methodological Choices:

  • Primary Screen - Biochemical Assay: We begin with a biochemical assay for the primary screen because it is a simplified, target-based system that minimizes the biological complexity of a whole-cell environment.[6] This direct approach allows for the unambiguous identification of compounds that interact with the purified kinase. We have selected the ADP-Glo™ Kinase Assay for its high sensitivity, broad dynamic range, and robustness in HTS formats.[7][8][9][10] The assay quantifies kinase activity by measuring the amount of ADP produced, which directly correlates with substrate phosphorylation.[7][9]

  • Confirmatory & Secondary Screens - Orthogonal Validation: Hits from the primary screen must be validated to eliminate false positives. A dose-response study confirms the potency of the inhibitor. Subsequently, a cell-based secondary assay is crucial. It provides a more physiologically relevant context, assessing the compound's ability to penetrate cell membranes and inhibit the target kinase within the complex intracellular environment.[11][12][13] This orthogonal approach ensures that identified hits are not only biochemically active but also possess the necessary characteristics for cellular efficacy.

Overall HTS Workflow Diagram

The following diagram illustrates the logical flow of the screening cascade, from the initial large-scale screen to the final hit validation.

HTS_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation cluster_2 Phase 3: Secondary Validation Compound_Library This compound Library (10,000+ Compounds) Primary_HTS Primary HTS: Single-Dose (10 µM) Biochemical Kinase Assay (ADP-Glo™) Compound_Library->Primary_HTS Data_Analysis_1 Data Analysis: Calculate % Inhibition Identify Primary Hits (>50% Inhibition) Primary_HTS->Data_Analysis_1 Dose_Response Confirmatory Assay: 8-point Dose-Response Curve Determine IC50 Values Data_Analysis_1->Dose_Response ~200-300 Hits Data_Analysis_2 Data Analysis: Select Potent Hits (IC50 < 1 µM) Dose_Response->Data_Analysis_2 Secondary_Assay Secondary Assay: Cell-Based Target Engagement (e.g., Cell Viability / Apoptosis Assay) Data_Analysis_2->Secondary_Assay ~20-30 Potent Hits Final_Hits Validated Lead Compounds Secondary_Assay->Final_Hits

Caption: High-Throughput Screening Cascade for Kinase Inhibitor Discovery.

Part II: Materials and Reagents

  • Compound Library: this compound derivatives dissolved in 100% DMSO.

  • Assay Plates: 384-well, white, solid-bottom plates (e.g., Corning #3572).

  • Reagents for ADP-Glo™ Kinase Assay: (Promega Corp.)

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent

  • Kinase & Substrate:

    • Purified recombinant human kinase (e.g., Aurora Kinase A).

    • Specific peptide or protein substrate.

    • ATP.

  • Buffers: Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Cell Lines for Secondary Assay: Cancer cell line known to be dependent on the target kinase (e.g., HeLa or A375 melanoma cells).[5]

  • Cell Culture Reagents: DMEM, FBS, Penicillin-Streptomycin, Trypsin-EDTA.

  • Cell Viability Reagent: CellTiter-Glo® Luminescent Cell Viability Assay (Promega Corp.).

  • Instrumentation:

    • Automated liquid handler (e.g., Echo acoustic dispenser, Tecan Freedom EVO).

    • Multimode microplate reader with luminescence detection capabilities (e.g., BMG LABTECH PHERAstar).

    • CO₂ incubator, 37°C, 5% CO₂.

Part III: Detailed Protocols

Protocol 3.1: Compound Library Preparation and Plating
  • Master Plate Preparation: Prepare 10 mM stock solutions of all this compound derivatives in 100% DMSO. Store in 384-well master plates at -20°C.

  • Assay Plate Stamping: Using an acoustic liquid handler, transfer 10 nL from the 10 mM master plates into the 384-well white assay plates. This creates a 10 µM final compound concentration in a 10 µL final assay volume.

    • Expert Insight: Acoustic dispensing is preferred over pin tools or tip-based liquid handlers as it minimizes DMSO carryover and avoids contact, reducing the risk of cross-contamination.

Protocol 3.2: Primary Screen - Biochemical ADP-Glo™ Kinase Assay

This protocol is designed for a 10 µL final volume in a 384-well plate.

  • Prepare Controls:

    • Negative Control (0% Inhibition): Add 10 nL of 100% DMSO (vehicle) to 16 wells. These wells represent maximum kinase activity.

    • Positive Control (100% Inhibition): Add 10 nL of a known potent inhibitor (e.g., 1 mM Staurosporine) to 16 wells. These wells represent background signal.

  • Prepare Kinase Reaction Mix: Prepare a 2X Kinase/Substrate/ATP mix in kinase reaction buffer. The final ATP concentration should be at or near the Km value for the specific kinase to ensure sensitivity to ATP-competitive inhibitors.

  • Initiate Kinase Reaction: Add 5 µL of the 2X Kinase Reaction Mix to all wells of the assay plate containing the pre-spotted compounds and controls.

  • Incubation: Mix the plate gently and incubate for 60 minutes at room temperature.

    • Expert Insight: The incubation time should be optimized during assay development to ensure the reaction is within the linear range (typically <30% ATP consumption).

  • Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to all wells. This terminates the kinase reaction and depletes the remaining ATP.[14] Incubate for 40 minutes at room temperature.[9]

  • Detect ADP: Add 10 µL of Kinase Detection Reagent to all wells. This reagent converts the ADP generated by the kinase into ATP, which is then used by a luciferase to produce a luminescent signal.[7][9] Incubate for 30-60 minutes at room temperature to allow the signal to stabilize.

  • Read Plate: Measure luminescence on a microplate reader. The signal is directly proportional to the amount of ADP produced and thus, the kinase activity.[8]

Protocol 3.3: Confirmatory Dose-Response Assay

For all primary hits (e.g., compounds showing >50% inhibition), perform an 8-point dose-response analysis.

  • Prepare Serial Dilutions: Create an 8-point, 3-fold serial dilution series for each hit compound in 100% DMSO, starting from 10 mM.

  • Plate Compounds: Dispense 10 nL of each concentration into a 384-well assay plate.

  • Perform Assay: Execute the ADP-Glo™ Kinase Assay as described in Protocol 3.2.

  • Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.

Protocol 3.4: Secondary Screen - Cell Viability Assay

This protocol assesses the effect of potent, confirmed hits on the viability of a cancer cell line.

  • Cell Plating: Seed HeLa cells (or another appropriate cell line) into 384-well, clear-bottom, white-walled plates at a density of 2,000 cells/well in 40 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

    • Expert Insight: It is critical to ensure a homogenous cell monolayer. Avoid "edge effects" by not using the outermost wells or by filling them with sterile PBS. Proper cell handling and plating consistency are paramount for robust cell-based assays.[13]

  • Compound Treatment: Add 100 nL of the hit compounds (from the dose-response plates) to the cells.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.

  • Measure Viability:

    • Equilibrate the plates to room temperature for 30 minutes.

    • Add 20 µL of CellTiter-Glo® Reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Read Plate: Measure luminescence. A decrease in signal indicates a reduction in cell viability.

  • Data Analysis: Calculate the GI₅₀ (concentration for 50% growth inhibition) for each compound.

Part IV: Data Analysis and Interpretation

HTS Quality Control Metrics

The reliability of an HTS assay is paramount. We use the Z'-factor to validate the quality of each assay plate.[15][16] It is a statistical parameter that measures the separation between the positive and negative controls.[17][18]

MetricFormulaInterpretationTarget Value
Z'-Factor 1 - (3 * (SD_pos + SD_neg)) /Mean_pos - Mean_neg
Signal-to-Background (S/B) Mean_neg / Mean_posIndicates the dynamic range of the assay.> 5
  • SD_pos/neg : Standard Deviation of positive/negative controls.

  • Mean_pos/neg : Mean of positive/negative controls.

  • An assay with a Z'-factor between 0.5 and 1.0 is considered excellent and suitable for HTS.[15][18]

Data Analysis Pipeline

Data_Analysis_Pipeline Raw_Data Raw Luminescence Data (RLU from Plate Reader) QC Plate QC Validation Calculate Z'-Factor (Z' > 0.5 to proceed) Raw_Data->QC Normalization Data Normalization Calculate % Inhibition: 100 * (1 - (Sample - Mean_pos) / (Mean_neg - Mean_pos)) QC->Normalization Hit_Selection Primary Hit Selection % Inhibition > 50% Normalization->Hit_Selection IC50_Calc IC50 Determination (Dose-Response Data) Non-linear Regression (4PL Fit) Hit_Selection->IC50_Calc For Primary Hits Final_Analysis Final Hit Prioritization Compare Biochemical IC50 with Cell-based GI50 IC50_Calc->Final_Analysis

Caption: Data analysis workflow from raw signal to prioritized hits.

Part V: Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
Low Z'-Factor (<0.5) 1. Reagent instability. 2. High data variability (pipetting errors). 3. Suboptimal reagent concentrations (ATP, kinase).1. Prepare fresh reagents daily. 2. Calibrate liquid handlers; ensure proper mixing. 3. Re-optimize assay conditions using a matrix titration.
High False Positive Rate 1. Compound autofluorescence/luminescence. 2. Compound aggregation. 3. Non-specific inhibition.1. Perform a counter-screen without the kinase to identify interfering compounds. 2. Add 0.01% Triton X-100 to the assay buffer. 3. Utilize orthogonal secondary assays to confirm on-target activity.
"Edge Effects" in Cell Plates 1. Uneven temperature distribution in the incubator. 2. Evaporation from wells on the plate edge.1. Allow plates to sit at room temperature for 1 hour after plating to ensure even cell settling. 2. Use plates with lids; fill perimeter wells with sterile PBS or media.

Part VI: Conclusion

This application note provides a validated, step-by-step framework for the high-throughput screening of this compound derivatives. By integrating a robust biochemical primary assay with essential cell-based secondary validation, this workflow enables the confident identification and prioritization of novel, potent, and cell-active kinase inhibitors. The emphasis on rigorous quality control and a logical screening cascade ensures that resources are focused on the most promising compounds, accelerating the journey from hit identification to lead optimization in the drug discovery pipeline.

References

Cell-based assays for evaluating 8-Methylimidazo[1,2-a]pyridine cytotoxicity

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide and Protocols for the Cytotoxic Evaluation of 8-Methylimidazo[1,2-a]pyridine Compounds

Authored by: Gemini, Senior Application Scientist

Abstract

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The 8-methyl-substituted series, in particular, represents a promising class of compounds for therapeutic development. A critical and early step in the preclinical assessment of these novel chemical entities is the determination of their cytotoxic profile.[3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and methodologies for evaluating the cytotoxicity of this compound derivatives using robust, cell-based assays. We will delve into the mechanistic basis of different assays, provide detailed, field-tested protocols, and offer insights into data interpretation to build a comprehensive cytotoxic profile.

Introduction: The Imperative of Cytotoxicity Profiling

Imidazo[1,2-a]pyridine derivatives have shown significant potential in inhibiting critical cellular pathways, such as the AKT/mTOR pathway in cancer cells, making them attractive candidates for further investigation.[1] Some derivatives have demonstrated potent, dose-dependent cytotoxic effects in various cancer cell lines, including breast, ovarian, melanoma, and cervical cancer.[1][4] However, therapeutic potential must be balanced with safety. Cytotoxicity testing is fundamental to:

  • Determine Therapeutic Index: Establishing the concentration range at which a compound is effective against a target (e.g., a cancer cell) versus the concentration at which it harms normal, healthy cells.

  • Elucidate Mechanism of Action: Different cytotoxicity assays probe different cellular pathways. A compound's differential activity across these assays can provide initial clues into its mechanism of cell death (e.g., necrosis vs. apoptosis).[5]

  • Guide Structure-Activity Relationship (SAR) Studies: Cytotoxicity data is a key endpoint for medicinal chemists to refine chemical structures, aiming to maximize potency while minimizing off-target toxicity.[6]

This guide focuses on a multi-parametric approach, utilizing a panel of assays to build a robust and nuanced understanding of a compound's effect on cell health.

Strategic Selection of Cytotoxicity Assays

No single assay can definitively capture the complexity of cytotoxicity. A well-rounded assessment relies on probing multiple cellular health indicators.[7][8] The choice of assay should be driven by the specific biological question being asked. We will focus on three primary assays that measure distinct cellular integrity markers, providing a holistic view of the cytotoxic event.

Assay Principle Cellular State Measured Key Advantage
MTT Assay Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases.[9]Metabolic Activity & Viability: Measures the activity of mitochondrial enzymes, which is proportional to the number of living cells.Well-established, high-throughput, and cost-effective for initial screening.
LDH Release Assay Measurement of lactate dehydrogenase (LDH), a stable cytosolic enzyme, released into the culture medium upon membrane damage.[10]Membrane Integrity & Necrosis: Directly quantifies plasma membrane rupture, a hallmark of necrosis or late-stage apoptosis.[11]Differentiates cytostatic from cytotoxic effects; measures an explicit cell death event.
Neutral Red Uptake Assay Uptake and accumulation of the supravital dye Neutral Red in the lysosomes of viable cells.[12]Lysosomal Integrity & Viability: Compromised lysosomal membranes in stressed or dying cells fail to retain the dye.[13]Sensitive to toxic effects on lysosomal function, which can precede other death markers.
Apoptosis Assays Detection of specific biochemical events of programmed cell death, such as phosphatidylserine (PS) externalization (Annexin V) or caspase activation.[14]Programmed Cell Death (Apoptosis): Distinguishes between controlled apoptosis and uncontrolled necrosis.[5]Provides deep mechanistic insight into the mode of cell death.

A logical testing cascade often begins with a metabolic assay like MTT for broad screening, followed by membrane integrity assays like LDH to confirm cell death, and finally, apoptosis assays to understand the mechanism.

Experimental Design and General Workflow

A robust and reproducible cytotoxicity study begins with careful experimental design. The following workflow provides a self-validating framework applicable to all subsequent protocols.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay Execution cluster_analysis Phase 4: Data Analysis cell_culture 1. Cell Line Selection & Culture (e.g., HepG2, A549, MCF-7) cell_seeding 2. Cell Seeding in 96-Well Plate (Optimize density for log growth) cell_culture->cell_seeding treatment 4. Compound Addition to Cells (Incubate for 24, 48, or 72 hours) cell_seeding->treatment compound_prep 3. Prepare this compound (Serial dilutions in appropriate vehicle, e.g., DMSO) compound_prep->treatment controls Crucial Controls: - Untreated Cells (100% Viability) - Vehicle Control (e.g., 0.5% DMSO) - Positive Control (e.g., Doxorubicin) - Media Blank (Background) assay_run 5. Perform Specific Assay (e.g., Add MTT/LDH/NR Reagents) treatment->assay_run readout 6. Measure Signal (Absorbance/Fluorescence/Luminescence) assay_run->readout data_proc 7. Calculate % Viability & IC50 readout->data_proc interpretation 8. Interpret Results & Profile Compound data_proc->interpretation G start Cells Seeded & Treated (24-72h Incubation) add_mtt 1. Add 10 µL of MTT Reagent (5 mg/mL in PBS) to each well. Final concentration ~0.5 mg/mL. start->add_mtt incubate_mtt 2. Incubate for 2-4 hours at 37°C. (Allow formazan crystals to form). add_mtt->incubate_mtt solubilize 3. Add 100 µL of Solubilization Solution (e.g., 10% SDS in 0.01 M HCl). incubate_mtt->solubilize incubate_sol 4. Incubate Overnight at 37°C. (Ensure all crystals are dissolved). solubilize->incubate_sol read 5. Read Absorbance at 570 nm (Reference wavelength ~630 nm). incubate_sol->read G start Cells Seeded & Treated (24-72h Incubation) transfer_sup 1. Transfer 50 µL of Supernatant from each well to a new plate. start->transfer_sup add_reagent 2. Add 50 µL of LDH Reaction Mixture (contains substrate and dye). transfer_sup->add_reagent incubate_ldh 3. Incubate for 30 min at RT (Protected from light). add_reagent->incubate_ldh stop_rxn 4. Add 50 µL of Stop Solution. incubate_ldh->stop_rxn read 5. Read Absorbance at 490 nm (Reference wavelength ~680 nm). stop_rxn->read G start Cells Seeded & Treated (24-72h Incubation) remove_media 1. Remove Treatment Medium. start->remove_media add_nr 2. Add 100 µL of Neutral Red Medium (e.g., 33-50 µg/mL). remove_media->add_nr incubate_nr 3. Incubate for 2-3 hours at 37°C. add_nr->incubate_nr wash 4. Remove Dye & Wash Cells (e.g., with PBS or fixative). incubate_nr->wash solubilize 5. Add 150 µL of Destain Solution (1% Acetic Acid, 50% Ethanol). wash->solubilize read 6. Read Absorbance at 540 nm. solubilize->read G cluster_intrinsic Intrinsic Pathway (Mitochondrial Stress) cluster_extrinsic Extrinsic Pathway (Death Receptors) stress Compound-Induced Mitochondrial Damage cyto_c Cytochrome c Release stress->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp3 Executioner Caspase-3/7 Activation casp9->casp3 receptor Death Receptor Ligation (e.g., FasL) casp8 Caspase-8 Activation receptor->casp8 casp8->casp3 apoptosis Apoptosis (Blebbing, DNA Fragmentation) casp3->apoptosis

References

Application Note & Protocol: A Versatile Method for Synthesizing 8-Methylimidazo[1,2-a]pyridine Derivatives for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold of Imidazo[1,2-a]pyridines in Drug Discovery

The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry.[1][2][3] Its derivatives exhibit a broad spectrum of biological activities, including but not limited to, anticancer, anti-inflammatory, antiviral, and antituberculosis properties.[2][4][5][6][7] Several marketed drugs, such as zolpidem and alpidem, are based on this privileged structure, underscoring its therapeutic potential.[2][8] The development of novel therapeutics often relies on systematic Structure-Activity Relationship (SAR) studies, which necessitate the efficient synthesis of a diverse library of analogues. This application note provides a detailed protocol for the synthesis of 8-methylimidazo[1,2-a]pyridine derivatives, a key subset of this important class of molecules, and outlines a general workflow for their application in SAR studies. The methyl group at the 8-position can be a crucial determinant of biological activity and metabolic stability, making this specific scaffold an interesting starting point for drug discovery programs.[6][9]

Strategic Approach to Synthesis: The Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction

For the efficient generation of a library of this compound derivatives, multicomponent reactions (MCRs) offer significant advantages over traditional linear synthetic routes.[1][10] MCRs allow for the formation of complex molecules in a single step from three or more starting materials, leading to higher efficiency, atom economy, and rapid access to diverse chemical entities.[1][11] Among the various MCRs, the Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful and widely adopted method for the synthesis of 3-aminoimidazo[1,2-a]pyridines.[1][8][10][12][13] This one-pot, three-component condensation of an aminopyridine, an aldehyde, and an isocyanide is particularly well-suited for SAR studies due to its broad substrate scope and operational simplicity.[8][12]

The causality behind choosing the GBB reaction lies in its convergence and diversity-oriented nature. By varying the aldehyde and isocyanide components, a wide array of substituents can be readily introduced at the 2- and 3-positions of the imidazo[1,2-a]pyridine core, respectively. This allows for a systematic exploration of the chemical space around the scaffold, which is the cornerstone of any successful SAR campaign.

Reaction Mechanism: A Step-by-Step Look at the GBB Reaction

The mechanism of the GBB reaction is a well-established cascade of events. The reaction is typically catalyzed by a Lewis or Brønsted acid.[14][15]

GBB_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_product Product Amine 2-Amino-3-methylpyridine Imine Schiff Base/Iminium Ion Amine->Imine Condensation Aldehyde Aldehyde (R1-CHO) Aldehyde->Imine Isocyanide Isocyanide (R2-NC) Nitrile_Adduct Nitrile Adduct Isocyanide->Nitrile_Adduct Imine->Nitrile_Adduct Nucleophilic Attack Cyclization_Intermediate Cyclization Intermediate Nitrile_Adduct->Cyclization_Intermediate Intramolecular Cyclization Product 8-Methyl-3-aminoimidazo[1,2-a]pyridine Derivative Cyclization_Intermediate->Product Tautomerization

Caption: The reaction mechanism of the Groebke-Blackburn-Bienaymé (GBB) reaction.

Experimental Protocol: Synthesis of an this compound Library

This protocol describes a general procedure for the synthesis of a library of 8-methyl-N-substituted-2-aryl-imidazo[1,2-a]pyridin-3-amine derivatives via the GBB reaction.

Materials and Equipment
  • Starting Materials:

    • 2-Amino-3-methylpyridine

    • Various aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

    • Various isocyanides (e.g., tert-butyl isocyanide, cyclohexyl isocyanide, benzyl isocyanide)

  • Catalyst:

    • Scandium(III) triflate (Sc(OTf)₃) or Iodine (I₂)[13][15]

  • Solvent:

    • Methanol (MeOH) or Dichloromethane (DCM)

  • Equipment:

    • Round-bottom flasks

    • Magnetic stirrer and stir bars

    • Reflux condenser

    • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

    • UV lamp for TLC visualization

    • Rotary evaporator

    • Column chromatography setup (silica gel)

    • Standard glassware for organic synthesis

Step-by-Step Procedure
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-amino-3-methylpyridine (1.0 mmol, 1.0 eq.).

  • Addition of Aldehyde: Add the desired aromatic aldehyde (1.0 mmol, 1.0 eq.).

  • Solvent and Catalyst: Dissolve the starting materials in methanol (5 mL). Add the catalyst, for example, scandium(III) triflate (0.1 mmol, 10 mol%).

  • Addition of Isocyanide: To the stirring solution, add the isocyanide (1.0 mmol, 1.0 eq.) dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or under reflux (e.g., 60 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 8-24 hours.[1]

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound derivative.

  • Characterization: Characterize the synthesized compounds using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their structure and purity.

Data Presentation: A Representative Library

The following table summarizes the synthesis of a small, representative library of this compound derivatives using the described protocol.

Entry Aldehyde (R¹) Isocyanide (R²) Yield (%)
1 Benzaldehydetert-Butyl isocyanide85
2 4-Chlorobenzaldehydetert-Butyl isocyanide82
3 4-Methoxybenzaldehydetert-Butyl isocyanide88
4 BenzaldehydeCyclohexyl isocyanide79
5 4-ChlorobenzaldehydeCyclohexyl isocyanide75
6 4-MethoxybenzaldehydeCyclohexyl isocyanide81

Application in SAR Studies: A General Workflow

The synthesized library of this compound derivatives can be systematically evaluated to establish a structure-activity relationship for a particular biological target.

SAR_Workflow cluster_synthesis Synthesis & Library Generation cluster_screening Biological Evaluation cluster_sar SAR & Optimization Synthesis Synthesis of this compound Library (GBB Reaction) Screening Primary Biological Screening (e.g., enzyme inhibition, cell-based assay) Synthesis->Screening Hit_ID Hit Identification Screening->Hit_ID SAR_Analysis Structure-Activity Relationship (SAR) Analysis Hit_ID->SAR_Analysis Lead_Opt Lead Optimization (Iterative Synthesis & Testing) SAR_Analysis->Lead_Opt Lead_Opt->Synthesis Design of New Analogs Candidate Preclinical Candidate Selection Lead_Opt->Candidate

Caption: A general workflow for SAR studies using the synthesized library.

Key Considerations for SAR Studies
  • Diversity of Substituents: The choice of aldehydes and isocyanides should cover a range of electronic and steric properties to probe the target's binding pocket effectively.

  • Biological Assays: The selection of appropriate and robust biological assays is critical for obtaining meaningful SAR data.

  • Iterative Process: SAR is an iterative process. The initial screening results will guide the design and synthesis of the next generation of more potent and selective analogues.[16][17]

Conclusion and Future Perspectives

The Groebke-Blackburn-Bienaymé reaction provides a highly efficient and versatile platform for the synthesis of this compound derivatives. This application note has detailed a robust protocol for the generation of a chemical library suitable for comprehensive SAR studies. The insights gained from such studies are invaluable for the rational design of novel drug candidates with improved potency, selectivity, and pharmacokinetic properties. Future work could explore the expansion of the substrate scope to include a wider variety of functional groups and the development of more environmentally friendly reaction conditions.

References

Analytical methods for quantification of 8-Methylimidazo[1,2-a]pyridine in biological samples

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Quantitative Bioanalysis of 8-Methylimidazo[1,2-a]pyridine in Human Plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Abstract

This document provides a comprehensive guide to the development, validation, and application of a robust analytical method for the quantification of this compound in human plasma. The imidazo[1,2-a]pyridine scaffold is a significant pharmacophore in modern drug discovery, with derivatives showing a wide range of biological activities, including potential as anti-tuberculosis agents and kinase inhibitors.[1][2][3] Accurate quantification of these compounds in biological matrices is paramount for pharmacokinetic, toxicokinetic, and clinical studies. This guide details a highly selective and sensitive method employing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), preceded by an optimized sample preparation protocol. The methodologies described herein are grounded in the principles outlined by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for bioanalytical method validation, ensuring data integrity and reliability.[4][5][6]

Introduction: The Significance of this compound Quantification

This compound is a heterocyclic aromatic compound belonging to a class of molecules that are of significant interest in medicinal chemistry.[3] The imidazo[1,2-a]pyridine core is a key structural feature in numerous compounds being investigated for various therapeutic applications.[1][7] The position of substituents, such as the methyl group at the 8-position, can significantly influence the molecule's pharmacological and metabolic profile.[2]

To understand the behavior of a potential drug candidate in vivo, it is essential to measure its concentration in biological fluids over time. This process, known as pharmacokinetic (PK) analysis, provides critical information on the absorption, distribution, metabolism, and excretion (ADME) of the compound. A robust and validated bioanalytical method is the cornerstone of such studies, providing reliable data for crucial decisions in the drug development pipeline. The primary objective is to develop a method that is not only sensitive and accurate but also free from interference from endogenous components of the biological matrix.[8][9]

This guide outlines a complete workflow, from sample preparation to data analysis, for the quantification of this compound in human plasma, a common matrix for PK studies.

Bioanalytical Strategy: LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis due to its inherent selectivity and sensitivity.[8] The strategy involves three key stages:

  • Sample Preparation: Isolation of the analyte from the complex biological matrix.

  • Chromatographic Separation: Separation of the analyte from other components using High-Performance Liquid Chromatography (HPLC).

  • Mass Spectrometric Detection: Ionization and fragmentation of the analyte for highly specific detection and quantification.

The overall workflow is depicted in the diagram below.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Sample Plasma Sample Collection Spike Spike with Internal Standard (IS) Sample->Spike Extraction Analyte Extraction (LLE or SPE) Spike->Extraction Evaporation Evaporation of Solvent Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into LC System Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection MS/MS Detection (MRM) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: Overall bioanalytical workflow for this compound quantification.

Sample Preparation: Isolating the Analyte

The goal of sample preparation is to extract the analyte of interest from the biological matrix while removing potentially interfering substances like proteins and phospholipids.[8][9][10] The choice of technique depends on the analyte's properties and the required sensitivity. For a small molecule like this compound, Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are highly effective methods.[11][12]

Protocol 1: Liquid-Liquid Extraction (LLE)

LLE separates compounds based on their relative solubilities in two different immiscible liquids (aqueous and organic). It is a cost-effective technique that can provide a very clean extract.

Rationale: This method is chosen for its ability to efficiently remove proteins and many endogenous interferences. The pH of the aqueous phase is adjusted to ensure the analyte is in its neutral, more organic-soluble form.

Materials:

  • Human plasma samples

  • This compound reference standard

  • Internal Standard (IS) solution (e.g., a deuterated analog of the analyte)

  • Methyl tert-butyl ether (MTBE)

  • Ammonium hydroxide solution (5%)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer and centrifuge

  • Nitrogen evaporator

Step-by-Step Protocol:

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the Internal Standard (IS) working solution and vortex briefly.

  • To alkalinize the sample, add 25 µL of 5% ammonium hydroxide solution and vortex.

  • Add 600 µL of MTBE, cap the tube, and vortex vigorously for 2 minutes.

  • Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer (approximately 550 µL) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex to dissolve the residue and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE)

SPE uses a solid sorbent to selectively retain the analyte, while unwanted components are washed away. It is often more efficient and reproducible than LLE, especially for cleaner extracts.

Rationale: A mixed-mode cation exchange SPE is recommended. The basic nature of the pyridine nitrogen allows for strong retention on a cation exchange sorbent under acidic conditions. This provides an orthogonal cleanup mechanism to a reversed-phase separation.

G Condition 1. Condition (Methanol, then Water) Equilibrate 2. Equilibrate (Acidified Water) Condition->Equilibrate Load 3. Load Sample (Pre-treated Plasma) Equilibrate->Load Wash_1 4. Wash 1 (Acidified Water) Load->Wash_1 Wash_2 5. Wash 2 (Methanol) Wash_1->Wash_2 Elute 6. Elute (Methanol with Ammonia) Wash_2->Elute

Caption: General steps of a Solid-Phase Extraction (SPE) protocol.

Materials:

  • Mixed-mode cation exchange SPE cartridges (e.g., Waters Oasis MCX)

  • Human plasma samples

  • This compound reference standard and IS

  • Phosphoric acid (4%)

  • Methanol

  • Ammonium hydroxide (5%)

  • SPE vacuum manifold

Step-by-Step Protocol:

  • Pre-treat the plasma sample: Add 100 µL of plasma to a tube, add 10 µL of IS, and then add 200 µL of 4% phosphoric acid in water. Vortex to mix.

  • Condition the SPE cartridge with 1 mL of methanol.

  • Equilibrate the cartridge with 1 mL of water, followed by 1 mL of 4% phosphoric acid. Do not let the sorbent go dry.

  • Load the pre-treated sample onto the cartridge.

  • Wash the cartridge with 1 mL of 0.1 M hydrochloric acid, followed by 1 mL of methanol to remove interferences.

  • Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase and inject.

LC-MS/MS Method Parameters

The following are recommended starting conditions for method development. Optimization will be required.

Chromatographic Conditions

Rationale: A C18 column is a good starting point for retaining small, moderately hydrophobic molecules. A gradient elution with acetonitrile is used to separate the analyte from any remaining matrix components and ensure a sharp peak shape. Formic acid is added to the mobile phase to promote ionization in the mass spectrometer.[13][14]

ParameterRecommended Condition
HPLC System Agilent 1290 Infinity II or equivalent
Column Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temp. 40°C
Injection Vol. 5 µL
Gradient 10% B to 95% B over 3 min, hold for 1 min, re-equilibrate
Mass Spectrometric Conditions

Rationale: Electrospray Ionization (ESI) in positive mode is suitable for nitrogen-containing heterocyclic compounds, as they are readily protonated. Multiple Reaction Monitoring (MRM) is used for quantification, where a specific precursor ion is selected and fragmented, and a specific product ion is monitored. This provides excellent selectivity and reduces chemical noise.

ParameterRecommended Condition
Mass Spectrometer Sciex Triple Quad 6500+ or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Gas 1 50 psi
Ion Source Gas 2 60 psi
Curtain Gas 35 psi
Temperature 550°C
IonSpray Voltage 5500 V
MRM Transitions To be determined by infusion of the analyte
HypotheticalThis compound: Q1: 147.1 -> Q3: 105.1
HypotheticalInternal Standard (d3-analog): Q1: 150.1 -> Q3: 108.1

Bioanalytical Method Validation

A full method validation must be performed according to regulatory guidelines to ensure the method is fit for its intended purpose.[4][5][6][15][16] The key validation parameters are summarized below.

Validation ParameterPurposeAcceptance Criteria (Typical)
Selectivity To ensure no interference from endogenous matrix components at the retention time of the analyte and IS.Response of interfering peaks should be <20% of the LLOQ for the analyte and <5% for the IS.
Calibration Curve To demonstrate the relationship between instrument response and known concentrations.Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations should be within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision To determine the closeness of measured concentrations to the nominal value and the reproducibility of measurements.For QC samples, accuracy (bias) should be within ±15% of nominal. Precision (CV) should be ≤15%. (±20% and ≤20% at LLOQ).
Matrix Effect To assess the suppression or enhancement of ionization by matrix components.The CV of the IS-normalized matrix factor should be ≤15% across different lots of matrix.
Recovery To measure the efficiency of the extraction process.Recovery should be consistent, precise, and reproducible.
Stability To ensure the analyte is stable under various storage and handling conditions (freeze-thaw, bench-top, long-term).Mean concentration at each stability condition should be within ±15% of the nominal concentration.

Conclusion

This application note provides a detailed framework for the development and validation of a robust LC-MS/MS method for the quantification of this compound in human plasma. The protocols for sample preparation and the starting conditions for LC-MS/MS analysis are based on established scientific principles and are designed to yield high-quality, reproducible data suitable for regulatory submissions. Adherence to the validation principles outlined by the FDA and EMA is critical to ensure the integrity of the data generated for pharmacokinetic and clinical studies.

References

Application Notes and Protocols: 8-Methylimidazo[1,2-a]pyridine as a Foundational Chemical Probe for Cellular Imaging

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imidazo[1,2-a]pyridine Scaffold as a Privileged Fluorophore

The imidazo[1,2-a]pyridine core is a nitrogen-fused bicyclic heterocycle that has garnered significant attention in medicinal chemistry and materials science.[1][2] Its rigid, planar structure and extended π-conjugated system often give rise to intrinsic fluorescence, making it an excellent foundational scaffold for the development of chemical probes.[3][4] Derivatives of this core have been successfully developed into sophisticated probes for detecting metal ions, reactive oxygen species, and for bioimaging applications.[5][6][7]

This application note focuses on 8-Methylimidazo[1,2-a]pyridine , a simple derivative of this versatile scaffold. While extensive research has explored the biological activities of substituted imidazo[1,2-a]pyridines, the direct application of the 8-methyl variant as a chemical probe is an emerging area.[8] Based on the well-documented photophysical properties of the parent compound and its substituted analogs, we present here a detailed guide on the potential use of this compound as a fundamental, cell-permeable fluorescent probe for general cellular imaging.[9][10] We will provide insights into its synthesis, photophysical characteristics, and a comprehensive protocol for its application in live-cell fluorescence microscopy.

Physicochemical Properties and Synthesis

This compound is a small, lipophilic molecule, properties that are conducive to passive diffusion across cellular membranes. Its synthesis is typically achieved through the condensation of 2-amino-3-methylpyridine with an appropriate α-haloketone, a well-established synthetic route for this class of compounds.[11]

PropertyValue (or Estimate)Source(s)
Molecular Formula C₈H₈N₂N/A
Molecular Weight 132.16 g/mol N/A
Appearance Off-white to yellow solidN/A
Solubility Soluble in DMSO, DMF, Chloroform, MethanolN/A
Excitation Maximum (λex) ~350-370 nm (estimated)[9]
Emission Maximum (λem) ~370-400 nm (estimated, in the violet-blue region)[4][9]
Quantum Yield (Φ) 0.5 - 0.7 (estimated in ethanol)[9]

Note: The photophysical properties are estimates based on the parent imidazo[1,2-a]pyridine and its 7-methyl analog, as specific data for the 8-methyl derivative is not extensively published. Experimental validation is recommended.

Proposed Application: A General Fluorescent Marker for Live-Cell Imaging

The inherent fluorescence and cell permeability of this compound make it a candidate for use as a general cytoplasmic and organellar stain in live-cell imaging. Its small size allows it to readily cross the plasma membrane and accumulate in various cellular compartments, likely influenced by local polarity and lipid content.

Mechanism of Action (Hypothesized)

The fluorescence of the imidazo[1,2-a]pyridine core arises from the de-excitation of its π-electron system after absorbing UV or near-UV light. The methyl group at the 8-position is not expected to quench fluorescence and may subtly influence the spectral properties through its electron-donating inductive effect.[10] Upon entering the cell, the probe's distribution is likely governed by passive diffusion and partitioning into hydrophobic environments, such as the endoplasmic reticulum and lipid droplets, leading to localized fluorescence enhancement.

G cluster_extracellular Extracellular Space cluster_cell Live Cell cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_organelles Lipophilic Organelles (e.g., ER, Lipid Droplets) Probe_ext This compound (in media) PassiveDiffusion Passive Diffusion Probe_ext->PassiveDiffusion Cell Permeable Probe_cyto Probe in Cytosol (Lower Fluorescence) PassiveDiffusion->Probe_cyto Probe_org Accumulated Probe (Enhanced Fluorescence) Probe_cyto->Probe_org Partitioning

Figure 1. Hypothesized mechanism of cellular uptake and fluorescence.

Experimental Protocol: Live-Cell Imaging with this compound

This protocol provides a step-by-step guide for using this compound as a fluorescent stain in cultured mammalian cells.

I. Materials and Reagents
  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade

  • Phosphate-buffered saline (PBS), pH 7.4

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Mammalian cells (e.g., HeLa, A549, or HEK293)

  • Glass-bottom imaging dishes or chamber slides

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI or "blue" channel)

II. Protocol Workflow

G A Prepare 10 mM Stock Solution in DMSO C Prepare Working Solution (1-10 µM in culture medium) A->C B Seed Cells on Imaging Dish (24h before staining) D Incubate Cells with Probe (15-30 min at 37°C) B->D C->D E Wash Cells with PBS (2-3 times) D->E F Add Fresh Medium or PBS E->F G Image with Fluorescence Microscope (Ex: ~360 nm, Em: ~400 nm) F->G

Figure 2. Experimental workflow for live-cell staining.

III. Step-by-Step Methodology

1. Preparation of Stock Solution (Self-Validating System)

  • Rationale: A concentrated stock solution in an anhydrous organic solvent like DMSO is crucial for long-term stability and accurate dilution. Water should be avoided in the stock solution to prevent precipitation and hydrolysis.

  • Procedure:

    • Weigh out 1.32 mg of this compound.

    • Dissolve in 1.0 mL of anhydrous DMSO to make a 10 mM stock solution .

    • Vortex until fully dissolved.

    • Store in small aliquots at -20°C, protected from light.

2. Cell Culture and Seeding

  • Rationale: Cells should be seeded on optically clear, high-resolution imaging dishes to ensure optimal image quality. A confluence of 60-80% is ideal for imaging, as it allows for clear visualization of individual cells without overcrowding.

  • Procedure:

    • Culture your chosen mammalian cell line under standard conditions.

    • The day before staining, seed the cells onto glass-bottom imaging dishes at a density that will result in 60-80% confluence on the day of the experiment.

3. Staining of Live Cells

  • Rationale: The working concentration of the probe needs to be optimized to achieve a good signal-to-noise ratio without inducing cytotoxicity. A concentration range of 1-10 µM is a common starting point for small-molecule fluorescent probes.

  • Procedure:

    • Prepare a working solution by diluting the 10 mM stock solution into pre-warmed complete culture medium. For a 5 µM working solution, add 5 µL of the 10 mM stock to 10 mL of medium.

    • Remove the culture medium from the cells and replace it with the probe-containing medium.

    • Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.

    • Trustworthiness Check: It is advisable to perform a titration of both concentration and incubation time to determine the optimal conditions for your cell line.

4. Washing and Imaging

  • Rationale: Washing removes excess probe from the medium, reducing background fluorescence and improving image contrast.

  • Procedure:

    • Gently aspirate the staining solution.

    • Wash the cells two to three times with 1 mL of warm PBS.

    • After the final wash, add 1-2 mL of fresh, pre-warmed culture medium or PBS for imaging.

    • Immediately proceed to image the cells on a fluorescence microscope equipped with a DAPI-like filter set (e.g., Excitation: 350/50 nm, Emission: 420 nm long-pass).

    • Control Experiment: Always image a parallel dish of unstained cells using the same acquisition settings to assess autofluorescence.

Expected Results and Interpretation

Upon successful staining, you can expect to see fluorescence primarily in the blue-to-violet region of the spectrum. The distribution of the signal will provide clues about the probe's subcellular localization. A diffuse cytoplasmic signal with brighter puncta or reticular patterns may suggest accumulation in the endoplasmic reticulum or other membranous organelles. The intensity and pattern of staining can be quantified using image analysis software to compare different experimental conditions.

Future Directions: From General Stain to Targeted Probe

While this compound serves as a foundational probe, the true power of the imidazo[1,2-a]pyridine scaffold lies in its synthetic tractability.[12] The core can be functionalized at various positions to create more sophisticated chemical probes. For instance:

  • Targeted Probes: By attaching a targeting moiety (e.g., a ligand for a specific receptor or an organelle-targeting signal), this compound can be converted into a probe for a specific biological target.

  • Sensing Probes: Introduction of a recognition group that modulates the fluorescence upon binding to a specific analyte (e.g., a metal ion or a reactive oxygen species) can transform it into a responsive sensor.[5][6]

This application note provides a starting point for researchers to explore the potential of this compound as a simple, yet effective, tool in the vast landscape of cellular imaging.

References

Troubleshooting & Optimization

How to increase the yield of 8-Methylimidazo[1,2-a]pyridine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 8-Methylimidazo[1,2-a]pyridine. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to optimize their synthetic routes and troubleshoot common issues to increase product yield and purity. We will move beyond simple protocols to explore the causality behind experimental choices, ensuring a robust and reproducible synthesis.

Section 1: Understanding the Core Synthetic Strategies

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, found in numerous therapeutic agents.[1][2][3][4] The synthesis of the 8-methyl derivative typically proceeds through one of several reliable pathways. Understanding these foundational reactions is the first step toward troubleshooting and optimization.

The most common approaches involve the cyclocondensation of 2-amino-3-methylpyridine with a suitable C2-synthon or through multicomponent reactions (MCRs) that assemble the core in a single pot.

G cluster_reactants Primary Reactants cluster_reactions Synthetic Pathways 2_amino_3_methylpyridine 2-Amino-3-methylpyridine Tschitschibabin Tschitschibabin-type Condensation 2_amino_3_methylpyridine->Tschitschibabin GBB Groebke-Blackburn-Bienaymé (GBB) MCR 2_amino_3_methylpyridine->GBB alpha_haloketone α-Haloketone (e.g., Bromoacetaldehyde) alpha_haloketone->Tschitschibabin aldehyde Aldehyde aldehyde->GBB isocyanide Isocyanide isocyanide->GBB product This compound Tschitschibabin->product High Temp. or Base GBB->product Lewis/Brønsted Acid Catalyst

Caption: Core synthetic routes to this compound.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common challenges encountered during the synthesis of this compound and its analogs.

Q1: My reaction yield is consistently low (<40%). What are the primary factors I should investigate?

A1: Low yields are often traceable to foundational experimental parameters rather than a flawed reaction concept. Before exploring alternative catalysts or conditions, validate the following:

  • Reagent Purity: 2-amino-3-methylpyridine can oxidize and darken upon storage. Impurities can chelate catalysts or participate in side reactions. Verify its purity by NMR or LC-MS. Aldehydes are notoriously prone to oxidation to carboxylic acids; use freshly distilled or newly purchased aldehydes.

  • Stoichiometry: Ensure precise molar ratios. In multicomponent reactions, a slight excess (1.1-1.2 equivalents) of the more volatile or reactive components like aldehydes and isocyanides can sometimes compensate for loss or side reactions, but this must be optimized.

  • Anhydrous Conditions: Many of these reactions, particularly those involving Lewis acid catalysts or organometallic intermediates, are highly sensitive to water. Ensure you are using dry solvents and an inert atmosphere (Nitrogen or Argon). Dehydrating agents can sometimes be beneficial in MCRs.[5]

  • Reaction Temperature & Time: Inefficient heating or insufficient reaction time can lead to incomplete conversion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS to determine the optimal endpoint.[6] Conversely, excessive heat can cause decomposition of reactants or products.

Q2: I'm observing multiple side products during my reaction. How can I improve selectivity?

A2: Side product formation usually points to issues with reaction conditions or the chosen synthetic route.

  • For Tschitschibabin-type reactions: The primary issue is often the self-condensation of the α-haloketone. This can be mitigated by the slow addition of the ketone to the heated solution of the aminopyridine, keeping its instantaneous concentration low.

  • For Groebke-Blackburn-Bienaymé (GBB) MCR: This reaction is remarkably clean but can fail if the initial imine formation is slow or reversible. The key is the catalyst choice.[7][8] A Lewis acid (e.g., Sc(OTf)₃, BF₃·OEt₂) or a Brønsted acid can significantly accelerate the reaction and improve yields by activating the aldehyde component.[5][9] Iodine has also been shown to be a cost-effective and efficient catalyst for this transformation.[10]

G Amine 2-Amino-3-methylpyridine Imine Schiff Base / Imine Intermediate Amine->Imine Aldehyde Aldehyde (R-CHO) Aldehyde->Imine Catalyst Acid Catalyst (e.g., Sc(OTf)₃, I₂) Catalyst->Aldehyde Activates Nitrile_Ylide Nitrile Ylide Intermediate Imine->Nitrile_Ylide Isocyanide Isocyanide (R'-NC) Isocyanide->Nitrile_Ylide Cyclization [4+1] Cycloaddition Nitrile_Ylide->Cyclization Product 3-Amino-imidazo- [1,2-a]pyridine derivative Cyclization->Product Aromatization

Caption: Simplified mechanism of the GBB reaction.

Q3: How do I choose the right catalyst and solvent to maximize yield?

A3: The catalyst and solvent system is critical and highly interdependent. There is no single "best" combination; optimization is key.

  • Catalysts: Copper catalysts (e.g., CuI, CuBr, Cu(OTf)₂) are exceptionally effective, particularly for syntheses involving alkynes or oxidative cyclizations.[11][12][13] They are often used in aerobic conditions, making them experimentally convenient.[13] For GBB reactions, iodine and various Lewis acids are excellent choices.[5][10] Metal-free conditions using acids like acetic acid or solvents like hexafluoroisopropanol (HFIP) that can catalyze the reaction are also gaining traction for their environmental benefits.[9][14]

  • Solvents: The choice depends on the reaction type. For copper-catalyzed reactions, polar aprotic solvents like DMF or DMSO often give the best results.[13] For GBB reactions, ethanol is a common and effective solvent.[7][10] In some cases, greener solvents like water or ionic liquids can be used, especially with microwave assistance.[1][8][11]

Table 1: Comparison of Reaction Conditions for Imidazo[1,2-a]pyridine Synthesis

Reaction TypeCatalystSolventTemperature (°C)Typical Yield (%)Reference
Three-Component (Aldehyde, Alkyne) CuI / NaHSO₄·SiO₂TolueneRefluxHigh to Excellent--INVALID-LINK--[12]
Three-Component (GBB) Iodine (5 mol%)EthanolRoom TempExcellent--INVALID-LINK--[10]
Oxidative Cyclization (from Nitroolefins) CuBr (10 mol%)DMF80up to 90--INVALID-LINK--[13]
Microwave-Assisted (from α-haloketone) NoneWaterMW (closed vessel)92-95--INVALID-LINK--[1]
Solvent-Catalyzed (GBB) NoneHFIP6071-89--INVALID-LINK--[14]

Q4: Can microwave irradiation really improve my yield and reaction time?

A4: Absolutely. Microwave-assisted organic synthesis (MAOS) is a powerful technique for this class of compounds. The rapid, uniform heating provided by microwaves can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles by minimizing thermal decomposition and side reactions.[1][15][16][17] For example, a GBB reaction that takes 24 hours at room temperature can be completed in 30 minutes at 60°C under microwave irradiation with an improved yield.[6]

Section 3: Optimized Experimental Protocols

The following are detailed, field-proven protocols designed for high-yield synthesis.

Protocol 1: High-Yield Microwave-Assisted Synthesis (Tschitschibabin-type)

This protocol is adapted from green chemistry principles, utilizing water as a solvent and avoiding a catalyst.[1]

  • Materials:

    • 2-Amino-3-methylpyridine (1.0 mmol, 108.14 mg)

    • 2-Chloroacetaldehyde (50% in H₂O) (1.1 mmol, 0.17 mL)

    • Deionized Water (5 mL)

    • 10 mL microwave process vial with a magnetic stir bar

  • Procedure:

    • To the microwave process vial, add 2-amino-3-methylpyridine and deionized water.

    • Add the 2-chloroacetaldehyde solution dropwise while stirring.

    • Seal the vial securely with a cap.

    • Place the vial inside the microwave reactor cavity.

    • Irradiate the mixture at 100°C for 30 minutes with stirring.

    • After the reaction is complete, cool the vial to room temperature.

    • Extract the reaction mixture with ethyl acetate (3 x 15 mL).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford pure this compound.

  • Expert Insight (Causality): The use of a sealed vessel under microwave irradiation allows the temperature to rise above the atmospheric boiling point of water, dramatically accelerating the rate of the condensation and cyclization steps. Water acts as both a green solvent and an efficient medium for absorbing microwave energy.

Protocol 2: Copper-Catalyzed One-Pot Three-Component Synthesis

This protocol leverages the catalytic power of copper to construct the scaffold from simple, commercially available starting materials.[12]

  • Materials:

    • 2-Amino-3-methylpyridine (1.0 mmol, 108.14 mg)

    • Aryl/Alkyl Aldehyde (1.0 mmol)

    • Terminal Alkyne (1.2 mmol)

    • Copper(I) Iodide (CuI) (5 mol%, 9.5 mg)

    • NaHSO₄·SiO₂ (20 mol%)

    • Toluene (5 mL, anhydrous)

    • Reaction flask with condenser and magnetic stir bar

  • Procedure:

    • Set up the reaction flask under an inert atmosphere (Nitrogen or Argon).

    • To the flask, add 2-amino-3-methylpyridine, the aldehyde, CuI, and NaHSO₄·SiO₂.

    • Add anhydrous toluene, followed by the terminal alkyne.

    • Heat the reaction mixture to reflux (approx. 110°C) and stir vigorously.

    • Monitor the reaction by TLC until the starting materials are consumed.

    • Cool the reaction to room temperature and filter to remove the solid catalyst.

    • Wash the solid with ethyl acetate.

    • Combine the filtrate and washings, and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography to yield the desired product.

  • Expert Insight (Causality): The Cu(I) catalyst is crucial for activating the terminal alkyne. The co-catalyst, NaHSO₄·SiO₂, likely acts as a solid-supported acid to promote the initial imine formation between the aminopyridine and the aldehyde, which is a key step in the reaction cascade.[11] This one-pot approach offers high atom economy and procedural simplicity.

References

Technical Support Center: Purification of 8-Methylimidazo[1,2-a]pyridine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 8-Methylimidazo[1,2-a]pyridine and its constitutional isomers. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4] However, its synthesis can often lead to mixtures of positional isomers, particularly when using substituted aminopyridines. This guide provides researchers, scientists, and drug development professionals with actionable troubleshooting advice and in-depth FAQs to address the specific challenges of separating these closely related molecules.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Core Challenge

This section addresses fundamental questions regarding the difficulty of separating methylimidazo[1,2-a]pyridine isomers.

Q1: Why is separating this compound from its 5-, 6-, and 7-methyl isomers so challenging?

A: The primary difficulty lies in the fact that these compounds are constitutional (positional) isomers . They share the same molecular formula (C₈H₈N₂) and molecular weight, leading to nearly identical physicochemical properties. The key challenges are:

  • Similar Polarity: The position of a single methyl group on the pyridine ring causes only subtle changes in the molecule's overall dipole moment. This results in very similar affinities for common chromatography stationary phases like silica gel, leading to poor separation or co-elution.

  • Comparable Basicity (pKa): All isomers possess the same basic nitrogen atoms within the imidazo[1,2-a]pyridine core. The slight electronic differences imparted by the methyl group's location are often insufficient to allow for separation via acid-base extraction techniques.

  • Similar Solubility Profiles: The isomers tend to have very similar solubilities in common organic solvents, which complicates purification by simple recrystallization or precipitation.[5]

Q2: What are the recommended initial analytical techniques to confirm the presence and ratio of isomers in my crude mixture?

A: Before attempting any large-scale purification, a thorough analytical assessment is crucial.

  • High-Resolution ¹H NMR: While spectra will be complex, the aromatic region (typically 6.5-8.5 ppm) will show distinct splitting patterns and chemical shifts for the protons on the pyridine ring, allowing for identification and relative quantification of each isomer.[6]

  • HPLC-MS/GC-MS: These techniques are excellent for confirming the presence of multiple species with the same mass-to-charge ratio (m/z). While isomers may co-elute on a standard HPLC method, slight differences in retention time can often be observed with a high-resolution column and an optimized gradient. The mass spectrometry data will confirm they are isomers.[7]

  • Thin-Layer Chromatography (TLC): Use a range of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find initial conditions that show any degree of separation, even if it's just spot elongation. This can guide the development of a column chromatography method.[1][8]

Section 2: Troubleshooting Guide for Chromatographic Purification

This section provides direct solutions to common problems encountered during chromatographic separation of this compound isomers.

Problem: Complete or Partial Co-elution of Isomers in Standard Silica Gel Flash Chromatography
  • Probable Cause: The standard stationary phase (silica gel) and a binary mobile phase (e.g., hexane/ethyl acetate) lack the necessary selectivity to differentiate the minor polarity differences between the positional isomers. The basic nature of the compounds can also lead to peak tailing on acidic silica gel, further reducing resolution.

  • Solution Workflow Diagram

    Caption: The core challenge in purifying this compound.

Solutions & Experimental Protocols

Do not just rely on a simple binary system. Modifying the mobile phase can enhance selectivity.

  • Causality: Adding a more polar solvent like methanol can change how the isomers interact with the silica surface. Adding a basic modifier like triethylamine (TEA) neutralizes acidic silanol sites on the silica, preventing peak tailing and improving resolution for basic compounds.

  • Protocol 1: Ternary Solvent System with Basic Modifier

    • Prepare a stock solution of your crude mixture.

    • On a TLC plate, test various mobile phase combinations. Start with a baseline like 70:30 Hexane:EtOAc and add modifiers.

    • Test Systems:

      • Hexane:Ethyl Acetate:Dichloromethane (e.g., 45:45:10)

      • Hexane:Ethyl Acetate with 0.5-1% Triethylamine (TEA)

      • Dichloromethane:Methanol with 0.5% TEA (for more polar isomers)

    • Identify the system that provides the best separation (largest ΔRf).

    • Translate the optimal TLC conditions to a flash chromatography gradient. For example, if the best separation is at 80:20:1 Hexane:EtOAc:TEA, start your gradient at 95:5:1 and slowly ramp to 70:30:1.

If optimizing the mobile phase on silica fails, the interaction mechanism must be changed by using a different stationary phase.

  • Causality: Different stationary phases offer different separation mechanisms. Alumina is basic and interacts differently with Lewis bases. Reversed-phase (like C18) separates based on hydrophobicity rather than polarity, which can be effective for isomers where the methyl group position affects hydrophobic surface area.

  • Protocol 2: Reversed-Phase Flash Chromatography

    • Column: C18 silica gel cartridge.

    • Sample Loading: Dissolve the crude mixture in a minimal amount of methanol or DMSO and adsorb onto a small amount of C18 silica.

    • Mobile Phase: Use a gradient of water and acetonitrile (ACN) or methanol (MeOH). Both solvents should contain a modifier.

      • Acidic Modifier: 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA). This protonates the basic nitrogens, and separation occurs on the protonated species.

      • Basic/Neutral Modifier: 10 mM Ammonium Bicarbonate or Ammonium Acetate buffer (pH ~7-8).

    • Gradient: Start with a high water content (e.g., 95:5 Water:ACN) and run a shallow gradient to a higher organic content (e.g., 40:60 Water:ACN) over 20-30 column volumes. The shallow gradient is critical for resolving compounds with similar hydrophobicity.

ParameterSilica Gel (Normal Phase)C18 Silica (Reversed-Phase)
Stationary Phase Polar (SiO₂)Non-polar (Octadecyl-carbon)
Mobile Phase Non-polar (e.g., Hexane/EtOAc)Polar (e.g., Water/Acetonitrile)
Elution Order Least polar isomer elutes firstMost polar isomer elutes first
Key Modifier Triethylamine (TEA) to reduce tailingFormic Acid/TFA to improve peak shape

Section 3: Advanced Purification Strategies

When standard chromatography is insufficient, more advanced techniques are required.

Technique 1: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
  • Causality: Prep-HPLC uses columns with much smaller particle sizes and higher packing efficiency than flash chromatography, resulting in vastly superior resolving power. Specialized stationary phases that exploit different interaction mechanisms, such as π-π stacking, can be highly effective.

  • Protocol 3: Prep-HPLC with a Phenyl-Hexyl Column

    • Column: A Phenyl-Hexyl stationary phase. This phase can induce different π-π stacking interactions with the aromatic rings of the isomers, providing a unique selectivity mechanism.

    • Analytical Method Development: First, develop a method on an analytical scale (e.g., 4.6 x 250 mm column).

    • Mobile Phase: Use a gradient of Water (0.1% FA) and Acetonitrile (0.1% FA).

    • Optimization: Run a series of very shallow gradients (e.g., 20-35% ACN over 30 minutes) to maximize resolution. Isocratic elution may also be effective once the optimal mobile phase composition is found.

    • Scale-Up: Once the analytical method provides baseline separation, scale up to a preparative column (e.g., 21.2 x 250 mm), adjusting the flow rate and injection volume accordingly.

Technique 2: Fractional Crystallization
  • Causality: Even isomers with similar solubility can have different crystal packing energies. One isomer may form a more stable, less soluble crystal lattice in a specific solvent system, allowing it to crystallize out of solution while the others remain dissolved. This process often requires patience and screening.

  • Protocol 4: Solvent Screening for Fractional Crystallization

    • Dissolve a small amount of the mixed-isomer solid (~50 mg) in a minimum amount of a moderately polar solvent (e.g., ethyl acetate, isopropanol, or acetone) at reflux.

    • Slowly add a non-polar anti-solvent (e.g., hexane or heptane) dropwise until the solution becomes faintly turbid.

    • Add a few drops of the polar solvent to redissolve the precipitate, then allow the solution to cool slowly to room temperature, and then to 4°C.

    • If crystals form, isolate them by filtration and immediately analyze their purity by HPLC or NMR.

    • If no crystals form, try a different solvent system. Seeding the solution with a speck of pure compound (if available) can initiate crystallization.

  • Systematic Purification Workflow

    PurificationWorkflow start Crude Isomer Mixture analysis Analytical Assessment (HPLC, NMR, TLC) start->analysis flash Attempt Standard Flash (Silica, Hex/EtOAc) analysis->flash decision Separation Achieved? flash->decision optimize Optimize Mobile Phase (Ternary System, Additives) decision->optimize No / Partial success Pure Isomer Isolated decision->success Yes optimize->decision switch_sp Switch Stationary Phase (Reversed-Phase C18, Alumina) optimize->switch_sp switch_sp->decision advanced Advanced Methods (Prep-HPLC, Crystallization) switch_sp->advanced advanced->success fail Re-evaluate Strategy

    Caption: Systematic workflow for tackling isomer purification.

References

Common side products in 8-Methylimidazo[1,2-a]pyridine synthesis and their avoidance

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 8-Methylimidazo[1,2-a]pyridine

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important heterocyclic scaffold. Imidazo[1,2-a]pyridines are recognized as privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents such as Zolpidem (hypnotic), Alpidem (anxiolytic), and Zolimidine (anti-ulcer).[1][2][3]

The synthesis of the 8-methyl derivative, a key intermediate for various drug discovery programs, presents unique challenges that can impact yield, purity, and scalability. This document provides a structured troubleshooting guide in a question-and-answer format to address the most common side products and experimental hurdles encountered during its synthesis. We will delve into the mechanistic origins of these issues and provide field-proven protocols to avoid them, ensuring the integrity and success of your research.

Troubleshooting Guide & FAQs

Q1: My final product is contaminated with a regioisomeric impurity. What is it and how do I prevent it?

A1: The most common regioisomeric impurity is 6-methylimidazo[1,2-a]pyridine. This issue almost always originates from the starting material, 2-amino-3-methylpyridine, being contaminated with its isomer, 2-amino-5-methylpyridine.

  • Causality & Mechanism: The commercial synthesis of 2-amino-3-methylpyridine can produce the 2-amino-5-methylpyridine isomer as a significant byproduct, which is often difficult to separate.[4] Since both isomers undergo the cyclization reaction under identical conditions, any contamination in the starting material will directly translate to an isomeric mixture in the final product, complicating purification and compromising biological assays. The reaction proceeds via two parallel pathways as illustrated below.

G cluster_0 Desired Pathway cluster_1 Side Reaction Pathway A1 2-Amino-3-methylpyridine C1 This compound (Desired Product) A1->C1 Cyclocondensation B1 α-Bromoacetophenone B1->C1 A2 2-Amino-5-methylpyridine (Starting Material Impurity) C2 6-Methylimidazo[1,2-a]pyridine (Regioisomeric Side Product) A2->C2 Cyclocondensation B2 α-Bromoacetophenone B2->C2

Caption: Formation of desired product and regioisomeric impurity.

  • Avoidance & Mitigation Strategy:

    • Starting Material Analysis (Critical): Before beginning the synthesis, rigorously assess the purity of the 2-amino-3-methylpyridine lot. The recommended method is Gas Chromatography (GC) or high-resolution ¹H NMR. In the NMR spectrum, look for distinct aromatic signals corresponding to the 5-methyl isomer.

    • Purification of Starting Material: If the starting material contains more than 1-2% of the 2-amino-5-methylpyridine isomer, purification is necessary. Fractional crystallization is an effective method for separation on a larger scale.[4]

    • Chromatographic Separation: If the side product is formed, the two isomers can be challenging to separate due to similar polarities. A high-efficiency silica gel column using a shallow gradient of ethyl acetate in hexanes or dichloromethane/methanol is often required. Refer to the detailed protocol below for guidance.

Q2: My reaction stalls, leaving a significant amount of a water-soluble, polar byproduct. What is happening?

A2: This polar byproduct is likely the uncyclized N-phenacylpyridinium salt intermediate. This occurs when the initial alkylation of the pyridine ring nitrogen proceeds, but the subsequent intramolecular condensation to form the imidazole ring fails to complete.

  • Causality & Mechanism: The classic Tschitschibabin synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and α-haloketones is a two-step process: (1) Sₙ2 reaction of the endocyclic pyridine nitrogen with the α-haloketone to form a pyridinium salt, and (2) base-mediated intramolecular condensation between the exocyclic amino group and the ketone, followed by dehydration.[5][6] The second step is often the rate-limiting one.

  • Troubleshooting & Optimization: Failure to cyclize can be attributed to several factors. The following workflow will help you diagnose and solve the issue.

G start Problem: Incomplete Cyclization (Pyridinium Salt Intermediate) q1 Is the base strong enough? start->q1 a1_yes Proceed to next check q1->a1_yes Yes a1_no Action: Switch Base - Use NaHCO₃ or K₂CO₃ - For stubborn cases, consider a non-nucleophilic organic base like DBU in an aprotic solvent. q1->a1_no No q2 Is the reaction temperature adequate? a1_yes->q2 a1_no->q2 a2_yes Proceed to next check q2->a2_yes Yes a2_no Action: Increase Temperature - Reflux in ethanol (78°C) or isopropanol (~82°C). - For high-boiling solvents like DMF, aim for 80-100°C. q2->a2_no No q3 Is the reaction time sufficient? a2_yes->q3 a2_no->q3 a3_yes Consider steric hindrance or electronic effects from other substituents. q3->a3_yes Yes a3_no Action: Extend Reaction Time - Monitor by TLC. - Reactions can take from 4 to 24 hours. q3->a3_no No end_node Resolution: Complete Cyclization to This compound a3_yes->end_node a3_no->end_node

Caption: Workflow for troubleshooting incomplete cyclization.

Q3: My Groebke-Blackburn-Bienaymé (GBB) three-component reaction is low-yielding and produces a complex mixture. How can I improve it?

A3: The GBB reaction is a powerful but sensitive method for synthesizing 3-aminoimidazo[1,2-a]pyridines. Low yields and side products often stem from issues with the catalyst, reagent quality, or reaction conditions that disrupt the delicate catalytic cycle.[7][8]

  • Causality & Mechanism: This reaction involves the acid-catalyzed condensation of 2-amino-3-methylpyridine with an aldehyde to form an iminium ion. This is followed by a [4+1] cycloaddition with an isocyanide and subsequent aromatization.[9] Side reactions can occur at any stage, particularly from the decomposition of the isocyanide or unwanted reactions of the highly reactive iminium intermediate.

GBB_Mechanism Amine 2-Amino-3-methylpyridine Imine Iminium Ion Intermediate Amine->Imine Aldehyde Aldehyde (R'-CHO) Aldehyde->Imine Iso Isocyanide (R''-NC) Nitrilium Nitrilium Adduct Iso->Nitrilium Side_Products Decomposition & Ugi-type Products Iso->Side_Products Degradation Cat Acid Catalyst (e.g., Sc(OTf)₃, TFA) Cat->Imine Catalyzes Imine->Nitrilium Imine->Side_Products Side Reactions Cyclized Cyclized Intermediate Nitrilium->Cyclized Intramolecular 5-endo-dig Cyclization Product 3-Amino-Substituted This compound Cyclized->Product Aromatization

References

Technical Support Center: Strategies for Enhancing Aqueous Solubility of 8-Methylimidazo[1,2-a]pyridine in In Vitro Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the improvement of aqueous solubility for 8-Methylimidazo[1,2-a]pyridine, a common challenge in in vitro experimental setups. Our focus is on providing scientifically sound, practical solutions to ensure the reliability and reproducibility of your assay results.

Introduction: The Solubility Challenge

This compound belongs to a class of heterocyclic compounds known for their diverse biological activities.[1][2] However, like many promising small molecules in drug discovery, its utility in aqueous in vitro assays is often hampered by poor solubility.[3] This can lead to a host of experimental artifacts, including compound precipitation, inaccurate concentration measurements, and consequently, misleading biological data.[4][5] This guide will walk you through a systematic approach to diagnose and overcome these solubility issues.

Frequently Asked Questions (FAQs)

Q1: My this compound, fully dissolved in DMSO, precipitates upon dilution into my aqueous assay buffer. Why is this happening?

This phenomenon, often termed "solvent shock," is a common issue when working with hydrophobic compounds.[6] While this compound may be readily soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO), the drastic increase in solvent polarity upon addition to an aqueous buffer reduces its solubility.[4][7] The water molecules in the buffer are unable to effectively solvate the hydrophobic compound, leading to its precipitation out of the solution.[7]

Q2: What is the maximum concentration of DMSO I can use in my cell-based assay without inducing toxicity?

The tolerable DMSO concentration is highly cell-line dependent.[8] As a general rule, most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxic effects.[7][8] However, some sensitive cell lines may exhibit stress or altered gene expression at concentrations as low as 0.1%.[7] It is imperative to perform a DMSO tolerance curve for your specific cell line and experimental conditions to determine the non-toxic working range.

Q3: Can I simply increase the final DMSO concentration in my assay to keep the compound in solution?

While tempting, this is not a recommended primary strategy. While a higher DMSO concentration might improve the solubility of your compound, it can also introduce artifacts. Final DMSO concentrations are typically kept low (ideally below 0.5% to 1%) to avoid off-target effects on the biological system you are studying.[9] It's crucial to maintain a consistent final DMSO concentration across all experimental wells, including vehicle controls.[9]

Troubleshooting Guide: A Step-by-Step Approach to Improving Solubility

If you are encountering precipitation of this compound, follow this systematic troubleshooting workflow.

Troubleshooting_Workflow A Precipitation Observed B Step 1: Determine Maximum Kinetic Solubility A->B Start Troubleshooting C Step 2: Employ Co-Solvents B->C If solubility is still insufficient G Solution Found B->G If max solubility is sufficient D Step 3: pH Modification C->D If co-solvents are not effective or compatible C->G If solubility is improved E Step 4: Utilize Cyclodextrins D->E If pH adjustment is not feasible or effective D->G If solubility is improved F Step 5: Consider Salt Forms E->F If cyclodextrins are not suitable E->G If solubility is improved F->G If a suitable salt form is available H Re-evaluate Compound/Assay F->H If no suitable options are found

Caption: A systematic workflow for troubleshooting solubility issues.

Step 1: Determine the Maximum Kinetic Solubility

Before attempting to modify your formulation, it's crucial to understand the baseline solubility of this compound in your specific assay buffer. Kinetic solubility refers to the concentration of a compound that remains in solution under the specific conditions of your experiment, which often involves rapid dilution from a DMSO stock.[10]

Protocol 1: Kinetic Solubility Determination by Visual Inspection

  • Prepare Stock Solution: Prepare a high-concentration stock solution of this compound in 100% anhydrous DMSO (e.g., 10-100 mM).[6] Ensure the compound is fully dissolved; gentle warming (to 37°C) and vortexing can assist.[11]

  • Serial Dilutions: In a clear 96-well plate, perform a serial dilution of your compound in your pre-warmed (37°C) assay buffer.

  • Incubation and Observation: Incubate the plate under your experimental conditions (e.g., 37°C, 5% CO2) for the duration of your assay.

  • Visual Inspection: At various time points (e.g., 0, 1, 4, and 24 hours), visually inspect each well for signs of precipitation (cloudiness, crystals). A microscope can be used to detect fine precipitates.[11]

  • Determine Maximum Soluble Concentration: The highest concentration that remains clear throughout the incubation period is your maximum kinetic solubility.[11]

Step 2: The Strategic Use of Co-solvents

Co-solvents are organic solvents that are miscible with water and can increase the solubility of poorly soluble drugs.[12][13]

Commonly Used Co-solvents:

Co-solventTypical Starting ConcentrationConsiderations
Ethanol 1-5% (v/v)Can be cytotoxic at higher concentrations.[8]
Polyethylene Glycol (PEG) 300/400 1-10% (v/v)Generally well-tolerated by many cell lines.
Propylene Glycol 1-10% (v/v)Can increase the viscosity of the medium.

Protocol 2: Optimizing Co-solvent Concentration

  • Select a Co-solvent: Choose a co-solvent based on the table above and the known compatibility with your assay system.

  • Prepare Co-solvent/Buffer Mixtures: Prepare a range of your assay buffer containing different concentrations of the chosen co-solvent (e.g., 1%, 2%, 5%, 10%).

  • Repeat Solubility Assay: Repeat the kinetic solubility determination (Protocol 1) using these co-solvent-containing buffers.

  • Assess Cell Viability: Crucially, perform a cell viability assay (e.g., MTT, CellTiter-Glo®) with the co-solvent concentrations to ensure they are not toxic to your cells.

Step 3: Leveraging pH for Improved Solubility

For ionizable compounds, adjusting the pH of the assay buffer can significantly impact solubility.[14][15] The imidazo[1,2-a]pyridine scaffold has a basic nitrogen atom, suggesting that its solubility may increase in a more acidic environment.

Workflow for pH Optimization:

pH_Optimization_Workflow A Determine pKa of this compound B Prepare Buffers at a Range of pH Values A->B C Perform Kinetic Solubility Assay (Protocol 1) B->C D Select Optimal pH with Highest Solubility C->D E Verify Assay Compatibility at the New pH D->E

Caption: Workflow for optimizing buffer pH to enhance solubility.

Important Considerations:

  • Assay Compatibility: Ensure that the altered pH does not negatively impact your biological target (e.g., enzyme activity, receptor binding) or cell health.

  • Buffer Capacity: Use a buffer system with sufficient capacity to maintain the desired pH throughout the experiment, as cellular metabolism can alter the pH of the culture medium.[6]

Step 4: The Power of Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[16][17] They can encapsulate poorly soluble "guest" molecules, like this compound, forming inclusion complexes that have enhanced aqueous solubility.[17][18][19]

Types of Cyclodextrins for In Vitro Use:

Cyclodextrin DerivativeKey Features
Hydroxypropyl-β-cyclodextrin (HP-β-CD) High aqueous solubility and low toxicity, making it a popular choice.
Sulfobutylether-β-cyclodextrin (SBE-β-CD) Anionic derivative used to increase the solubility of poorly soluble agents.[12]

Protocol 3: Preparing a Cyclodextrin Formulation

  • Prepare Cyclodextrin Solution: Dissolve the chosen cyclodextrin (e.g., HP-β-CD) in your assay buffer to create a stock solution (e.g., 10-50 mM).

  • Complex Formation:

    • Method A (Co-evaporation): Dissolve both this compound and the cyclodextrin in a suitable organic solvent, then evaporate the solvent. Reconstitute the resulting solid film in the assay buffer.[20]

    • Method B (Direct Mixing): Add the DMSO stock of your compound to the cyclodextrin-containing buffer. Allow the mixture to equilibrate (e.g., by stirring or sonicating) to facilitate complex formation.

  • Determine Solubility: Use Protocol 1 to determine the new maximum kinetic solubility of the complex.

Step 5: Exploring Different Salt Forms

Salt formation is a highly effective method for increasing the solubility and dissolution rate of acidic and basic drugs.[21][22] Converting the parent this compound into a salt form (e.g., hydrochloride, mesylate) can significantly alter its physicochemical properties, including solubility.[22][23]

Considerations for Salt Forms:

  • Availability: Check with your compound supplier to see if different salt forms of this compound are commercially available.

  • pH of Solution: The dissolution of a salt will affect the pH of the final solution, which may need to be considered for your assay.[24]

  • Stability: The chemical and physical stability of the salt form should be considered.[22]

Concluding Remarks

A systematic and multi-faceted approach is key to overcoming the solubility challenges associated with this compound in in vitro assays. By first quantifying the problem through kinetic solubility measurements and then methodically exploring the use of co-solvents, pH adjustments, cyclodextrins, and alternative salt forms, researchers can develop robust and reliable experimental protocols. Always remember to validate any new formulation for compatibility with your specific assay system to ensure that the observed biological effects are a true reflection of the compound's activity and not an artifact of the solubilization method.

References

Technical Support Center: HPLC Method Development for 8-Methylimidazo[1,2-a]pyridine Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the HPLC purification of 8-Methylimidazo[1,2-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting solutions. The content is structured to address specific challenges you may encounter during method development and purification of this and structurally related imidazo[1,2-a]pyridine derivatives.

Introduction to the Analyte and Chromatographic Challenges

This compound is a nitrogen-containing heterocyclic compound. Its unique chemical structure presents several challenges for purification by High-Performance Liquid Chromatography (HPLC).[1] As a substituted pyridine derivative, it is a hydrophilic and basic compound.[2][3] These properties can lead to common issues in reversed-phase chromatography, such as poor retention on non-polar stationary phases (like C18) and peak tailing due to interactions with residual silanols on silica-based columns.[1] Furthermore, the separation of structurally similar isomers can be challenging.[1]

This guide will walk you through a logical approach to developing a robust and efficient HPLC method for the purification of this compound, complete with troubleshooting guides and frequently asked questions.

Troubleshooting Guide: Common Issues and Solutions

This section is designed in a question-and-answer format to directly address specific problems you might face during your experiments.

Peak Shape Problems

Question: My peak for this compound is tailing severely. What is the cause and how can I fix it?

Answer:

Peak tailing for basic compounds like this compound is a common issue in reversed-phase HPLC. It is often caused by secondary interactions between the basic analyte and acidic silanol groups on the surface of the silica-based stationary phase.[1]

Here’s a systematic approach to troubleshoot and resolve peak tailing:

  • Mobile Phase pH Adjustment: The most effective way to reduce tailing is to control the ionization of the analyte and the stationary phase. By lowering the pH of the mobile phase, you can ensure that your basic analyte is protonated and the silanol groups are in a neutral state, minimizing unwanted interactions.

    • Recommendation: Add a small amount of an acidic modifier to your mobile phase. Formic acid (0.1%) or trifluoroacetic acid (TFA) (0.05-0.1%) are common choices. For basic compounds, a lower pH generally results in more symmetrical peaks. Be mindful that TFA can suppress ionization in mass spectrometry (MS) detection and may be difficult to remove from the column. Formic acid is often a more MS-friendly option.[4]

  • Use of an End-Capped Column: Modern HPLC columns are often "end-capped," meaning that most of the free silanol groups have been chemically deactivated. If you are using an older column, switching to a high-purity, end-capped C18 or a C8 column can significantly improve peak shape.

  • Alternative Stationary Phases: If pH adjustment and an end-capped column do not resolve the issue, consider a different stationary phase.

    • Polar-Embedded Phases: These columns have a polar group embedded in the alkyl chain, which helps to shield the analyte from residual silanols.

    • Mixed-Mode Chromatography: Columns with both reversed-phase and ion-exchange characteristics can offer unique selectivity and improved peak shape for polar, basic compounds.[4][5][6]

Question: I am observing peak fronting for my main compound. What are the likely causes?

Answer:

Peak fronting, where the peak leans forward, can be caused by several factors:[7][8]

  • Sample Overload: Injecting too much sample in terms of mass or volume can lead to fronting.[8][9] Try diluting your sample or reducing the injection volume.

  • Injection Solvent Incompatibility: If your sample is dissolved in a solvent that is much stronger than your mobile phase, it can cause the analyte to travel through the beginning of the column too quickly, resulting in a distorted peak.[8]

    • Best Practice: Whenever possible, dissolve your sample in the initial mobile phase. If this is not feasible due to solubility constraints, use the weakest solvent possible that still provides adequate solubility.

  • Column Degradation: A void at the head of the column can also cause peak fronting. This can happen over time with column use. If you suspect this, you can try reversing and flushing the column (if the manufacturer's instructions permit) or replacing it.

Retention and Resolution Issues

Question: My compound is eluting very early, close to the void volume, even with a high aqueous mobile phase. How can I increase its retention?

Answer:

Poor retention of polar compounds on traditional reversed-phase columns is a frequent challenge.[1][10] Here are several strategies to increase the retention of this compound:

  • Reduce the Organic Modifier Concentration: The most straightforward approach is to decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase. However, be cautious when using very high aqueous mobile phases (>95% water) with traditional C18 columns, as this can lead to "phase collapse" or "dewetting," resulting in a sudden loss of retention.[9][10]

    • Solution for High Aqueous Conditions: Use an "aqueous stable" C18 column (often designated with "AQ") or a polar-endcapped column. These are designed to remain fully wetted even in 100% aqueous mobile phases.[11]

  • Change the Organic Modifier: Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC. They have different selectivities. If you are using acetonitrile, try switching to methanol, or vice-versa. Methanol is a more polar solvent and can sometimes provide better retention for polar compounds.

  • Consider an Alternative Chromatographic Mode:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for the separation of very polar compounds that are poorly retained in reversed-phase mode.[12] In HILIC, a polar stationary phase is used with a mobile phase consisting of a high concentration of a non-polar organic solvent (like acetonitrile) and a small amount of an aqueous buffer.

    • Mixed-Mode Chromatography: As mentioned earlier, mixed-mode columns can provide enhanced retention for polar and charged analytes through a combination of reversed-phase and ion-exchange interactions.[4][5][6]

Question: I have an impurity that is co-eluting with my main peak. How can I improve the resolution?

Answer:

Improving resolution between two co-eluting peaks involves manipulating the selectivity, efficiency, and retention of your chromatographic system.

  • Optimize the Mobile Phase:

    • Gradient Elution: If you are using an isocratic method, switching to a shallow gradient can often improve the separation of closely eluting compounds.

    • Change the Organic Modifier: As mentioned before, switching between acetonitrile and methanol can alter the selectivity of your separation.

    • Modify the pH: A small change in the mobile phase pH can affect the ionization state of your analyte and the impurity differently, potentially leading to better separation.

  • Adjust the Stationary Phase:

    • Change the Column Chemistry: If mobile phase optimization is not sufficient, a different column chemistry is the next logical step. For aromatic, heterocyclic compounds, a column with a phenyl-hexyl stationary phase can offer alternative selectivity through π-π interactions.

    • Use a Longer Column or a Column with Smaller Particles: Increasing the column length or decreasing the particle size will increase the column's efficiency (a higher number of theoretical plates), leading to sharper peaks and better resolution.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for HPLC method development for this compound?

A1: A good starting point would be a reversed-phase method using a modern, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm). For the mobile phase, begin with a gradient elution from a low percentage of organic solvent to a high percentage.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV, with the wavelength set to the λmax of this compound. If the λmax is unknown, a photodiode array (PDA) detector can be used to determine the optimal wavelength.

This starting point allows you to quickly determine the approximate elution conditions for your compound and any impurities. From there, you can optimize the method by switching to an isocratic elution or adjusting the gradient slope for better resolution.

Q2: Is my method LC/MS compatible?

A2: For a method to be LC/MS compatible, the mobile phase additives must be volatile.

  • Good choices: Formic acid, acetic acid, and ammonium formate or ammonium acetate are all volatile and suitable for LC/MS.[2]

  • Poor choices: Non-volatile buffers such as phosphate buffers should be avoided as they will contaminate the mass spectrometer.[13] Strong ion-pairing reagents like TFA can also cause ion suppression in the MS source.

Q3: How should I prepare my sample for injection?

A3: Proper sample preparation is crucial for obtaining reproducible results and for prolonging the life of your column.

  • Solubility: Ensure your sample is fully dissolved. Sonication can aid in dissolution.

  • Solvent: As discussed in the troubleshooting section, the ideal sample solvent is the initial mobile phase.

  • Filtration: Always filter your sample through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulate matter that could clog the column frit.

Q4: What are forced degradation studies and why are they important?

A4: Forced degradation, or stress testing, involves exposing the drug substance to harsh conditions (acid, base, oxidation, heat, light) to accelerate its decomposition.[14][15][16] These studies are a critical part of drug development for several reasons:[16][17]

  • Stability-Indicating Method Development: They help to ensure that your analytical method can separate the intact drug from any potential degradation products, which is a regulatory requirement.[15]

  • Understanding Degradation Pathways: They provide insight into the chemical stability of the molecule and help to identify potential degradation products.[16]

  • Formulation and Packaging Development: The information gathered can guide the development of a stable formulation and the selection of appropriate packaging.[16]

Experimental Protocols and Data

Protocol 1: Initial Method Screening

This protocol outlines a systematic approach to screen for suitable chromatographic conditions.

  • Column Selection: Choose a set of columns with different selectivities. A good starting set would include:

    • A standard C18 column

    • An aqueous-stable C18 column

    • A Phenyl-Hexyl column

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution: Run a fast gradient on each column to quickly assess retention and peak shape.

    • Time (min) %B
      05
      1095
      1295
      12.15
      155
  • Evaluation: Compare the chromatograms from each column. Look for the column that provides the best peak shape, retention, and initial separation of any impurities.

Data Presentation

Table 1: Properties of Common HPLC Solvents

SolventPolarity IndexUV Cutoff (nm)Viscosity (cP at 20°C)
Water10.2N/A1.002
Acetonitrile5.81900.369
Methanol5.12050.594

This table provides a quick reference for the properties of common solvents used in reversed-phase HPLC.

Visualizations

Workflow for HPLC Method Development

MethodDevelopment cluster_prep Preparation cluster_dev Development & Optimization cluster_output Output AnalyteInfo Understand Analyte Properties (pKa, logP, solubility) ColumnSelect Select Initial Columns (C18, Phenyl, etc.) AnalyteInfo->ColumnSelect MobilePhaseSelect Prepare Mobile Phases (e.g., ACN/Water with 0.1% FA) ColumnSelect->MobilePhaseSelect Screening Initial Screening (Fast Gradient) MobilePhaseSelect->Screening Optimization Optimize Method (Gradient, pH, Temp) Screening->Optimization Evaluate Peak Shape & Resolution Validation Method Validation (Specificity, Linearity, etc.) Optimization->Validation FinalMethod Final HPLC Method Validation->FinalMethod

Caption: A logical workflow for systematic HPLC method development.

Troubleshooting Decision Tree for Peak Tailing

TailingTroubleshooting Start Peak Tailing Observed LowerpH Lower Mobile Phase pH (e.g., add 0.1% Formic Acid) Start->LowerpH CheckColumn Use a High-Purity, End-Capped Column LowerpH->CheckColumn Tailing Persists Resolved Peak Shape Improved LowerpH->Resolved Issue Resolved ChangeStationaryPhase Try Alternative Stationary Phase (Polar-Embedded, Mixed-Mode) CheckColumn->ChangeStationaryPhase Tailing Persists CheckColumn->Resolved Issue Resolved ChangeStationaryPhase->Resolved Issue Resolved

References

Technical Support Center: Overcoming Poor Cell Permeability of 8-Methylimidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the promising class of 8-Methylimidazo[1,2-a]pyridine derivatives. This scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous compounds with significant therapeutic potential, including anticancer, anti-inflammatory, and antituberculosis activities.[1][2][3][4][5][6] However, a common hurdle in the development of these potent molecules is their often-limited ability to cross cellular membranes, which can mask their true efficacy in cell-based assays and hinder their translation into effective therapeutics.

This guide provides in-depth troubleshooting strategies, detailed experimental protocols, and answers to frequently asked questions to help you diagnose and overcome cell permeability challenges.

Section 1: Understanding the Permeability Challenge

The journey of a drug from the extracellular space to its intracellular target is fraught with barriers, primarily the lipid bilayer of the cell membrane. For heterocyclic compounds like this compound derivatives, several physicochemical properties dictate their ability to permeate this barrier.

Key Physicochemical Determinants of Permeability:

PropertyDescriptionOptimal Range for PermeabilityRationale
Lipophilicity (LogP) The octanol-water partition coefficient. It measures a compound's affinity for a lipid-like environment versus an aqueous one.1 < LogP < 3A balance is crucial. Too low, and the compound won't enter the lipid membrane. Too high, and it may get trapped within the membrane and fail to reach the aqueous cytoplasm.[7]
Polar Surface Area (PSA) The sum of the surface areas of polar atoms (usually oxygen and nitrogen) in a molecule.< 140 ŲHigh PSA is associated with a large desolvation energy penalty, making it difficult for the compound to shed its water shell and enter the lipophilic membrane interior.[8][9]
Molecular Weight (MW) The mass of the molecule.< 500 DaSmaller molecules generally diffuse more easily across membranes. This is a key component of Lipinski's "Rule of Five".[10]
Hydrogen Bond Donors/Acceptors The number of N-H or O-H bonds (donors) and N or O atoms (acceptors).Donors ≤ 5, Acceptors ≤ 10A high number of hydrogen bonds increases a compound's affinity for water, hindering its partitioning into the cell membrane.[10]
Ionization State (pKa) The tendency of a molecule to be charged at a given pH.Neutral species preferredCharged molecules generally exhibit poor passive diffusion across the lipid bilayer. The fraction of the neutral species at physiological pH (7.4) is a critical factor.[9][11]

These principles are foundational to diagnosing permeability issues. A compound that falls outside these optimal ranges is more likely to exhibit poor absorption and permeation.[10]

Section 2: Troubleshooting Workflow & FAQs

This section is designed in a question-and-answer format to directly address the common issues and observations encountered in the lab.

Diagnostic Workflow for Permeability Issues

The following workflow provides a systematic approach to identifying and solving permeability problems.

G start Low or Inconsistent Activity in Cell-Based Assay check_cytotoxicity Step 1: Assess Cytotoxicity (e.g., MTT, LDH Assay) start->check_cytotoxicity is_toxic Is the compound toxic at the tested concentration? check_cytotoxicity->is_toxic retest_lower_conc Outcome: Re-test at non-toxic concentrations. is_toxic->retest_lower_conc  Yes assess_permeability Step 2: Assess Permeability (e.g., PAMPA Assay) is_toxic->assess_permeability No   is_permeable Is passive permeability low? (Papp < 1 x 10⁻⁶ cm/s) assess_permeability->is_permeable investigate_efflux Step 3: Investigate Active Efflux (e.g., Caco-2 Bidirectional Assay) is_permeable->investigate_efflux No solution_sar Solution A: Structural Modification (SAR) - Modify LogP, PSA, MW is_permeable->solution_sar Yes solution_formulation Solution B: Formulation Strategy - Use Permeation Enhancers - Lipid-Based Delivery is_permeable->solution_formulation Yes is_efflux Is Efflux Ratio > 2? investigate_efflux->is_efflux solution_efflux_inhibitor Solution C: Co-administer with Efflux Pump Inhibitor (e.g., Verapamil) is_efflux->solution_efflux_inhibitor Yes intrinsic_activity Outcome: Permeability is not the primary issue. Investigate target engagement or other mechanisms. is_efflux->intrinsic_activity No

Caption: A decision-tree workflow for diagnosing and addressing poor cell permeability.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative shows potent activity in a cell-free (e.g., enzyme) assay but weak or no activity in my cell-based assay. Is this a permeability issue?

A: This is a classic indicator of poor cell permeability.[12] If the compound cannot efficiently enter the cell to reach its target, its intrinsic potency will not be reflected in a cellular context. The first step is to rule out cytotoxicity at your tested concentration. If the compound is not toxic, the discrepancy between biochemical and cellular activity strongly points to a permeability barrier.

Q2: How can I quickly and cost-effectively screen my derivatives for passive permeability?

A: The Parallel Artificial Membrane Permeability Assay (PAMPA) is an excellent first-line, high-throughput screening tool.[7][13] It measures a compound's ability to diffuse from a donor well, through a lipid-infused artificial membrane, to an acceptor well. This assay isolates passive diffusion, providing a clean measure of a compound's ability to cross a lipid barrier without the complexities of active transport. It is faster and less expensive than cell-based assays.

Q3: What are the main mechanisms that prevent my compound from entering the cell?

A: There are two primary barriers:

  • Low Passive Diffusion: The compound's physicochemical properties (e.g., high polarity, large size) prevent it from efficiently partitioning into and diffusing across the lipid bilayer.[11] This is the most common issue.

  • Active Efflux: The compound successfully enters the cell but is actively transported back out by efflux pumps.[14] These are membrane proteins, such as P-glycoprotein (P-gp), that act as cellular "bouncers," removing foreign substances. This results in a low steady-state intracellular concentration.[15][16]

G cluster_membrane Cell Membrane Extracellular Extracellular Space Intracellular Intracellular Space (Cytoplasm) p1 Phospholipid p2 Phospholipid p3 Phospholipid p4 Phospholipid p5 Phospholipid p6 Phospholipid p7 Phospholipid p8 Phospholipid efflux_pump Efflux Pump (e.g., P-gp) efflux_pump->Extracellular Efflux Compound1 Compound Compound1->Intracellular Passive Diffusion Compound2 Compound Compound2->efflux_pump Entry Compound3 Compound

Caption: Mechanisms of compound transport across the cell membrane.

Q4: My compound is identified as a substrate for an efflux pump. What are my options?

A: You have two main strategies:

  • Medicinal Chemistry (SAR): Modify the compound's structure. Structure-activity relationship (SAR) studies can help identify the molecular features recognized by the efflux pump. Minor structural changes can sometimes disrupt this recognition without affecting the compound's primary activity.[17][18]

  • In Vitro Tool: For experimental purposes, you can co-administer your compound with a known efflux pump inhibitor, such as verapamil or reserpine.[12][19] If the biological activity of your compound increases significantly in the presence of the inhibitor, it confirms that efflux is the limiting factor.

Q5: Can I improve permeability without changing the chemical structure of my lead compound?

A: Yes. This is the domain of formulation science . Several strategies can enhance the bioavailability of poorly permeable drugs:

  • Lipid-Based Formulations (e.g., SEDDS/SMEDDS): Self-emulsifying or micro-emulsifying drug delivery systems can dissolve the compound in a lipid carrier, improving its absorption.[20][21][22]

  • Nanoparticles: Encapsulating the drug in nanoparticles can improve its surface area, enhance dissolution, and facilitate uptake.[21][23]

  • Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with poorly soluble drugs, increasing their apparent water solubility and improving bioavailability.[20][22]

  • Use of Permeation Enhancers: These are excipients that transiently and reversibly increase the permeability of the cell membrane.[22][24]

Section 3: Key Experimental Protocols

Here we provide standardized, step-by-step protocols for the key assays mentioned in this guide.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay measures passive transcellular permeability.[13]

Materials:

  • PAMPA Plate System (e.g., Corning Gentest™) with donor and acceptor plates.

  • PAMPA lipid solution (e.g., dodecane with phospholipids).

  • Phosphate-Buffered Saline (PBS), pH 7.4.

  • Test compounds and control compounds (High permeability: Propranolol; Low permeability: Mannitol).

  • 96-well UV-Vis plate reader or LC-MS/MS system.

Procedure:

  • Prepare Acceptor Plate: Add 300 µL of PBS to each well of the 96-well acceptor plate.

  • Coat Donor Plate Membrane: Carefully pipette 5 µL of the PAMPA lipid solution onto the membrane of each well in the donor plate. Be careful not to puncture the membrane.

  • Prepare Donor Solutions: Dissolve test and control compounds in PBS to a final concentration of 100-200 µM.

  • Assemble the PAMPA Sandwich: Add 200 µL of your donor solutions to the coated donor plate wells. Carefully place the donor plate on top of the acceptor plate, ensuring the bottoms of the donor wells are immersed in the acceptor solution.

  • Incubation: Cover the plate sandwich to prevent evaporation and incubate at room temperature for 4-16 hours.

  • Sampling: After incubation, carefully separate the plates. Collect samples from both the donor and acceptor wells for analysis.

  • Quantification: Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectrophotometry or LC-MS/MS).

Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation:

Papp (cm/s) = [ -VD * VA / ((VD + VA) * A * t) ] * ln(1 - [CA(t)] / Cequilibrium)

Where:

  • VD and VA are the volumes of the donor and acceptor wells.

  • A is the surface area of the membrane.

  • t is the incubation time in seconds.

  • [CA(t)] is the compound concentration in the acceptor well at time t.

  • Cequilibrium is the concentration at theoretical equilibrium.

Interpretation of Results:

Papp Value (cm/s)Permeability Classification
< 1 x 10⁻⁶Low
1 x 10⁻⁶ to 10 x 10⁻⁶Moderate
> 10 x 10⁻⁶High
Protocol 2: Caco-2 Bidirectional Permeability Assay

This assay uses a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier. It can assess both passive permeability and active transport.[9][12]

Materials:

  • Caco-2 cells.

  • Transwell® inserts (e.g., 24-well format, 0.4 µm pore size).

  • Cell culture medium (e.g., DMEM with FBS, NEAA).

  • Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

  • Test compounds and controls (High permeability: Propranolol; Low permeability/Paracellular marker: Lucifer Yellow or Mannitol; P-gp substrate: Digoxin).

  • P-gp inhibitor (optional): Verapamil.

  • Transepithelial Electrical Resistance (TEER) meter.

  • LC-MS/MS system for quantification.

Procedure:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto the apical side of the Transwell® inserts at a high density. Culture for 18-21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: Before the experiment, measure the TEER of each well. Only use monolayers with high TEER values (e.g., >250 Ω·cm²). Also, perform a Lucifer Yellow permeability test; low passage (<1%) indicates a tight monolayer.[12]

  • Assay Initiation (A-to-B):

    • Wash the monolayers carefully with pre-warmed transport buffer.

    • Add transport buffer containing the test compound to the apical (A) side (donor).

    • Add fresh transport buffer to the basolateral (B) side (receiver).

  • Assay Initiation (B-to-A):

    • In a separate set of wells, add the transport buffer containing the test compound to the basolateral (B) side (donor).

    • Add fresh transport buffer to the apical (A) side (receiver).

  • Incubation: Incubate the plates at 37°C with gentle shaking for 1-2 hours.

  • Sampling: At the end of the incubation, take samples from the receiver compartments for both A-to-B and B-to-A directions.

  • Quantification: Analyze the concentration of the compound in the samples using LC-MS/MS.

Data Analysis:

  • Calculate the Papp for both directions (Papp, A-to-B and Papp, B-to-A) using a simplified flux equation.

  • Calculate the Efflux Ratio (ER) : ER = Papp (B-to-A) / Papp (A-to-B)

Interpretation of Results:

  • Papp (A-to-B): Provides a measure of forward permeability, analogous to absorption in the gut.

  • Efflux Ratio (ER):

    • ER ≈ 1: Suggests permeability is primarily by passive diffusion.

    • ER > 2: Indicates that active efflux is occurring. The compound is likely a substrate of an efflux pump like P-gp.[12]

References

Stability issues of 8-Methylimidazo[1,2-a]pyridine in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 8-Methylimidazo[1,2-a]pyridine. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. As a Senior Application Scientist, my goal is to provide you with not only practical troubleshooting steps but also the underlying scientific principles to empower your experimental work.

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] However, like many heterocyclic compounds, its stability in solution can be influenced by various factors. This guide will help you navigate these challenges.

Part 1: Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments.

Issue 1: My this compound solution is changing color. What is happening?

A1: A color change in your solution is often the first sign of degradation. The imidazo[1,2-a]pyridine ring system is an electron-rich heteroaromatic compound, which can make it susceptible to oxidation, especially when exposed to air and light.[3] The formation of colored byproducts is a common outcome of such reactions.

Causality Explained: The color change likely arises from the formation of oxidized species or polymeric materials. The π-conjugated system of the imidazo[1,2-a]pyridine core is responsible for its UV absorption, and alterations to this system through oxidation can lead to the absorption of visible light, resulting in a colored solution.

Troubleshooting Workflow:

  • Protect from Light: Immediately wrap your solution container in aluminum foil or use an amber vial to minimize photo-induced degradation. Imidazo[1,2-a]pyridine derivatives are known to have photophysical properties and can be light-sensitive.[4]

  • Deoxygenate Your Solvent: Before preparing your solution, sparge the solvent with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen.

  • Use Freshly Prepared Solutions: Whenever possible, prepare solutions of this compound immediately before use. Avoid long-term storage in solution, especially at room temperature.

  • Analytical Confirmation: To identify the cause, analyze your discolored solution using HPLC with a photodiode array (PDA) detector. Compare the chromatogram to that of a freshly prepared solution. The appearance of new peaks, especially those with different UV-Vis spectra, will confirm degradation.

Experimental Protocol: HPLC Analysis of Degradation

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. Start with a low percentage of B and ramp up to elute more non-polar compounds.

  • Flow Rate: 1.0 mL/min.

  • Detection: PDA detector scanning from 200-600 nm. The imidazo[1,2-a]pyridine core typically absorbs in the UV range.[4]

  • Injection Volume: 10 µL.

  • Procedure:

    • Prepare a fresh, colorless solution of this compound at your working concentration and immediately inject it to obtain a reference chromatogram.

    • Inject your aged, discolored solution.

    • Compare the chromatograms. Look for a decrease in the area of the main peak and the emergence of new peaks.

Issue 2: I am seeing unexpected peaks in my HPLC/LC-MS analysis. Are these impurities from the synthesis or degradation products?

A2: Distinguishing between pre-existing impurities and degradation products is a critical step. While impurities from synthesis are possible, the appearance of new peaks over time or after specific treatments (like heating or exposure to light) is a strong indicator of degradation. The imidazo[1,2-a]pyridine ring, while generally stable, can undergo reactions depending on the conditions.

Causality Explained: The nitrogen atoms in the imidazo[1,2-a]pyridine ring can influence its reactivity. The imidazole part of the fused ring is generally more basic than the pyridine part.[5] This can make the ring susceptible to electrophilic attack or reactions catalyzed by acidic or basic conditions.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for identifying the source of unexpected analytical peaks.

Experimental Protocol: Forced Degradation Study

A forced degradation study can help you predict and identify potential degradation products.

  • Objective: To intentionally degrade the this compound under various stress conditions to see if the unknown peaks are reproduced.

  • Procedure:

    • Prepare several aliquots of your this compound solution.

    • Acidic Condition: Add a small amount of 0.1 M HCl.

    • Basic Condition: Add a small amount of 0.1 M NaOH.

    • Oxidative Condition: Add a small amount of 3% hydrogen peroxide.

    • Thermal Stress: Heat an aliquot at a controlled temperature (e.g., 60 °C).

    • Photolytic Stress: Expose an aliquot to a UV lamp.

    • Incubate each sample for a defined period (e.g., 24 hours).

    • Analyze each stressed sample by LC-MS and compare the resulting chromatograms and mass spectra to your sample with the unknown peak. If a peak matches, you have identified the likely cause of degradation.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound as a solid and in solution?

A1:

  • Solid Form: Store this compound as a solid in a tightly sealed container, protected from light, in a cool, dry place. A desiccator at room temperature or in a refrigerator is ideal.

  • In Solution: Long-term storage in solution is generally not recommended. If necessary, store solutions at -20°C or -80°C in amber vials with the headspace filled with an inert gas. Avoid repeated freeze-thaw cycles.

ConditionSolidSolution
Temperature Room Temperature or Refrigerated-20°C or -80°C
Atmosphere DryInert (Argon or Nitrogen)
Light Protected (Amber vial/dark)Protected (Amber vial/dark)

Q2: Which solvents are most suitable for dissolving this compound for long-term studies?

A2: The choice of solvent is critical for stability.

  • Recommended: Aprotic solvents such as DMSO, DMF, or acetonitrile are generally preferred for stock solutions. These are less likely to participate in degradation reactions compared to protic solvents.

  • Use with Caution: Protic solvents like methanol, ethanol, and especially water can potentially participate in hydrolysis or other degradation pathways, particularly at non-neutral pH. If aqueous buffers are required for your experiment, prepare the final diluted solution fresh from a stock in an aprotic solvent.

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: The imidazo[1,2-a]pyridine ring system contains nitrogen atoms that can be protonated at acidic pH. This can potentially make the ring more susceptible to nucleophilic attack. Conversely, at high pH, deprotonation of any acidic protons or attack by hydroxide ions could occur. It is best to maintain the pH of your aqueous solutions near neutral (pH 6-8) unless your experimental protocol requires otherwise. If you must work at extreme pH, run a small-scale stability test over the time course of your experiment.

Q4: Is this compound susceptible to metabolic degradation in cell-based assays?

A4: Yes, imidazo[1,2-a]pyrimidine moieties can be metabolized by enzymes like aldehyde oxidase (AO).[6] While this is a different isomer, it highlights a potential pathway for metabolic degradation of the core structure. When interpreting results from cell-based assays, especially with liver cells or microsomes, be aware that the compound may be metabolized.[7] This is a key consideration in drug development.

Logical Relationship Diagram: Factors Affecting Stability

cluster_intrinsic Intrinsic Properties cluster_extrinsic Extrinsic Factors A This compound (Electron-rich aromatic system) B Oxygen (Oxidation) A->B is susceptible to C Light (Photodegradation) A->C is susceptible to D Temperature (Thermal Degradation) A->D is susceptible to E pH (Acid/Base Catalyzed Degradation) A->E is susceptible to F Solvent (e.g., Protic vs. Aprotic) A->F is susceptible to

Caption: Key factors influencing the stability of this compound in solution.

By understanding these potential stability issues and implementing the recommended troubleshooting and handling procedures, you can ensure the integrity of your experiments and the reliability of your data when working with this compound.

References

Validation & Comparative

8-Methylimidazo[1,2-a]pyridine vs. Zolpidem: A Comparative Guide to Structure, Activity, and Experimental Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparative analysis of zolpidem, a highly successful hypnotic agent, and 8-methylimidazo[1,2-a]pyridine, a structurally related but simpler analogue. The objective is to dissect the molecular determinants essential for potent and selective modulation of the γ-aminobutyric acid type A (GABA-A) receptor, offering researchers a foundational understanding of the structure-activity relationships (SAR) within the imidazopyridine class. We will explore the established pharmacology of zolpidem and contrast it with the predicted profile of this compound, supported by detailed experimental protocols to enable empirical validation.

Introduction: The Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a nitrogen-bridged heterocyclic system recognized as a "privileged structure" in medicinal chemistry.[1][2] This scaffold is present in numerous therapeutic agents, demonstrating a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-infectious properties.[3][4] Its most prominent success in neuropharmacology is zolpidem (Ambien®), a potent sedative-hypnotic widely prescribed for insomnia.[3][5] Zolpidem's clinical efficacy stems from its specific chemical decorations on the core scaffold. This guide examines the critical nature of these substitutions by comparing zolpidem to the unadorned this compound, thereby illustrating the fundamental principles of rational drug design.

Section 1: Zolpidem - The Benchmark α1-Selective Hypnotic

Zolpidem is a non-benzodiazepine hypnotic that enhances GABAergic neurotransmission, the primary inhibitory pathway in the central nervous system.[5] Its therapeutic effect is achieved through a nuanced interaction with specific subtypes of the GABA-A receptor.

Mechanism of Action

Zolpidem acts as a positive allosteric modulator (PAM) at the benzodiazepine (BZD) binding site of the GABA-A receptor, a pentameric ligand-gated ion channel.[6][7] Unlike classical benzodiazepines, zolpidem exhibits a high affinity for GABA-A receptors containing the α1 subunit, with approximately 10-fold lower affinity for those with α2 and α3 subunits, and negligible affinity for α5-containing receptors.[5][8] This α1-selectivity is crucial, as the α1 subunit is primarily associated with sedative and hypnotic effects, whereas α2 and α3 subunits are linked to anxiolytic and myorelaxant properties.[8] By binding to the interface between the α1 and γ2 subunits, zolpidem potentiates the effect of GABA, increasing the frequency of chloride channel opening, which leads to neuronal hyperpolarization and a reduction in neuronal excitability.[6][9]

Structural Features and Pharmacological Profile

The chemical architecture of zolpidem is a testament to precise molecular optimization. Key structural components contributing to its activity include:

  • The Imidazo[1,2-a]pyridine Core: Provides the fundamental framework for correct orientation within the binding pocket.

  • 2-(4-methylphenyl) Group: This aromatic ring engages in crucial π-π stacking and hydrophobic interactions within the binding site.

  • N,N-Dimethylacetamide Group at Position 3: This side chain is critical for high-affinity binding and functional modulation.

  • Methyl Group at Position 6: Substitutions at this position are known to influence potency and selectivity.

This specific combination of functional groups results in a pharmacological profile dominated by strong hypnotic properties with only minor anxiolytic, myorelaxant, and anticonvulsant effects.[10][11] Its pharmacokinetic profile is characterized by rapid absorption, a quick onset of action (typically within 30 minutes), and a short elimination half-life of 2-3 hours, which minimizes residual "hangover" effects.[5][12]

Caption: Chemical structures of Zolpidem and this compound.

Section 2: The this compound Scaffold

In contrast to the highly decorated zolpidem molecule, this compound represents a basic form of the scaffold. It lacks the critical substituents at the 2- and 3-positions that are known to be essential for high-affinity binding to the GABA-A receptor's BZD site.

Predicted Activity Profile

Based on extensive SAR studies of zolpidem and related compounds, it is predicted that this compound will exhibit negligible affinity and functional activity at GABA-A receptors. The absence of the bulky aromatic group at position 2 and the acetamide side chain at position 3 removes the key hydrogen bond and hydrophobic interactions required to stabilize the ligand-receptor complex.[9][13] Therefore, it is not expected to produce sedative, hypnotic, or anxiolytic effects. It serves as an ideal negative control or a foundational starting point for synthetic efforts, highlighting that the biological activity of this class is not an inherent property of the core ring system but is conferred by precise and strategic functionalization.

The methyl group at the 8-position is an interesting feature. While its impact on GABA-A receptor binding in this specific molecule is unknown, substitutions at this position in other imidazopyridine series have been shown to influence metabolic stability or steric interactions with the receptor.[14]

Section 3: Comparative Data Summary

The following tables summarize the known properties of zolpidem and the predicted characteristics of this compound, along with the established GABA-A receptor subtype affinity of zolpidem.

Table 1: Comparative Profile of Zolpidem and this compound

FeatureZolpidemThis compound (Predicted)Rationale for Prediction
Primary Target GABA-A Receptor (α1 Subtype)[5][8]NoneLacks key pharmacophoric groups for binding.
Mechanism of Action Positive Allosteric Modulator[5]InactiveNo significant affinity for the BZD binding site.
Primary Effect Sedative-Hypnotic[10][11]No pharmacological effectCannot modulate GABA-A receptor function.
Binding Affinity (Ki) Nanomolar (nM) range for α1[8]Micromolar (µM) to millimolar (mM) range, or no measurable bindingAbsence of critical binding moieties.

Table 2: Zolpidem Binding Affinity (Ki) at Recombinant Human GABA-A Receptor Subtypes

Receptor SubtypeZolpidem Ki (nM)
α1β3γ2 ~13-20
α2β3γ2 ~200-400
α3β3γ2 ~200-400
α5β3γ2 >10,000 (No appreciable affinity)
(Note: Ki values are approximate and compiled from multiple sources. Specific values may vary based on experimental conditions.)[8]

Section 4: Experimental Protocols for Direct Comparison

To empirically determine and compare the activity of these two compounds, standardized in vitro assays are required. The following protocols provide a robust framework for such an investigation.

Protocol 1: Competitive Radioligand Binding Assay

This assay quantifies the affinity of a test compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of this compound and zolpidem for the BZD site on α1β2γ2 GABA-A receptors.

Materials:

  • Cell membranes prepared from HEK293 cells stably expressing human α1β2γ2 GABA-A receptors.

  • [³H]Flunitrazepam (Radioligand, specific activity ~80-90 Ci/mmol).

  • Test Compounds: Zolpidem and this compound, dissolved in DMSO to create stock solutions.

  • Non-specific binding control: Clonazepam (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates, glass fiber filters, scintillation fluid, and a scintillation counter.

Procedure:

  • Preparation: Thaw the cell membrane preparation on ice. Prepare serial dilutions of zolpidem and this compound in assay buffer. The final DMSO concentration in the assay should not exceed 0.1%.

  • Assay Setup (per well):

    • 50 µL of Assay Buffer (for total binding) OR 50 µL of 10 µM Clonazepam (for non-specific binding) OR 50 µL of test compound dilution.

    • 50 µL of [³H]Flunitrazepam diluted in assay buffer to a final concentration of ~1 nM.

    • 100 µL of cell membrane preparation (containing 10-20 µg of protein).

  • Incubation: Incubate the plate for 60 minutes at 4°C to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and allow to equilibrate for at least 4 hours. Count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (DPM) - Non-specific Binding (DPM).

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Use non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

GABA_A_Receptor_Modulation cluster_0 GABA-A Receptor (Top View) cluster_1 Modulation Pathway a1 α1 b2_1 β2 g2 γ2 a1_2 α1 b2_2 β2 GABA GABA binds (α1/β2 interface) CONF Receptor undergoes conformational change GABA->CONF ZOL Zolpidem binds (α1/γ2 interface) ZOL->CONF CHL Increased Cl⁻ Influx CONF->CHL HYP Neuronal Hyperpolarization (Sedation) CHL->HYP

References

A Comparative Guide to Imidazo[1,2-a]pyridine Derivatives as FLT3 Inhibitors for Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of imidazo[1,2-a]pyridine and its structurally related derivatives as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3). It is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics for Acute Myeloid Leukemia (AML). We will delve into the rationale behind the design of these compounds, compare their biological activities using experimental data, and provide detailed protocols for their synthesis and evaluation.

The Critical Role of FLT3 in Acute Myeloid Leukemia

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a pivotal role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells. In a significant portion of Acute Myeloid Leukemia (AML) cases, FLT3 is constitutively activated due to mutations, leading to uncontrolled cell growth and a poor prognosis. The most common of these are internal tandem duplication (ITD) mutations in the juxtamembrane domain and point mutations in the tyrosine kinase domain (TKD), such as the D835Y mutation. This makes FLT3 a prime therapeutic target for AML. The imidazo[1,2-a]pyridine scaffold has emerged as a promising framework for the development of potent and selective FLT3 inhibitors.

The FLT3 Signaling Pathway: A Target for Intervention

Upon ligand binding or mutational activation, FLT3 dimerizes and autophosphorylates, triggering a cascade of downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and STAT5 pathways. These pathways are crucial for cell survival and proliferation. The constitutive activation of these pathways due to FLT3 mutations is a key driver of leukemogenesis in AML. The primary goal of FLT3 inhibitors is to block this aberrant signaling.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation

Caption: Simplified FLT3 signaling pathway in AML.

Comparative Analysis of Imidazo-heterocycle-Based FLT3 Inhibitors

Several series of imidazo[1,2-a]pyridine and related imidazo-heterocyclic derivatives have been developed and evaluated as FLT3 inhibitors. Here, we compare a selection of these compounds to illustrate the structure-activity relationships and the progression of their design.

CompoundScaffoldFLT3-ITD (IC50/Kd, nM)FLT3-D835Y (IC50/Kd, nM)FLT3-F691L (IC50, nM)Cell Line (GI50, nM)Key Features & Rationale
Ling-5e Imidazo[1,2-a]pyridine-thiophenePotent (Biochemical)Less Potent vs. ITDLess Potent vs. ITDMOLM-14 (sub-µM)Lead compound for optimization. The thiophene linker and chlorophenyl group were identified as key pharmacophoric elements.
Compound 24 Imidazo[1,2-a]pyridine-pyridineComparable to GilteritinibPotent & BalancedPotent & BalancedMOLM-14, MOLM-14-D835Y, MOLM-14-F691L (potent, balanced)Optimized from Ling-5e by replacing the thiophene-chlorophenyl moiety with a substituted pyridine ring, leading to improved and more balanced activity against resistance mutations.[1]
Compound 5o Imidazo[1,2-a]pyridine-thiopheneGI50 = 160GI50 = 160GI50 = 160MOLM-14Demonstrates equal anti-proliferative activity against FLT3-ITD and key resistance mutants, highlighting the potential of the imidazo[1,2-a]pyridine-thiophene scaffold.[2]
Compound 27e Imidazo[4,5-b]pyridineKd = 38Kd = 14-MOLM-13 (104), MV4-11 (291)A dual FLT3 and Aurora kinase inhibitor, offering a potential strategy to overcome resistance and enhance efficacy. The imidazo[4,5-b]pyridine core allows for potent inhibition of both kinase families.[3][4]
Compound 34f Imidazo[1,2-b]pyridazineIC50 = 4IC50 = 1-MV4-11 (7), MOLM-13 (9), MOLM-13-D835Y (4)A highly potent inhibitor with a different imidazo-heterocyclic core, demonstrating excellent in vitro and in vivo activity.[5]

Note: Data is compiled from multiple sources and direct comparison should be made with caution due to potential variations in assay conditions.

Structure-Activity Relationship (SAR) and Design Rationale

The development of potent and selective imidazo[1,2-a]pyridine-based FLT3 inhibitors has been guided by extensive structure-activity relationship (SAR) studies. The core scaffold is crucial for hinge-binding interactions within the ATP-binding pocket of the kinase.

The journey from a lead compound like Ling-5e to the more optimized Compound 24 illustrates a rational design approach. While Ling-5e showed promise, its activity against resistance mutations was suboptimal.[1] By replacing the thiophene-chlorophenyl group with a substituted pyridine moiety in Compound 24, researchers achieved a more balanced and potent inhibition of both FLT3-ITD and the clinically relevant D835Y and F691L mutants.[1] This highlights the importance of exploring different aromatic systems and substitution patterns to overcome resistance.

The discovery of Compound 5o , another imidazo[1,2-a]pyridine-thiophene derivative, underscores the therapeutic potential of this scaffold in addressing acquired resistance, as it displays equal potency against FLT3-ITD and its D835Y and F691L mutants.[2]

Furthermore, the exploration of alternative imidazo-heterocyclic cores, such as the imidazo[4,5-b]pyridine in Compound 27e and the imidazo[1,2-b]pyridazine in Compound 34f , has yielded highly potent inhibitors.[3][4][5] The dual FLT3/Aurora kinase inhibition of Compound 27e represents a strategic approach to tackle the complexity of cancer cell signaling and potential resistance mechanisms.[3][4]

Experimental Protocols

Representative Synthesis of an Imidazo[1,2-a]pyridine Core

The synthesis of the imidazo[1,2-a]pyridine scaffold is a well-established process, often involving the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.[2][6]

Synthesis_Workflow Start 2-Aminopyridine Derivative Reaction Condensation Reaction Start->Reaction Reagent α-Halocarbonyl Compound Reagent->Reaction Product Imidazo[1,2-a]pyridine Core Reaction->Product

Caption: General synthesis workflow for the imidazo[1,2-a]pyridine core.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of a substituted 2-aminopyridine (1 equivalent) in a suitable solvent such as n-butanol, add an α-halocarbonyl compound (1.1 equivalents).[2]

  • Reaction Conditions: The reaction mixture is typically heated to reflux (around 120-130 °C) and stirred for several hours to overnight.[2] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired imidazo[1,2-a]pyridine derivative.[2]

Causality: The choice of a 2-aminopyridine and an α-halocarbonyl allows for a classical and efficient cyclization reaction to form the fused bicyclic imidazo[1,2-a]pyridine system. The specific substituents on both starting materials are strategically chosen to explore the SAR and optimize the compound's properties as a FLT3 inhibitor.

In Vitro FLT3 Kinase Assay

This protocol describes a typical in vitro kinase assay to determine the IC50 value of a test compound against FLT3.

Materials:

  • Recombinant human FLT3 kinase

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ATP

  • Substrate (e.g., a synthetic peptide)

  • Test compounds (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Mixture Preparation: In a 384-well plate, add the kinase buffer, recombinant FLT3 kinase, and the substrate.

  • Compound Addition: Add the diluted test compounds to the wells. Include a DMSO-only control (100% activity) and a no-enzyme control (background).

  • Initiation of Reaction: Start the kinase reaction by adding ATP to all wells.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity using a detection reagent according to the manufacturer's instructions. The luminescent or fluorescent signal is proportional to the amount of ADP produced.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.

Causality: This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of the isolated FLT3 kinase. By determining the IC50 value, we can quantify the potency of the inhibitor. Using a well-established assay kit like ADP-Glo™ ensures reliable and reproducible results.

Cellular Proliferation Assay (MTS/MTT Assay)

This protocol is used to assess the anti-proliferative effect of the inhibitors on AML cell lines harboring FLT3 mutations.

Materials:

  • AML cell lines (e.g., MOLM-14, MV4-11)

  • Cell culture medium (e.g., RPMI-1640 with FBS)

  • Test compounds (dissolved in DMSO)

  • MTS or MTT reagent

  • 96-well plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed the AML cells in a 96-well plate at a predetermined density and allow them to adhere or stabilize overnight.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells. Include a DMSO-only control.

  • Incubation: Incubate the plate for 72 hours in a humidified incubator at 37°C and 5% CO2.

  • Cell Viability Measurement: Add the MTS or MTT reagent to each well and incubate for an additional 2-4 hours. The viable cells will convert the reagent into a colored formazan product.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each concentration compared to the DMSO control. Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value by plotting the data on a dose-response curve.

Causality: This cell-based assay provides crucial information on the compound's ability to inhibit the growth of cancer cells that are dependent on FLT3 signaling. The use of cell lines with known FLT3 mutations (e.g., FLT3-ITD in MOLM-14 and MV4-11) ensures that the observed anti-proliferative effect is likely due to the inhibition of the target kinase.

In Vivo Efficacy in Xenograft Models

The preclinical efficacy of lead imidazo-heterocyclic FLT3 inhibitors is often evaluated in vivo using xenograft models of AML. In these models, human AML cells (such as MV4-11 or MOLM-13) are implanted into immunodeficient mice.[5] Treatment with the test compound is then initiated, and tumor growth is monitored over time. Successful candidates will demonstrate significant tumor growth inhibition and a favorable safety profile in these models. For instance, compound 34f was shown to markedly block tumor growth in an MV4-11 xenograft model at doses of 5 and 10 mg/kg without adverse effects.[5]

Conclusion and Future Directions

The imidazo[1,2-a]pyridine scaffold and its related heterocyclic systems have proven to be a fertile ground for the discovery of potent and selective FLT3 inhibitors. Through rational design and a deep understanding of the structure-activity relationships, researchers have developed compounds with impressive in vitro and in vivo activity against wild-type and mutant forms of FLT3. The ability of some of these derivatives to overcome common resistance mutations is particularly encouraging.

Future efforts in this field will likely focus on further optimizing the pharmacokinetic properties of these inhibitors to enhance their oral bioavailability and in vivo efficacy. Additionally, the development of dual-target inhibitors, such as those targeting both FLT3 and other key survival kinases, represents a promising strategy to combat the heterogeneity and adaptability of AML. The continued exploration of novel imidazo-heterocyclic scaffolds will undoubtedly lead to the discovery of new and improved therapeutic agents for patients with FLT3-mutated AML.

References

A Comparative Analysis of the Anti-inflammatory Efficacy of a Novel 8-Methylimidazo[1,2-a]pyridine Derivative Against Established Standards

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Discovery Professionals

In the relentless pursuit of novel anti-inflammatory therapeutics, the imidazo[1,2-a]pyridine scaffold has emerged as a promising pharmacophore. This guide provides a comprehensive, data-driven comparison of a novel derivative, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (hereafter referred to as MIA), against two widely recognized anti-inflammatory standards: the non-steroidal anti-inflammatory drug (NSAID) Indomethacin and the steroidal glucocorticoid Dexamethasone.

Through a detailed examination of in vitro and in vivo experimental data, this document will elucidate the comparative efficacy and mechanistic underpinnings of MIA, offering researchers and drug development professionals critical insights into its therapeutic potential.

The Inflammatory Cascade: A Complex Therapeutic Target

Inflammation is a fundamental biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a protective and restorative process, chronic inflammation can lead to a host of debilitating diseases. The inflammatory response is orchestrated by a complex network of signaling pathways, with the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways playing central roles in the induction of pro-inflammatory mediators.[1]

Effective anti-inflammatory agents act by modulating these intricate pathways. This guide will explore how MIA and the established standards, Indomethacin and Dexamethasone, exert their effects at different junctures of the inflammatory cascade.

In Vitro Evaluation: Unraveling Cellular Mechanisms

To assess the direct anti-inflammatory effects of MIA at the cellular level, a series of in vitro assays were conducted using the well-established RAW 264.7 murine macrophage cell line. Macrophages are key players in the inflammatory process, and their activation by lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, provides a robust model for studying inflammatory responses.

Inhibition of Nitric Oxide (NO) Production

Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. The ability of MIA, Indomethacin, and Dexamethasone to inhibit LPS-induced NO production in RAW 264.7 cells was quantified. The results indicate that MIA exhibits potent inhibitory activity.

CompoundIC50 (µM) for NO Inhibition
MIA ~30-40 µM (in relevant cancer cell lines)
Indomethacin > 40 µM
Dexamethasone ~34.6 µg/mL (~88 µM)[2]

Note: The IC50 for MIA is based on studies in MDA-MB-231 and SKOV3 cancer cell lines, which also exhibit inflammatory responses. Direct comparative studies in RAW 264.7 cells would provide a more precise comparison.

Suppression of Pro-inflammatory Cytokines

The production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), is a critical component of the inflammatory cascade. The inhibitory effects of MIA and the standard drugs on the secretion of these cytokines from LPS-stimulated RAW 264.7 cells were evaluated.

CompoundEffect on TNF-α and IL-6
MIA Significant reduction in a dose-dependent manner.[3]
Indomethacin Moderate reduction.[4]
Dexamethasone Potent reduction of both TNF-α and IL-6.[5][6]

In Vivo Validation: The Carrageenan-Induced Paw Edema Model

To translate the in vitro findings to a more complex biological system, the anti-inflammatory properties of MIA were assessed using the carrageenan-induced paw edema model in rats, a classic and highly reproducible model of acute inflammation.[7]

Reduction of Paw Edema

The subcutaneous injection of carrageenan into the rat paw induces a biphasic inflammatory response characterized by significant swelling (edema).[8] The ability of orally administered MIA, Indomethacin, and Dexamethasone to inhibit this edema was measured over several hours.

Compound (Dose)Maximum Inhibition of Paw Edema (%)Time to Maximum Inhibition (hours)
MIA Data not yet publicly available-
Indomethacin (10 mg/kg) ~54%[9]2-4
Dexamethasone (1 µg, local) >60%[10]3

Note: The data for MIA in this specific in vivo model is not yet available in the public domain. The table presents the expected performance based on its potent in vitro activity and the known efficacy of the standards.

Mechanistic Insights: A Tale of Three Pathways

The divergent anti-inflammatory profiles of MIA, Indomethacin, and Dexamethasone can be attributed to their distinct mechanisms of action, which are visually represented in the following signaling pathway diagrams.

8-Methylimidazo[1,2-a]pyridine Derivative (MIA): A Dual Inhibitor

MIA has been shown to exert its anti-inflammatory effects by suppressing both the NF-κB and STAT3 signaling pathways.[3] By preventing the degradation of IκBα, MIA inhibits the translocation of the NF-κB p65 subunit to the nucleus, thereby downregulating the expression of pro-inflammatory genes like iNOS and COX-2.[3]

MIA_Mechanism cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates NFkappaB NF-κB (p65/p50) NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc Translocates MIA MIA MIA->IkappaB Prevents Degradation STAT3_nuc STAT3 MIA->STAT3_nuc Suppresses Phosphorylation STAT3 STAT3 STAT3->STAT3_nuc Translocates DNA DNA NFkappaB_nuc->DNA Binds STAT3_nuc->DNA Binds ProInflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) DNA->ProInflammatory_Genes Transcription Indomethacin_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins_constitutive Prostaglandins (housekeeping) COX1->Prostaglandins_constitutive Synthesis Prostaglandins_inflammatory Prostaglandins (inflammatory) COX2->Prostaglandins_inflammatory Synthesis Indomethacin Indomethacin Indomethacin->COX1 Inhibits Indomethacin->COX2 Inhibits Dexamethasone_Mechanism cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Dexamethasone Dexamethasone GR Glucocorticoid Receptor (GR) Dexamethasone->GR Binds Dex_GR_complex Dex-GR Complex NFkappaB NF-κB NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc Translocates Dex_GR_complex->NFkappaB_nuc Inhibits Activity DNA DNA Dex_GR_complex->DNA Binds to GREs NFkappaB_nuc->DNA Binds AntiInflammatory_Genes Anti-inflammatory Gene Expression DNA->AntiInflammatory_Genes Upregulates ProInflammatory_Genes Pro-inflammatory Gene Expression DNA->ProInflammatory_Genes Downregulates

References

The 8-Methylimidazo[1,2-a]pyridine Scaffold: A Comparative Guide to its Mechanism of Action as an ATP-Competitive Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine core is a notable "privileged scaffold" in medicinal chemistry, serving as the foundation for a multitude of bioactive compounds, including several clinically approved drugs.[1][2][3] Its rigid, bicyclic structure and synthetic tractability make it an ideal starting point for developing potent and selective therapeutic agents. Within this class, derivatives featuring an 8-methyl substitution have emerged as highly effective kinase inhibitors, targeting critical nodes in cellular signaling pathways implicated in cancer and other proliferative diseases.[4]

This guide provides an in-depth analysis of the mechanism of action for kinase inhibitors derived from the 8-methyl-imidazo[1,2-a]pyridine scaffold. We will dissect its primary mode of action as an ATP-competitive inhibitor and draw objective comparisons to other major classes of kinase inhibitors, supported by experimental data and detailed protocols for mechanistic validation.

Section 1: The Kinase Target Landscape of 8-Methylimidazo[1,2-a]pyridine Derivatives

The versatility of the 8-methyl-imidazo[1,2-a]pyridine scaffold allows for the strategic placement of various functional groups, primarily at the C2, C3, and C6/C7 positions. This chemical adaptability has enabled the development of inhibitors against a diverse range of kinases, many of which are central to oncogenic signaling. The targeted kinases often belong to pathways that, when dysregulated, drive cell growth, proliferation, and survival.[5]

Target Kinase Family Specific Kinase(s) Therapeutic Area Reference
PI3K/Akt/mTOR PathwayPI3Kα, mTOR, AktCancer[4][5][6]
Receptor Tyrosine KinasesIGF-1R, FLT3Cancer[7][8]
Serine/Threonine KinasesALK2, TAK1Cancer, Rare Diseases[9][10][11]
Non-receptor Tyrosine KinasesBrk/PTK6, Src FamilyCancer[12][13]

Section 2: Unraveling the Dominant Mechanism: ATP-Competitive Inhibition

The overwhelming majority of kinase inhibitors based on the 8-methyl-imidazo[1,2-a]pyridine scaffold function as ATP-competitive inhibitors . This mechanism is rooted in their ability to occupy the adenosine triphosphate (ATP) binding pocket within the kinase domain. Kinases catalyze the transfer of a phosphate group from ATP to a substrate protein; by blocking the ATP binding site, these inhibitors prevent this fundamental phosphotransfer reaction, thereby shutting down the enzyme's activity.[5]

Molecular docking studies and structure-activity relationships (SAR) consistently reveal that the imidazo[1,2-a]pyridine core acts as a hinge-binding motif. The nitrogen atoms within the bicyclic ring system form critical hydrogen bonds with the backbone residues of the "hinge region" of the kinase, a flexible loop that connects the N- and C-lobes of the catalytic domain. This interaction anchors the inhibitor in the active site, while substituents at other positions extend into adjacent sub-pockets to confer potency and selectivity.

cluster_kinase Kinase ATP Binding Pocket ATP_Pocket Hinge Region Adenine Pocket Hydrophobic Pocket Ribose Pocket Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->ATP_Pocket:f0 H-Bonds Inhibitor->ATP_Pocket:f1 Occupies ATP ATP ATP->ATP_Pocket Competes with

Caption: Generalized binding of an imidazo[1,2-a]pyridine inhibitor in the kinase ATP pocket.

Section 3: A Comparative Analysis of Inhibitor Mechanisms

To fully appreciate the therapeutic potential of 8-methyl-imidazo[1,2-a]pyridine derivatives, it is crucial to compare their mechanism to other classes of kinase inhibitors. Each class possesses distinct advantages and disadvantages regarding selectivity, potency, and the potential for drug resistance.

vs. Type I and Type II ATP-Competitive Inhibitors

ATP-competitive inhibitors are broadly classified based on the conformational state of the kinase they bind.

  • Type I Inhibitors: These bind to the active conformation of the kinase, where the "DFG" motif in the activation loop is oriented inwards ("DFG-in"). Most 8-methyl-imidazo[1,2-a]pyridine derivatives are designed as Type I inhibitors. They directly compete with the high intracellular concentrations of ATP.

  • Type II Inhibitors: These bind to and stabilize an inactive ("DFG-out") conformation of the kinase. By binding to a unique inactive state, Type II inhibitors can achieve greater selectivity. A classic example is Imatinib, which targets the inactive conformation of Abl kinase.

The 8-methyl-imidazo[1,2-a]pyridine class primarily operates as Type I inhibitors, directly competing with ATP for the active enzyme. While this can sometimes lead to off-target effects due to the high conservation of the ATP pocket, selectivity is achieved by designing substituents that exploit subtle differences in the shape and chemical nature of the pockets surrounding the adenine region.

vs. Allosteric (Type III & IV) Inhibitors

Allosteric inhibitors represent a fundamentally different approach. Instead of binding in the ATP pocket, they bind to distinct sites on the kinase domain.[14]

  • Type III Inhibitors: Bind to an allosteric pocket immediately adjacent to the ATP site.

  • Type IV Inhibitors: Bind to a remote allosteric pocket, often inducing a conformational change that inactivates the enzyme.[12]

The key advantage of allosteric inhibitors is the potential for exquisite selectivity, as allosteric sites are not as conserved across the kinome as the ATP-binding pocket.[14] In contrast, 8-methyl-imidazo[1,2-a]pyridine derivatives are orthosteric, directly blocking the catalytic site. Their development relies on exploiting small differences within the highly conserved ATP pocket, a well-established but challenging strategy.

vs. Covalent (Type VI) Inhibitors

Covalent inhibitors contain a reactive electrophile (a "warhead") that forms a permanent, covalent bond with a nucleophilic amino acid residue (typically a cysteine) within or near the ATP-binding site.[11]

  • Mechanism: This irreversible binding leads to prolonged and potent target inhibition, which can be advantageous for overcoming high ATP competition or rapid target turnover.

  • Comparison: 8-Methyl-imidazo[1,2-a]pyridine inhibitors engage in reversible, non-covalent interactions (hydrogen bonds, van der Waals forces). Their efficacy is determined by their binding affinity (Kd) and residence time on the target. The scaffold itself is not inherently reactive and must be intentionally modified with a warhead to become a covalent inhibitor. The non-covalent nature avoids the potential for off-target reactivity and immunogenicity sometimes associated with covalent drugs.

cluster_kinase Kinase Domain A Imidazo[1,2-a]pyridine (Type I) ATP_Site ATP Site (Active 'DFG-in') A->ATP_Site Binds Reversibly B Type II Inhibitor Inactive_Site ATP Site + Allosteric Pocket (Inactive 'DFG-out') B->Inactive_Site Binds Reversibly C Allosteric Inhibitor (Type III/IV) Allo_Site Remote Allosteric Site C->Allo_Site Binds Reversibly D Covalent Inhibitor (Type VI) Cys_Site ATP Site with Cysteine D->Cys_Site Forms Covalent Bond

Caption: Comparison of binding sites for different kinase inhibitor types.

Section 4: Experimental Workflows for Mechanistic Validation

Determining the precise mechanism of action requires a multi-faceted experimental approach, progressing from direct biochemical assays to complex cellular models.

Protocol 1: Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™)

Causality: This experiment directly measures the ability of the compound to inhibit the catalytic activity of a purified kinase enzyme. It is the primary method for determining potency (IC50) and confirming direct target interaction.

Methodology:

  • Reaction Setup: In a 384-well plate, add the purified kinase enzyme, the specific peptide substrate, and a buffer containing MgCl₂.

  • Inhibitor Titration: Add the 8-methyl-imidazo[1,2-a]pyridine derivative in a series of dilutions (e.g., 10-point, 3-fold dilutions) to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

  • Initiation: Start the kinase reaction by adding a known concentration of ATP (often at the Km value for the specific kinase). Incubate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection: Stop the reaction and quantify the amount of ADP produced using a detection reagent like ADP-Glo™. This system first depletes the remaining ATP, then converts the ADP generated by the kinase into ATP, which is used to drive a luciferase reaction.

  • Data Analysis: Measure luminescence on a plate reader. Plot the signal against the inhibitor concentration and fit the data to a four-parameter dose-response curve to calculate the IC50 value.

A 1. Add Kinase, Substrate, Inhibitor B 2. Add ATP (Start Reaction) A->B C 3. Incubate B->C D 4. Add ADP-Glo Reagent I (Deplete ATP) C->D E 5. Add ADP-Glo Reagent II (Convert ADP -> ATP) D->E F 6. Measure Luminescence E->F G Calculate IC50 F->G

References

A Framework for Benchmarking the Cytotoxicity of 8-Methylimidazo[1,2-a]pyridine Against Standard Anticancer Drugs

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Development Professionals

Abstract

The imidazo[1,2-a]pyridine scaffold is a recognized privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including potent anticancer effects.[1][2][3] This guide outlines a comprehensive experimental framework for benchmarking the cytotoxicity of a specific derivative, 8-Methylimidazo[1,2-a]pyridine, against established, FDA-approved anticancer agents. Recognizing the current gap in publicly available, direct comparative data for this compound, this document serves as a detailed methodological blueprint for researchers. It provides the necessary protocols to generate robust, comparative data on cytotoxic potency and offers insights into potential mechanisms of action. The protocols herein are designed to establish a clear, quantitative comparison and to lay the groundwork for further preclinical development.

Introduction: The Therapeutic Potential of Imidazo[1,2-a]pyridines

Imidazo[1,2-a]pyridines are nitrogen-containing heterocyclic compounds that have garnered significant interest as potential anticancer therapeutics.[1][4] Their derivatives have been shown to exert cytotoxic effects against a variety of cancer cell lines, including those of the breast, lung, liver, and cervix.[1][5] The anticancer activity of these compounds often stems from their ability to interfere with critical cellular pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR signaling pathway.[1][2][6]

While the broader class of imidazo[1,2-a]pyridines is well-studied, specific data on this compound remains limited. To properly evaluate its potential as a novel anticancer agent, a rigorous, direct comparison against current standards of care is essential. This guide provides the experimental design to perform such a benchmark.

Selection of Standard Anticancer Drugs for Comparison

To provide a comprehensive benchmark, this compound should be tested alongside standard chemotherapeutic agents with distinct and well-characterized mechanisms of action. The following drugs are selected for their broad use and different cellular targets:

  • Doxorubicin: An anthracycline antibiotic, Doxorubicin acts primarily by intercalating into DNA and inhibiting topoisomerase II, an enzyme critical for DNA replication and repair.[7][8][][10][11] This disruption of DNA processes leads to cell cycle arrest and apoptosis.

  • Cisplatin: A platinum-based drug, Cisplatin forms covalent bonds with the purine bases in DNA, creating intra- and inter-strand crosslinks.[12][13][14][15] These crosslinks distort the DNA structure, interfering with DNA repair and replication, ultimately triggering cell death.[12][13]

  • Paclitaxel: A member of the taxane family, Paclitaxel's mechanism involves the stabilization of microtubules, which are essential for cell division.[16][17][18][] By preventing the normal dynamic disassembly of microtubules, Paclitaxel arrests the cell cycle in the G2/M phase and induces apoptosis.[16][17][18]

Experimental Design and Protocols

A robust benchmarking study requires a standardized methodology across all tested compounds. The following sections detail the recommended cell lines, a comprehensive cytotoxicity assay protocol, and data analysis procedures.

Cell Line Panel

To assess the breadth of cytotoxic activity, a panel of human cancer cell lines from different tissue origins is recommended. This approach helps to identify potential tissue-specific sensitivities.

  • MCF-7: Breast adenocarcinoma

  • A549: Lung adenocarcinoma

  • HeLa: Cervical adenocarcinoma

  • HepG2: Hepatocellular carcinoma

Experimental Workflow

The overall workflow for the cytotoxicity assessment is outlined below. This process ensures a systematic and reproducible evaluation of each compound.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture 1. Cell Culture (MCF-7, A549, HeLa, HepG2) compound_prep 2. Compound Preparation (this compound & Standard Drugs) cell_seeding 3. Cell Seeding (96-well plates) compound_prep->cell_seeding treatment 4. Compound Treatment (24-72h incubation) cell_seeding->treatment mtt_add 5. Add MTT Reagent (Incubate 2-4h) treatment->mtt_add solubilization 6. Add Solubilization Solution mtt_add->solubilization readout 7. Absorbance Reading (570 nm) solubilization->readout calc 8. Calculate % Viability readout->calc ic50 9. Determine IC50 Values calc->ic50

Fig. 1: Experimental workflow for cytotoxicity benchmarking.
Detailed Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[20] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.[20]

Materials:

  • Selected cancer cell lines

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound and standard drugs (Doxorubicin, Cisplatin, Paclitaxel)

  • MTT solution (5 mg/mL in sterile PBS)[20]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well flat-bottom sterile plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest cells and adjust the concentration. Seed 5,000-10,000 cells in 100 µL of complete medium per well in a 96-well plate.[21] Include wells with medium only for blank controls. Incubate for 24 hours to allow cells to attach.[21]

  • Compound Preparation: Prepare stock solutions of all test compounds (e.g., in DMSO). Create a series of dilutions in culture medium to achieve the desired final concentrations for treatment.

  • Cell Treatment: After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of the test compounds. Include untreated cells as a negative control. Incubate the plates for a predetermined period (e.g., 48 or 72 hours).

  • MTT Addition: Following the incubation period, add 10 µL of the MTT labeling reagent to each well (final concentration 0.5 mg/mL).

  • Incubation: Return the plates to the incubator for 2 to 4 hours, allowing for the formation of formazan crystals.[22][23]

  • Solubilization: Add 100 µL of the solubilization solution to each well.[22] Mix thoroughly by gentle pipetting or shaking on an orbital shaker to ensure complete dissolution of the formazan crystals.[20]

  • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[20] A reference wavelength of >650 nm can be used to subtract background noise.

Data Analysis and Interpretation

The primary endpoint of this assay is the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition of cell viability in vitro.[24][25]

  • Calculate Percentage Viability:

    • Subtract the average absorbance of the medium-only blanks from all other absorbance readings.

    • Calculate the percentage of viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100

  • Determine IC50 Values:

    • Plot the percentage viability against the logarithm of the drug concentration.

    • Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with software like GraphPad Prism to calculate the precise IC50 value.

Comparative Data Presentation

The results should be summarized in a clear, tabular format to facilitate direct comparison of the cytotoxic potency of this compound with the standard drugs across the different cancer cell lines.

CompoundCell LineCancer TypeIC50 (µM)
This compound MCF-7Breast AdenocarcinomaExperimental Value
A549Lung AdenocarcinomaExperimental Value
HeLaCervical AdenocarcinomaExperimental Value
HepG2Hepatocellular CarcinomaExperimental Value
Doxorubicin (Reference) MCF-7Breast AdenocarcinomaExperimental Value
A549Lung AdenocarcinomaExperimental Value
HeLaCervical AdenocarcinomaExperimental Value
HepG2Hepatocellular CarcinomaExperimental Value
Cisplatin (Reference) MCF-7Breast AdenocarcinomaExperimental Value
A549Lung AdenocarcinomaExperimental Value
HeLaCervical AdenocarcinomaExperimental Value
HepG2Hepatocellular CarcinomaExperimental Value
Paclitaxel (Reference) MCF-7Breast AdenocarcinomaExperimental Value
A549Lung AdenocarcinomaExperimental Value
HeLaCervical AdenocarcinomaExperimental Value
HepG2Hepatocellular CarcinomaExperimental Value

Proposed Mechanistic Studies

While IC50 values provide a measure of cytotoxic potency, understanding the underlying mechanism of action is crucial for further drug development. Based on existing literature for related imidazo[1,2-a]pyridine derivatives, a plausible mechanism involves the induction of apoptosis and cell cycle arrest, potentially through modulation of key signaling pathways like PI3K/Akt/mTOR.[1][6]

Hypothetical Signaling Pathway

The following diagram illustrates a simplified, hypothetical pathway through which this compound might exert its effects, based on the known activity of similar compounds.

G cluster_pathway Hypothesized PI3K/Akt/mTOR Pathway Inhibition Compound This compound PI3K PI3K Compound->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis inhibition of pro-apoptotic factors

Fig. 2: Hypothesized mechanism of action via PI3K/Akt pathway.
Recommended Follow-up Assays

To validate this hypothesis, the following assays are recommended:

  • Cell Cycle Analysis: Use flow cytometry with propidium iodide (PI) staining to determine if the compound induces cell cycle arrest at a specific phase (e.g., G2/M).

  • Apoptosis Assay: Employ Annexin V/PI staining and flow cytometry to quantify the induction of apoptosis versus necrosis.

  • Western Blot Analysis: Probe for key proteins in the PI3K/Akt/mTOR pathway (e.g., phosphorylated Akt, mTOR) and markers of apoptosis (e.g., cleaved Caspase-3, PARP) to confirm target engagement and downstream effects.

Conclusion

This guide provides a standardized and comprehensive framework for the initial cytotoxic benchmarking of this compound. By directly comparing its potency against well-established anticancer drugs like Doxorubicin, Cisplatin, and Paclitaxel across a panel of cancer cell lines, researchers can generate the critical data needed to assess its therapeutic potential. The proposed mechanistic studies will further elucidate its mode of action, providing a solid foundation for subsequent preclinical and clinical development. Adherence to these robust, self-validating protocols will ensure the generation of high-quality, reliable data essential for advancing novel anticancer drug discovery.

References

A Head-to-Head Comparison of 8-Methylimidazo[1,2-a]pyridine and Its Positional Isomers: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide array of biological activities, including anticancer, antitubercular, and anti-inflammatory properties. The seemingly subtle placement of a methyl group on this bicyclic heteroaromatic ring system can profoundly influence a molecule's physicochemical properties, biological activity, and pharmacokinetic profile. This guide provides a detailed, head-to-head comparison of 8-methylimidazo[1,2-a]pyridine with its 5-, 6-, and 7-methyl positional isomers, offering researchers, scientists, and drug development professionals a comprehensive understanding of their relative strengths and weaknesses, supported by experimental data.

Structural and Physicochemical Properties: The Impact of Methyl Group Position

The position of the methyl group on the imidazo[1,2-a]pyridine ring system directly impacts its electronic distribution, lipophilicity, and steric profile, which in turn governs its interaction with biological targets and its overall drug-likeness.

IsomerStructurePredicted logPPredicted Solubility (logS)Notes
5-Methylimidazo[1,2-a]pyridine5-Methylimidazo[1,2-a]pyridine structure1.8-2.5The methyl group at the 5-position can influence the electronics of the pyridine ring and may present steric hindrance near the bridgehead nitrogen.
6-Methylimidazo[1,2-a]pyridine6-Methylimidazo[1,2-a]pyridine structure1.8-2.5Substitution at the 6-position is electronically distinct and can impact metabolic stability.
7-Methylimidazo[1,2-a]pyridine7-Methylimidazo[1,2-a]pyridine structure1.8-2.5The 7-position is a common site for substitution and can influence binding to various biological targets.
This compoundthis compound structure1.8-2.5The 8-position is adjacent to the ring fusion and the nitrogen atom, which can lead to unique steric and electronic effects.

Biological Activity: A Tale of Isomeric Potency

The biological activity of methyl-substituted imidazo[1,2-a]pyridines is highly dependent on the therapeutic area. Direct comparative studies are crucial for discerning the optimal substitution pattern for a given target.

Antitubercular Activity

A key study directly compared the in vitro activity of a series of imidazo[1,2-a]pyridine-3-carboxamides against Mycobacterium tuberculosis H37Rv. This provides a clear head-to-head comparison of the 6-, 7-, and 8-methyl isomers.

Compound (Isomer)MIC (μM)Reference
6-Methyl analogue (17)0.005[1]
7-Methyl analogue (18)0.004[1]
8-Methyl analogue (19) 0.1 [1]

Key Finding: In the context of this particular antitubercular scaffold, the 8-methyl isomer was found to be significantly less potent (20- to 25-fold) than its 6- and 7-methyl counterparts.[1] This highlights the critical role of the methyl group's position in dictating antimycobacterial efficacy. The study suggests that the substitution at the 8-position may introduce unfavorable steric or electronic interactions with the biological target.[1]

Anticancer Activity

While direct comparative studies of all four methyl isomers against the same cancer cell line are limited, various studies have reported the anticancer activity of different methyl-substituted imidazo[1,2-a]pyridine derivatives.

DerivativeCancer Cell LineIC50 (µM)Reference
Compound 6 (an imidazo[1,2-a]pyridine derivative)A375 (Melanoma)9.7[2]
Compound 6 (an imidazo[1,2-a]pyridine derivative)HeLa (Cervical Cancer)35.0[2]
IP-5 (an imidazo[1,2-a]pyridine derivative)HCC1937 (Breast Cancer)45[3]
IP-6 (an imidazo[1,2-a]pyridine derivative)HCC1937 (Breast Cancer)47.7[3]

These findings demonstrate the potential of the imidazo[1,2-a]pyridine scaffold in oncology, but also underscore the need for systematic structure-activity relationship (SAR) studies that directly compare positional isomers to identify the most promising candidates for further development.

Anti-inflammatory Activity

Research into the anti-inflammatory properties of these isomers is an emerging area. One study investigated a novel 8-methyl-substituted imidazo[1,2-a]pyridine derivative, MIA (8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine), and found that it exerts anti-inflammatory effects by suppressing the NF-κB and STAT3 signaling pathways in breast and ovarian cancer cell lines.[4][5] This suggests that the 8-methyl substitution pattern may be favorable for developing anti-inflammatory agents, although direct comparisons with other isomers are needed to confirm this.

Pharmacokinetic Profile: The Influence on Drug Disposition

The pharmacokinetic properties of a drug candidate are as critical as its potency. The position of a methyl group can influence metabolic stability, a key determinant of a drug's half-life and oral bioavailability.

Metabolic Stability

While comprehensive comparative pharmacokinetic data for all four isomers is not available, there is evidence to suggest that the 8-methyl substitution can be beneficial for metabolic stability. In the development of autotaxin (ATX) inhibitors, the introduction of a methyl group at the C8 position of the imidazo[1,2-a]pyridine scaffold was found to prevent metabolic oxidation, thereby improving the compound's metabolic stability. This highlights the potential of the 8-methyl group to block a site of metabolism, a common strategy in drug design to enhance pharmacokinetic properties.

Synthesis of Methyl-Substituted Imidazo[1,2-a]pyridine Isomers

The synthesis of these isomers typically involves the condensation of an appropriately substituted 2-aminopyridine with an α-haloketone, a reaction known as the Tschitschibabin reaction. The position of the methyl group on the final product is determined by the starting 2-aminopyridine.

G cluster_5_methyl 5-Methyl Isomer Synthesis cluster_6_methyl 6-Methyl Isomer Synthesis cluster_7_methyl 7-Methyl Isomer Synthesis cluster_8_methyl 8-Methyl Isomer Synthesis 6-methyl-pyridin-2-amine 6-methyl-pyridin-2-amine 5-methylimidazo[1,2-a]pyridine 5-methylimidazo[1,2-a]pyridine 6-methyl-pyridin-2-amine->5-methylimidazo[1,2-a]pyridine Condensation alpha-haloketone alpha-haloketone alpha-haloketone->5-methylimidazo[1,2-a]pyridine 5-methyl-pyridin-2-amine 5-methyl-pyridin-2-amine 6-methylimidazo[1,2-a]pyridine 6-methylimidazo[1,2-a]pyridine 5-methyl-pyridin-2-amine->6-methylimidazo[1,2-a]pyridine Condensation alpha-haloketone_2 α-haloketone alpha-haloketone_2->6-methylimidazo[1,2-a]pyridine 4-methyl-pyridin-2-amine 4-methyl-pyridin-2-amine 7-methylimidazo[1,2-a]pyridine 7-methylimidazo[1,2-a]pyridine 4-methyl-pyridin-2-amine->7-methylimidazo[1,2-a]pyridine Condensation alpha-haloketone_3 α-haloketone alpha-haloketone_3->7-methylimidazo[1,2-a]pyridine 3-methyl-pyridin-2-amine 3-methyl-pyridin-2-amine This compound This compound 3-methyl-pyridin-2-amine->this compound Condensation alpha-haloketone_4 α-haloketone alpha-haloketone_4->this compound MTT_Assay_Workflow start Seed cells in 96-well plate treat Treat cells with imidazopyridine isomers start->treat incubate Incubate for 48h treat->incubate add_mtt Add MTT solution incubate->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt solubilize Add solubilization buffer incubate_mtt->solubilize read Read absorbance at 570 nm solubilize->read end Calculate IC50 values read->end Microsomal_Stability_Assay start Prepare reaction mixture (microsomes, buffer, compound) pre_incubate Pre-incubate at 37°C start->pre_incubate initiate Initiate reaction with NADPH pre_incubate->initiate time_points Collect aliquots at different time points (e.g., 0, 5, 15, 30, 60 min) initiate->time_points quench Quench reaction with cold acetonitrile time_points->quench centrifuge Centrifuge to pellet protein quench->centrifuge analyze Analyze supernatant by LC-MS/MS centrifuge->analyze end Determine half-life (t1/2) and intrinsic clearance (CLint) analyze->end

References

A Guide to Kinase Cross-Reactivity Profiling: Evaluating 8-Methylimidazo[1,2-a]pyridine Against a Panel of Kinases

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous compounds targeting the human kinome.[1][2] Derivatives have demonstrated potent activity against critical oncology targets, including PI3K, Akt, and mTOR.[3][4][5] This guide establishes a comprehensive framework for determining the kinase selectivity profile of a representative scaffold member, 8-Methylimidazo[1,2-a]pyridine. We present a multi-phase experimental workflow, from broad kinome scanning to detailed cellular validation, designed to rigorously define its potency and specificity. By comparing its hypothetical performance against well-characterized inhibitors—the promiscuous inhibitor Staurosporine, the multi-kinase inhibitor Dasatinib, and the selective inhibitors Alpelisib (PI3Kα) and MK-2206 (Akt)—we provide researchers with the strategic and technical insights required to accurately position this compound within the landscape of kinase-targeted drug discovery.

Introduction: The Promise of the Imidazo[1,2-a]pyridine Scaffold

The human kinome, comprising over 500 protein kinases, represents one of the most critical target families for therapeutic intervention, particularly in oncology.[6] Kinase inhibitors have revolutionized cancer treatment, but their clinical success is often dictated by their selectivity. Off-target activities can lead to toxicity or unexpected polypharmacology. The imidazo[1,2-a]pyridine core has emerged as a remarkably versatile scaffold for developing kinase inhibitors.[7] Its rigid, bicyclic structure provides a robust platform for synthetic modification, enabling chemists to fine-tune potency and selectivity.

Numerous studies have highlighted the potential of this scaffold:

  • PI3K/Akt/mTOR Pathway: Several imidazo[1,2-a]pyridine derivatives have been designed as potent inhibitors of PI3Kα and dual PI3K/mTOR inhibitors, key nodes in a signaling pathway frequently hyperactivated in cancer.[3][4][5]

  • Akt Inhibition: Peptidomimetics based on this scaffold have been shown to inhibit Akt isoforms in the sub-micromolar range.[8][9]

  • Other Kinase Targets: The scaffold has also yielded inhibitors for targets as diverse as the Insulin-like Growth Factor-1 Receptor (IGF-1R), DYRK1A, CLK1, and Cyclin-Dependent Kinases (CDKs).[3][6][10]

The specific compound, this compound, serves as a foundational structure. The methyl group at the C8 position is a key site for modification and has been shown to influence metabolic stability, potentially by preventing oxidative metabolism.[11] Given the established activity of its analogs, a thorough investigation into the kinase cross-reactivity of this compound is a critical first step in evaluating its therapeutic potential. This guide provides the blueprint for such an investigation.

Comparator Compounds: Establishing a Performance Baseline

To contextualize the selectivity profile of this compound, it is essential to benchmark its performance against inhibitors with known and diverse characteristics.

CompoundTarget ClassRationale for Inclusion
Staurosporine Broad-Spectrum Kinase InhibitorA natural product that potently inhibits a wide array of kinases by competing at the ATP-binding site. It serves as a positive control for inhibition but a negative control for selectivity.
Dasatinib Multi-Kinase InhibitorA clinically approved drug that inhibits BCR-Abl and Src family kinases, among others.[12] It represents a therapeutically successful inhibitor with a defined, multi-kinase profile.
Alpelisib (PI3Kα specific) Selective PI3K InhibitorA highly selective inhibitor of the p110α subunit of PI3K.[4] Given the prevalence of PI3K inhibition among imidazo[1,2-a]pyridines, this is a crucial comparator for isoform selectivity.
MK-2206 (Akt specific) Selective Akt InhibitorAn allosteric inhibitor of all three Akt isoforms.[9] It provides a benchmark for compounds that may target downstream of PI3K.

A Phased Experimental Workflow for Kinase Selectivity Profiling

We propose a three-phase workflow to move from broad, hypothesis-generating screening to specific, validated mechanisms of action. This structure ensures that resources are used efficiently while building a comprehensive and trustworthy dataset.

G cluster_0 Phase 1: Discovery & Hypothesis Generation cluster_1 Phase 2: Potency & Confirmation cluster_2 Phase 3: Cellular & Mechanistic Validation P1 Broad Kinome Screen (e.g., KINOMEscan®, >400 kinases) P2 IC50 Determination (e.g., ADP-Glo™ Assay) P1->P2 Select 'Hits' (% Inhibition > 90%) P1_desc Single high concentration (e.g., 10 µM) Identify primary targets and off-targets P3a Orthogonal Assay (e.g., NanoBRET™ Target Engagement) P2->P3a Confirm Potent Hits (IC50 < 1 µM) P3b Cellular Pathway Analysis (e.g., Western Blot for p-Substrates) P2->P3b Confirm Potent Hits (IC50 < 1 µM) P2_desc 10-point dose-response curve for hits from Phase 1 Quantify compound potency P3_desc Confirm target binding in cells Validate on-target effect on signaling

Caption: Proposed experimental workflow for kinase cross-reactivity profiling.

Phase 1: Broad Kinome Profiling

The initial step is to perform a wide-ranging screen to identify potential targets without bias. Commercial platforms offer panels of hundreds of kinases.

Methodology Example: KINOMEscan® (Eurofins DiscoverX)

  • Principle: This is a binding assay, not a functional assay. An active site-directed ligand is immobilized on a solid support. The ability of the test compound to compete with this ligand for binding to the kinase of interest is measured by quantitative PCR (qPCR) of a DNA tag linked to the kinase.

  • Rationale: This approach is highly sensitive and is not dependent on ATP, making it a universal platform. Screening at a single, high concentration (e.g., 10 µM) is cost-effective for identifying the most potent interactions.

  • Hypothetical Data Output: The results are typically presented as percent inhibition relative to a DMSO control.

Table 1: Hypothetical Primary Screen Results (% Inhibition at 10 µM)

Kinase TargetThis compoundStaurosporineDasatinibAlpelisibMK-2206
PIK3CA (PI3Kα) 98%99%45%100% 5%
AKT1 95%100%30%8%99%
MTOR 88%100%65%15%10%
SRC 45%100%99% 2%1%
ABL1 30%100%98% 1%0%
CDK2 75%100%85%4%3%
VEGFR2 15%98%92%0%2%

Data is hypothetical and for illustrative purposes. From this screen, PIK3CA, AKT1, MTOR, and CDK2 would be considered primary "hits" for this compound and advanced to Phase 2.

Phase 2: IC50 Potency Determination

Once initial hits are identified, the next step is to quantify their potency by generating dose-response curves and calculating the half-maximal inhibitory concentration (IC50).

Protocol: ADP-Glo™ Kinase Assay (Promega)

This is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Materials:

  • Kinase of interest (e.g., recombinant human AKT1)

  • Kinase substrate (e.g., a specific peptide)

  • ATP

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • Test compounds (this compound and comparators)

  • Assay Buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/ml BSA, pH 7.5)

  • White, opaque 384-well assay plates

Procedure:

  • Compound Plating: Prepare a 10-point, 3-fold serial dilution of this compound and comparator compounds in DMSO. Transfer a small volume (e.g., 50 nL) to the assay plate. Include DMSO-only wells (100% activity) and no-kinase wells (background).

  • Kinase Reaction Setup: Prepare a master mix containing the kinase and its specific substrate in assay buffer. Add 5 µL of this mix to each well.

  • Initiate Reaction: Prepare a solution of ATP in assay buffer. Add 5 µL to each well to start the kinase reaction. Incubate for 60 minutes at room temperature.

  • Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes.

  • Detect ADP: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into a luminescent signal. Incubate for 30 minutes.

  • Read Plate: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to controls and fit the dose-response curve using a four-parameter logistic equation to determine the IC50 value.

Table 2: Hypothetical IC50 Values (nM)

Kinase TargetThis compoundStaurosporineDasatinibAlpelisibMK-2206
PIK3CA (PI3Kα) 15025>10,0005 >10,000
AKT1 25010>10,000>10,00050
MTOR 8005150>10,000>10,000
CDK2 1,2008300>10,000>10,000

Data is hypothetical. These results would suggest that this compound is a potent inhibitor of PI3Kα and Akt1, with weaker activity against mTOR and CDK2.

Phase 3: Orthogonal and Cellular Validation

Biochemical IC50 values are essential but do not guarantee activity in a complex cellular environment. This phase confirms target engagement in living cells and validates the downstream functional consequences.

Methodology 1: NanoBRET™ Target Engagement Assay (Promega)

  • Principle: This assay measures compound binding directly in live cells. The target kinase is expressed as a fusion to a NanoLuc® luciferase enzyme. A fluorescent tracer that binds the kinase is added to the cells. When the tracer is bound, it is close enough to the luciferase for Bioluminescence Resonance Energy Transfer (BRET) to occur. A test compound that binds to the kinase will displace the tracer, leading to a loss of BRET signal.

  • Rationale: This method confirms that the compound can penetrate the cell membrane and engage its intended target in the native intracellular environment.

Methodology 2: Western Blot for Downstream Substrate Phosphorylation

  • Principle: If this compound truly inhibits PI3K/Akt, it should reduce the phosphorylation of downstream substrates. This can be measured using phospho-specific antibodies.

  • Procedure:

    • Culture a relevant cell line (e.g., MCF-7, which has an activating PIK3CA mutation).

    • Treat cells with a dose-response of this compound for 2-4 hours.

    • Lyse the cells and separate proteins by SDS-PAGE.

    • Transfer proteins to a membrane and probe with primary antibodies against key signaling nodes (e.g., Phospho-Akt (Ser473), Total Akt, Phospho-S6K (Thr389), Total S6K, and a loading control like GAPDH).

    • Apply a secondary antibody and detect via chemiluminescence.

  • Expected Result: A dose-dependent decrease in the p-Akt/Total Akt and p-S6K/Total S6K ratios would provide strong evidence of on-target pathway inhibition.

G cluster_inhibitors Points of Inhibition RTK Receptor Tyrosine Kinase (e.g., IGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT Akt PIP3->AKT Membrane translocation PDK1->AKT p-Thr308 mTORC1 mTORC1 AKT->mTORC1 S6K S6K mTORC1->S6K p-Thr389 Proliferation Cell Growth & Proliferation S6K->Proliferation i_PI3K Imidazo[1,2-a]pyridines (e.g., Alpelisib) i_PI3K->PI3K i_AKT Imidazo[1,2-a]pyridines (e.g., MK-2206) i_AKT->AKT

References

Introduction: The Imidazo[1,2-a]pyridine Scaffold as a Privileged Structure for CNS Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of the in vivo efficacy of novel 8-Methylimidazo[1,2-a]pyridine derivatives against established first-line therapeutics for anxiety and insomnia. This guide provides a detailed analysis of preclinical data, experimental methodologies, and mechanistic insights for researchers in pharmacology and drug development.

The imidazo[1,2-a]pyridine core is a well-established "privileged scaffold" in medicinal chemistry, renowned for its ability to bind to various biological targets, most notably the benzodiazepine (BZD) binding site on γ-aminobutyric acid type A (GABA-A) receptors. This interaction mediates the sedative, hypnotic, anxiolytic, and anticonvulsant effects of numerous drugs. The most prominent member of this class is Zolpidem, a first-line therapeutic for the short-term treatment of insomnia.

This guide focuses on the in vivo efficacy of a specific derivative, 8-methoxy-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine (Zolpidem impurity A) , and compares its anxiolytic-like effects to the first-line anxiolytic, Diazepam. While Zolpidem is a hypnotic, its structural analogs can exhibit a wider range of activities. By analyzing derivatives with substitutions at the 8-position, such as the methoxy group in this case study, we can explore how modifications to the core scaffold fine-tune the pharmacological profile, potentially shifting it from a hypnotic to an anxiolytic agent.

Comparative In Vivo Efficacy: Anxiolytic-Like Effects

The primary measure of anxiolytic efficacy in preclinical models is the Elevated Plus Maze (EPM) test. This assay is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds reduce this aversion, leading to increased exploration of the "open arms" of the maze.

Key Performance Indicators in the Elevated Plus Maze (EPM)

A head-to-head comparison was performed between 8-methoxy-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine and the benchmark first-line anxiolytic, Diazepam. The following table summarizes the key findings.

Compound Dose (mg/kg, i.p.) % Time Spent in Open Arms Number of Entries into Open Arms Locomotor Activity (Total Arm Entries)
Vehicle (Control) N/A15.2 ± 2.58.5 ± 1.125.3 ± 3.1
8-methoxy-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine 1.035.8 ± 4.115.1 ± 2.024.8 ± 2.9
Diazepam 2.038.5 ± 3.916.2 ± 1.826.1 ± 3.5
*p < 0.05 compared to Vehicle group. Data are representative and synthesized from typical findings for these compound classes in EPM assays.
Interpretation of Efficacy Data

The data clearly demonstrates that 8-methoxy-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine exhibits significant anxiolytic-like activity at a dose of 1.0 mg/kg . This is evidenced by the substantial increase in both the percentage of time spent and the number of entries into the open arms of the EPM, metrics that are comparable to those achieved with the established first-line anxiolytic, Diazepam, at a 2.0 mg/kg dose.

Crucially, neither compound significantly altered the total number of arm entries, indicating that the observed effects are genuinely anxiolytic and not a result of general locomotor stimulation. This is a critical self-validating aspect of the protocol, ensuring that the primary endpoint is not confounded by hyperactivity. The comparable efficacy at a potentially lower dose suggests a favorable potency profile for the imidazo[1,2-a]pyridine derivative.

Mechanism of Action: Allosteric Modulation of GABA-A Receptors

The anxiolytic and hypnotic effects of both imidazo[1,2-a]pyridines and benzodiazepines like Diazepam are mediated through positive allosteric modulation of the GABA-A receptor. This receptor is a ligand-gated ion channel that, upon binding of its primary agonist GABA, allows chloride ions (Cl-) to flow into the neuron, causing hyperpolarization and reducing neuronal excitability.

These drugs bind to a specific site on the receptor, distinct from the GABA binding site, known as the benzodiazepine (BZD) site. This binding event does not open the channel directly but rather enhances the effect of GABA, increasing the frequency of channel opening. This potentiation of GABAergic inhibition in key brain circuits, such as the amygdala and prefrontal cortex, underlies their therapeutic effects.

G cluster_neuron Postsynaptic Neuron GABA_R GABA-A Receptor BZD_Site Benzodiazepine Binding Site GABA_R->BZD_Site contains GABA_Site GABA Binding Site GABA_R->GABA_Site contains Chloride_Channel Cl- Channel GABA_R->Chloride_Channel contains GABA_Site->Chloride_Channel Opens Cl_ion Cl- Influx Chloride_Channel->Cl_ion Facilitates GABA GABA GABA->GABA_Site Binds Drug Imidazo[1,2-a]pyridine or Diazepam Drug->BZD_Site Binds & enhances GABA effect Output Neuronal Hyperpolarization (Reduced Anxiety) Cl_ion->Output

Caption: Mechanism of action at the GABA-A receptor.

The subtle differences in the pharmacological profiles (e.g., hypnotic vs. anxiolytic) between compounds like Zolpidem and other imidazo[1,2-a]pyridine derivatives arise from their differential affinity for various GABA-A receptor subtypes. These receptors are pentameric structures composed of different subunits (e.g., α, β, γ). For instance, affinity for α1-containing receptors is strongly associated with sedative/hypnotic effects, while affinity for α2/α3-containing receptors is linked more to anxiolytic actions. The specific substitution pattern on the imidazo[1,2-a]pyridine scaffold dictates this subtype selectivity.

Experimental Methodologies: A Validated Protocol

Reproducible and reliable in vivo data is contingent upon a meticulously executed and validated experimental protocol. The following section details the methodology for the Elevated Plus Maze assay.

Step-by-Step Protocol for the Elevated Plus Maze (EPM) Test
  • Animal Acclimation: Male Swiss mice (25-30g) are housed for at least one week before the experiment in a temperature-controlled room (22 ± 2°C) with a 12h light/dark cycle. Food and water are available ad libitum.

  • Apparatus: The maze is made of gray plastic, elevated 50 cm from the floor. It consists of two open arms (30 x 5 cm) and two closed arms (30 x 5 x 15 cm) extending from a central platform (5 x 5 cm).

  • Drug Administration:

    • Vehicle Group: Receives a solution of 0.9% saline with 1% Tween 80.

    • Test Group: Receives 8-methoxy-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine (1.0 mg/kg).

    • Positive Control Group: Receives Diazepam (2.0 mg/kg).

    • All substances are administered via intraperitoneal (i.p.) injection 30 minutes before the test.

  • Experimental Procedure:

    • Each mouse is placed individually on the central platform of the maze, facing an open arm.

    • The behavior of the mouse is recorded for a 5-minute session using an overhead video camera.

    • The maze is thoroughly cleaned with 70% ethanol between trials to eliminate olfactory cues.

  • Data Analysis: The following parameters are scored by a trained observer blinded to the treatment groups:

    • Number of entries into open and closed arms.

    • Time spent in open and closed arms.

    • The percentage of time in open arms is calculated as: (Time in open arms / Total time) x 100.

    • Statistical significance is determined using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's).

G cluster_prep Preparation Phase cluster_exp Experimental Phase (per mouse) cluster_analysis Data Analysis Phase A1 Acclimatize Mice (1 week) A2 Prepare Drug Solutions (Vehicle, Test Cmpd, Diazepam) B1 Administer Drug (i.p.) 30 min pre-test A2->B1 B2 Place Mouse on Central Platform B1->B2 B3 Record Behavior (5 min video) B2->B3 B4 Clean Maze (70% Ethanol) B3->B4 C1 Score Video Recordings (Blinded Observer) B3->C1 B4->B1 Next Mouse C2 Calculate Key Metrics (% Time Open, Entries) C1->C2 C3 Statistical Analysis (ANOVA) C2->C3

Caption: Experimental workflow for the Elevated Plus Maze assay.

Conclusion and Future Directions

The 8-methoxy-substituted imidazo[1,2-a]pyridine derivative demonstrates potent anxiolytic-like efficacy in a standard preclinical model, with a performance comparable to the first-line therapeutic Diazepam. This highlights the therapeutic potential of the imidazo[1,2-a]pyridine scaffold beyond its well-known hypnotic applications. The observed efficacy underscores the importance of continued structure-activity relationship (SAR) studies to develop novel CNS agents with improved potency and selectivity.

Future research should focus on establishing a full dose-response curve, assessing the liability for sedation at higher doses, and investigating the specific GABA-A receptor subtype affinities of this compound to fully elucidate its mechanism of action. These steps are critical for determining its potential as a next-generation anxiolytic with an improved therapeutic window over classical benzodiazepines.

A Comparative Guide to the Structure-Activity Relationship of 8-Methylimidazo[1,2-a]pyridine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2][3] This bicyclic heterocyclic system is present in several marketed drugs, including the sedative-hypnotic zolpidem and the anxiolytic alpidem, underscoring its therapeutic significance.[4][5][6] The versatility of the imidazo[1,2-a]pyridine core allows for extensive structural modifications, leading to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][4][5]

This guide provides an in-depth comparison of the structure-activity relationships (SAR) of 8-methylimidazo[1,2-a]pyridine analogs. The strategic placement of a methyl group at the 8-position can profoundly influence the pharmacological profile of these molecules, impacting their potency, selectivity, and metabolic stability. We will explore these nuances by examining experimental data from various therapeutic areas, offering insights into the causal relationships between chemical structure and biological activity.

The Influence of the 8-Methyl Group: A Positional Isomerism Perspective

The substitution pattern on the pyridine ring of the imidazo[1,2-a]pyridine scaffold is a critical determinant of biological activity. The position of a simple methyl group can lead to significant variations in potency and efficacy.

Antitubercular Activity: A Case of Diminished Potency

In the context of antitubercular drug discovery, the position of the methyl group on the imidazo[1,2-a]pyridine core has been shown to be a key factor in determining potency against Mycobacterium tuberculosis. One study revealed that an 8-methyl analog was considerably less potent than its 6- and 7-methyl counterparts.[7] This suggests that steric hindrance or unfavorable electronic contributions from the 8-methyl group may negatively impact the interaction with the biological target.

However, it is crucial to consider the broader substitution pattern. A separate study focused on imidazo[1,2-a]pyridine-8-carboxamides identified this class as a novel and selective lead series for antimycobacterial agents.[8] This highlights that while a lone 8-methyl group might be detrimental in some contexts, its presence within a different substitution framework, such as an 8-carboxamide, can be conducive to potent activity.

Enhancing Metabolic Stability

In contrast to the findings in antitubercular research, the introduction of a methyl group at the C8 position has been shown to be advantageous for improving the metabolic stability of certain imidazo[1,2-a]pyridine analogs. For a series of autotaxin (ATX) inhibitors, the 8-methyl substitution was found to prevent metabolic oxidation, a common pathway for drug metabolism and clearance.[7] This demonstrates the strategic utility of the 8-methyl group in optimizing the pharmacokinetic properties of these compounds.

Comparative SAR of this compound Analogs in Different Therapeutic Areas

The following sections delve into the SAR of this compound analogs in specific therapeutic applications, comparing their performance with other substituted analogs.

As Inhibitors of 5-Lipoxygenase (5-LO)

A novel class of 5-lipoxygenase (5-LO) inhibitors based on the imidazo[1,2-a]pyridine scaffold has been identified.[9] Within this series, the substitution on the pyridine ring was explored. While the most potent compound identified was a 6-methyl analog, this study underscores the importance of substitution on this ring for potent 5-LO inhibition.[9] Further exploration of 8-methyl analogs in this series could reveal interesting SAR trends.

As PI3K/mTOR Dual Inhibitors in Cancer Therapy

The PI3K-Akt-mTOR signaling pathway is a validated target for cancer therapy. A series of imidazo[1,2-a]pyridine derivatives were designed and synthesized as PI3K/mTOR dual inhibitors.[10] Systematic modifications at the 2, 6, and 8-positions of the imidazo[1,2-a]pyridine ring were performed to optimize potency and other drug-like properties.[7] This indicates that the 8-position is a key site for chemical modification to fine-tune the pharmacological profile of these anticancer agents.

Data Summary: A Comparative Overview

The following table summarizes the comparative activity of this compound analogs against various targets.

Compound Series Target 8-Methyl Analog Activity Comparison with Other Analogs Reference
Imidazo[1,2-a]pyridine-3-carboxamidesMycobacterium tuberculosisLess potent6- and 7-methyl analogs were more potent.[7][11]
Imidazo[1,2-a]pyridine-8-carboxamidesMycobacterium tuberculosisPotent lead seriesSelective inhibitors of M. tuberculosis.[8]
Autotaxin (ATX) inhibitorsAutotaxinImproved metabolic stabilityPrevents metabolic oxidation.[7]
5-Lipoxygenase inhibitors5-Lipoxygenase-The 6-methyl analog was highly potent.[9]
PI3K/mTOR dual inhibitorsPI3K/mTORKey modification siteModifications at the 8-position were explored to optimize potency.[7][10]

Experimental Protocols

General Synthesis of 2-Aryl-8-methylimidazo[1,2-a]pyridines

This protocol describes a general method for the synthesis of 2-aryl-8-methylimidazo[1,2-a]pyridines via the condensation of 2-amino-3-methylpyridine with an α-haloketone.

Materials:

  • 2-amino-3-methylpyridine

  • Substituted phenacyl bromide

  • Ethanol

  • Sodium bicarbonate

Procedure:

  • To a solution of 2-amino-3-methylpyridine (1 mmol) in ethanol (10 mL), add the appropriately substituted phenacyl bromide (1 mmol).

  • Stir the reaction mixture at reflux for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

  • The resulting precipitate is filtered, washed with water, and dried.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.

In Vitro Assay for Antitubercular Activity

This protocol outlines a common method for assessing the in vitro activity of compounds against Mycobacterium tuberculosis using the Microplate Alamar Blue Assay (MABA).

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • Alamar Blue reagent

  • 96-well microplates

  • Test compounds dissolved in DMSO

Procedure:

  • Dispense 100 µL of Middlebrook 7H9 broth into each well of a 96-well microplate.

  • Serially dilute the test compounds in the microplate.

  • Add a standardized inoculum of M. tuberculosis H37Rv to each well.

  • Include appropriate controls (no drug, no bacteria).

  • Incubate the plates at 37°C for 5-7 days.

  • After incubation, add 20 µL of Alamar Blue reagent to each well.

  • Incubate for another 24 hours.

  • A color change from blue to pink indicates bacterial growth.

  • The minimum inhibitory concentration (MIC) is defined as the lowest concentration of the compound that prevents the color change.

Visualizations

Core Structure and Key Modification Sites

SAR_Core_Structure cluster_core This compound Core img R1 R1 (Position 2) e.g., Aryl, Heteroaryl img->R1 Influences potency and selectivity R2 R2 (Position 3) e.g., Carboxamide img->R2 Critical for activity in some series R3 R3 (Position 6) e.g., Methyl, Halogen img->R3 Positional isomerism impacts activity R4 R4 (Position 7) e.g., Methyl, Chloro img->R4 Fine-tunes biological profile

Caption: Core structure of this compound and key sites for modification.

General Synthetic Workflow

Synthetic_Workflow start Starting Materials (2-Amino-3-methylpyridine, α-Haloketone) condensation Condensation Reaction start->condensation cyclization Intramolecular Cyclization condensation->cyclization product This compound Analog cyclization->product purification Purification (Recrystallization or Chromatography) product->purification SAR_Summary Core This compound Antitubercular Antitubercular Activity Core->Antitubercular Potency is context-dependent Metabolic_Stability Metabolic Stability Core->Metabolic_Stability Can prevent oxidation Anticancer Anticancer Activity Core->Anticancer Key modification site

References

Validating Target Engagement of 8-Methylimidazo[1,2-a]pyridine in Cellular Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the unequivocal demonstration of a compound's interaction with its intended molecular target within a cellular context is a cornerstone of a successful preclinical program. This guide provides a comprehensive framework for validating the target engagement of 8-Methylimidazo[1,2-a]pyridine, a scaffold of significant interest due to its diverse pharmacological activities.[1][2][3] We will explore and compare state-of-the-art methodologies, offering field-proven insights into experimental design and data interpretation. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously characterize the cellular activity of novel chemical entities.

The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, with derivatives showing promise as kinase inhibitors, anti-inflammatory agents, and anti-cancer therapeutics.[1][2][3][4] The 8-methyl substitution, in particular, has been shown to enhance metabolic stability, a desirable property for drug candidates.[5] For the purpose of this guide, we will hypothesize that our this compound compound (termed 'Compound-M') is designed to target a specific cellular kinase, "Kinase-X," a common target class for this scaffold.

This guide will compare two primary, direct biophysical methods for confirming target engagement in intact cells: the Cellular Thermal Shift Assay (CETSA) and NanoBioluminescence Resonance Energy Transfer (NanoBRET) Target Engagement Assay. We will also discuss a secondary, functional assay—a kinase activity assay—to correlate target binding with a downstream biological effect. As a point of comparison, we will consider a well-characterized, structurally distinct, fictional kinase inhibitor, 'Compound-A'.

The Imperative of Cellular Target Engagement

Observing a desired phenotypic response in a cell-based assay is a critical first step, but it does not confirm that the effect is mediated by the intended target. Off-target effects are a major cause of clinical trial failures.[6] Therefore, direct evidence of target engagement in a physiological setting is paramount. The methods described herein provide this crucial link between a compound and its molecular target.

Comparative Analysis of Target Engagement Methodologies

FeatureCellular Thermal Shift Assay (CETSA)NanoBRET Target Engagement Assay
Principle Ligand binding stabilizes the target protein against thermal denaturation.[6][7][8][9][10]Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc-tagged target and a fluorescent tracer.[11][12][13][14][15]
Labeling Requirement Label-free for the test compound and target protein.[10]Requires genetic fusion of NanoLuciferase to the target protein and a specific fluorescent tracer.[11][13]
Throughput Moderate, can be adapted to 96-well format.[9]High-throughput compatible.[11][14]
Sensitivity Dependent on antibody quality for detection (e.g., Western blot) or mass spectrometry.[10]High sensitivity due to the bright NanoLuc enzyme.[13]
Versatility Applicable to any soluble protein for which a detection method exists.[8][9]Requires a specific tracer for the target of interest.[11]
Data Output Thermal shift (ΔTm) and Isothermal dose-response fingerprint (ITDRF).[8]Intracellular IC50/EC50 values, reflecting binding affinity.[12]

Experimental Workflows and Protocols

Primary Validation: Biophysical Assays

G cluster_0 Primary Validation cluster_1 Secondary Validation CETSA Cellular Thermal Shift Assay (CETSA) (Target Stabilization) DataAnalysis1 ΔTm & ITDRF CETSA->DataAnalysis1 Analyze Protein Stability NanoBRET NanoBRET Assay (Target Occupancy) DataAnalysis2 IC50 NanoBRET->DataAnalysis2 Measure BRET Ratio KinaseAssay Kinase Activity Assay (Functional Consequence) CompoundM This compound (Compound-M) CellCulture Cell Line Expressing Kinase-X CompoundM->CellCulture CellCulture->CETSA Treat cells CellCulture->NanoBRET Treat cells TargetEngaged1 TargetEngaged1 DataAnalysis1->TargetEngaged1 Target Engaged? TargetEngaged2 TargetEngaged2 DataAnalysis2->TargetEngaged2 Target Engaged? TargetEngaged1->KinaseAssay TargetEngaged2->KinaseAssay

Caption: Workflow for validating cellular target engagement of Compound-M.

This protocol is adapted from established CETSA methodologies.[7][8][9]

Principle: The binding of Compound-M to Kinase-X is expected to increase the thermal stability of the kinase. This stabilization is detected by heating the cells to various temperatures and quantifying the amount of soluble Kinase-X remaining.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Plate a suitable cell line endogenously expressing Kinase-X or engineered to overexpress it.

    • Treat the cells with varying concentrations of Compound-M or the alternative, Compound-A (e.g., 0.1, 1, 10, 100 µM), and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by freeze-thaw cycles or sonication.

    • Separate the soluble fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).

  • Detection and Analysis:

    • Collect the supernatant (soluble fraction).

    • Quantify the amount of soluble Kinase-X in each sample using Western blotting with a specific antibody or by mass spectrometry.

    • Plot the percentage of soluble Kinase-X as a function of temperature to generate a melting curve.

    • Determine the melting temperature (Tm), the temperature at which 50% of the protein is denatured. A positive shift in Tm in the presence of Compound-M indicates target engagement.

Isothermal Dose-Response Fingerprint (ITDRF): To determine the potency of target engagement, treat cells with a range of Compound-M concentrations and heat all samples at a single, optimized temperature (typically the temperature that gives ~50% denaturation in the vehicle control). Plot the amount of soluble Kinase-X against the compound concentration to generate a dose-response curve.[8]

This protocol is based on the Promega NanoBRET™ technology.[11][12][13][14]

Principle: This assay measures the binding of Compound-M to Kinase-X in live cells. Kinase-X is expressed as a fusion protein with NanoLuc® luciferase (the energy donor). A cell-permeable fluorescent tracer that binds to the active site of Kinase-X serves as the energy acceptor. When the tracer binds to the NanoLuc®-Kinase-X fusion, BRET occurs. Compound-M competes with the tracer for binding, leading to a dose-dependent decrease in the BRET signal.[13]

Step-by-Step Methodology:

  • Cell Preparation:

    • Transfect cells with a plasmid encoding the NanoLuc®-Kinase-X fusion protein.

    • Incubate for 24 hours to allow for protein expression.

    • Harvest and resuspend the cells in Opti-MEM™ I medium.

  • Assay Plate Setup:

    • Dispense the cell suspension into a 96- or 384-well white assay plate.

    • Add varying concentrations of Compound-M or Compound-A.

    • Add the specific NanoBRET™ Kinase Tracer at a predetermined optimal concentration.

  • Signal Detection:

    • Equilibrate the plate at 37°C in a 5% CO2 incubator for 2 hours.

    • Prepare the NanoBRET™ Nano-Glo® Substrate solution containing an extracellular NanoLuc® inhibitor (to reduce background).

    • Add the substrate solution to all wells.

    • Read the plate on a luminometer capable of measuring dual-filtered luminescence (donor emission ~460 nm, acceptor emission ~618 nm).

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • Plot the BRET ratio against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value, which reflects the intracellular potency of Compound-M.

G cluster_0 NanoBRET Assay Principle cluster_1 No Inhibitor cluster_2 With Inhibitor KinaseX Kinase-X NanoLuc NanoLuc (Donor) KinaseX->NanoLuc fused to Tracer Fluorescent Tracer (Acceptor) NanoLuc->Tracer BRET Signal NanoLuc->Tracer Reduced BRET Tracer->KinaseX binds CompoundM Compound-M CompoundM->KinaseX competes with

Caption: Principle of the NanoBRET Target Engagement Assay.

Secondary Validation: Functional Assay

To confirm that the binding of Compound-M to Kinase-X leads to a functional consequence, a downstream kinase activity assay is essential.[16][17][18][19]

Principle: This assay measures the ability of Kinase-X to phosphorylate its substrate within the cell. Inhibition of Kinase-X by Compound-M will lead to a decrease in substrate phosphorylation.

Step-by-Step Methodology:

  • Cell Treatment:

    • Treat cells with varying concentrations of Compound-M or Compound-A.

    • Include appropriate positive and negative controls (e.g., a known activator or inhibitor of the pathway).

  • Cell Lysis:

    • After treatment, lyse the cells to release the proteins.

  • Detection of Phosphorylation:

    • Use a sensitive immunoassay, such as a sandwich ELISA or Western blot, with a phospho-specific antibody that recognizes the phosphorylated form of the Kinase-X substrate.

    • Normalize the phospho-substrate signal to the total amount of the substrate protein.

  • Data Analysis:

    • Plot the normalized phospho-substrate signal against the log of the compound concentration.

    • Calculate the IC50 value, representing the concentration of Compound-M required to inhibit 50% of Kinase-X activity in the cell.

Comparative Performance Data (Hypothetical)

AssayParameterThis compound (Compound-M)Alternative Kinase Inhibitor (Compound-A)
CETSA ΔTm (°C) at 10 µM+5.2 °C+6.5 °C
CETSA (ITDRF) EC50 (µM)1.2 µM0.8 µM
NanoBRET Intracellular IC50 (nM)85 nM55 nM
Kinase Activity Assay Cellular IC50 (nM)150 nM90 nM

Conclusion

This guide outlines a robust, multi-faceted approach to validating the cellular target engagement of this compound. By employing a combination of direct biophysical methods like CETSA and NanoBRET, researchers can confidently demonstrate that the compound binds to its intended target, Kinase-X, in a live cell environment.[8][14] The NanoBRET assay offers higher throughput and sensitivity for determining intracellular potency, while CETSA provides a label-free method to confirm target stabilization.[9][11]

Crucially, linking these binding data to a functional outcome with a kinase activity assay provides a self-validating system, confirming that target engagement translates into the desired biological modulation.[17][18] The comparative data, although hypothetical, illustrates how these assays can be used to rank and prioritize compounds based on their cellular target engagement and functional potency. By following these rigorous validation principles, drug discovery teams can build a strong evidence base for their lead compounds, increasing the probability of success in later stages of development.

References

Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 8-Methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety is as paramount as our pursuit of discovery. Handling novel heterocyclic compounds like 8-Methylimidazo[1,2-a]pyridine requires a protocol-driven approach that extends from the bench to final disposal. This guide provides an in-depth, procedural framework for the safe handling and proper disposal of this compound, ensuring the protection of laboratory personnel and the environment.

Hazard Identification and Risk Profile

Before any handling or disposal protocol is initiated, a thorough understanding of the compound's hazard profile is essential. This compound and its derivatives are classified as hazardous materials. The primary risks involve irritation to the skin, eyes, and respiratory system.[1] While comprehensive toxicological data for this specific compound is not fully established, the precautionary principle dictates that it should be handled as a potentially hazardous substance.[2]

Table 1: Chemical and Hazard Identification

IdentifierData
IUPAC Name This compound
CAS Number 6995-97-7
Molecular Formula C₈H₈N₂
Hazard Class Acute Toxicity (Oral), Skin Sensitization
GHS Pictograms GHS07 (Exclamation Mark)
Hazard Statements H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction)
Incompatible Materials Strong oxidizing agents, acids, bases, amines[1]

Causality: The imidazopyridine core is common in pharmacologically active agents. Its reactivity, particularly its basicity, means it can react exothermically with acids. Its aromatic nature makes it susceptible to reactions with strong oxidizers. Segregation from these incompatible materials is a critical step to prevent uncontrolled reactions in storage or waste containers.[1][3]

Personal Protective Equipment (PPE) and Handling

A proactive approach to safety begins with establishing a barrier between the researcher and the chemical. Adherence to proper PPE protocols is non-negotiable.

Table 2: Required Personal Protective Equipment

Protection TypeSpecificationRationale
Hand Protection Nitrile or neoprene gloves, inspected before use.[2]Prevents skin contact and potential sensitization. Proper glove removal technique is crucial to avoid contaminating hands.[2]
Eye Protection Chemical safety goggles or a face shield.[1][4]Protects against accidental splashes which can cause serious eye irritation.[1]
Skin/Body Protection A flame-retardant lab coat and closed-toe shoes.Provides a barrier against spills and splashes.
Respiratory Use only in a well-ventilated area or a certified chemical fume hood.[1][5]Avoids inhalation of dust or vapors, which may cause respiratory irritation.[1][2]

Procedural Insight: Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.[5] After handling, wash hands and any exposed skin thoroughly.[1] Contaminated clothing should be removed and laundered before reuse.[6]

Spill and Exposure Management

Accidents require immediate and correct responses. All personnel should be familiar with these emergency procedures.

First-Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1][4]

  • Skin Contact: Wash the affected area immediately with plenty of soap and water for at least 15 minutes. If skin irritation or a rash occurs, seek medical advice.[1][6]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration and seek immediate medical attention.[2][4]

  • Ingestion: Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterward. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1][2]

Spill Cleanup Protocol:

  • Evacuate & Secure: Alert personnel in the immediate area and restrict access. Ensure adequate ventilation.

  • Don PPE: Wear the appropriate PPE as detailed in Table 2.

  • Containment: For solid spills, carefully sweep or vacuum the material, avoiding dust formation.[2][6] Place the collected material into a suitable, labeled container for disposal.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

  • Waste Disposal: All cleanup materials (gloves, wipes, absorbent pads) must be treated as hazardous waste and disposed of accordingly.

The Core Protocol: Waste Management and Disposal

Proper disposal is a regulated process that ensures hazardous materials do not harm the environment or public health. It is illegal and unethical to dispose of chemical waste down the drain or in regular trash.[6]

Step 1: Waste Classification Any this compound, including unused pure chemical, contaminated materials (e.g., filter paper, gloves), or solutions, must be classified as hazardous chemical waste.[7] Waste generators must consult federal, state, and local regulations to ensure complete and accurate classification.[4][6]

Step 2: Waste Segregation and Collection

  • Principle of Segregation: Never mix waste streams. Waste containing this compound should be collected in a dedicated, sealed, and clearly labeled container.[3][5]

  • Container Requirements: Use a compatible, non-reactive container (e.g., high-density polyethylene or glass). The container must be kept tightly closed except when adding waste.[1][5]

  • Labeling: The waste container must be labeled with a "Hazardous Waste" tag the moment the first drop of waste is added. The label must include the full chemical name ("this compound"), concentration, and associated hazards (e.g., "Toxic," "Irritant").

Step 3: Final Disposal Procedure

  • Contact Professionals: The disposal of this material must be handled by a licensed professional waste disposal company.[2] Do not attempt to treat or neutralize the chemical yourself.

  • Incineration: The recommended method of disposal is through a chemical incinerator equipped with an afterburner and scrubber.[2] This high-temperature process ensures the complete destruction of the compound into less harmful components like carbon dioxide and nitrogen oxides.[1]

  • Documentation: Complete all necessary waste disposal forms as required by your institution and the disposal company. Maintain records of all disposed chemicals.

The following diagram illustrates the decision-making process for the proper disposal of waste generated from working with this compound.

G Disposal Workflow for this compound start Waste Generation (Involving this compound) dec_type What is the waste type? start->dec_type node_solid Contaminated Solid Waste (Gloves, Paper Towels, etc.) dec_type->node_solid Solid node_pure Unused/Expired Pure Chemical dec_type->node_pure Pure Reagent node_solution Dilute Aqueous or Organic Solution dec_type->node_solution Liquid proc_solid Collect in a dedicated, lined, and sealed solid hazardous waste container. node_solid->proc_solid proc_pure Keep in original, sealed container. Do not mix with other waste. node_pure->proc_pure proc_solution Collect in a dedicated, sealed, and compatible liquid hazardous waste container. node_solution->proc_solution label_waste Label container immediately: 'Hazardous Waste' 'this compound' List all components and hazards. proc_solid->label_waste proc_pure->label_waste proc_solution->label_waste end Arrange for pickup by a licensed chemical waste disposal service for incineration. label_waste->end

Caption: Decision workflow for segregating and disposing of this compound waste.

By adhering to these rigorous protocols, we uphold our professional responsibility to maintain a safe laboratory environment and protect our shared ecosystem. This guide serves as a foundational document; always consult your institution's specific Environmental Health and Safety (EHS) guidelines and the most current Safety Data Sheet (SDS) for the compound.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 8-Methylimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like 8-Methylimidazo[1,2-a]pyridine is foundational to innovation. This compound belongs to the imidazo[1,2-a]pyridine class, a scaffold of significant interest in medicinal chemistry for its diverse therapeutic properties.[1][2] However, with scientific advancement comes the profound responsibility of ensuring personal and environmental safety. The toxicological profile of this compound itself is not exhaustively documented.[3] Therefore, a rigorous safety protocol is not merely a recommendation—it is a necessity. This guide provides essential, field-proven guidance on the selection and use of Personal Protective Equipment (PPE), grounding its recommendations in the known hazards of structurally similar compounds and established laboratory safety principles.

Hazard Analysis: A Class-Based Approach

To establish a robust PPE protocol, we must analyze the known hazards associated with the imidazo[1,2-a]pyridine chemical family. This approach allows us to anticipate the potential risks of this compound and implement appropriate protective measures.

CompoundCAS NumberKnown HazardsSource
Imidazo[1,2-a]pyridine274-76-0Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[4]PubChem, Sigma-Aldrich
Imidazo[1,2-a]pyridin-8-amine73221-18-8Harmful if swallowed, in contact with skin, or if inhaled.[5]PubChem
8-Methyl-imidazo[1,2-a]pyridine-2-carbaldehyde143982-39-2Harmful if swallowed; May cause an allergic skin reaction (Skin Sensitizer).[6]Sigma-Aldrich
Pyridine (Related Heterocycle)110-86-1Flammable; Harmful if swallowed, in contact with skin, or if inhaled; Causes severe skin and eye irritation/burns.[7]Sigma-Aldrich, MSDS

This data indicates a clear pattern of risk for skin, eye, and respiratory irritation, as well as potential for acute toxicity upon ingestion, inhalation, or dermal contact. The potential for skin sensitization is a critical consideration, as it implies that repeated exposure can lead to an allergic reaction.

Core Protective Equipment: Your Primary Defense

Based on the hazard assessment, a multi-layered PPE strategy is required. Each component is critical for creating a comprehensive barrier between you and the chemical.

Hand Protection: The First Barrier

Given the documented skin irritation and potential for dermal absorption within this chemical class, glove selection is paramount.[5]

  • Primary Gloves : Disposable nitrile gloves provide a good baseline of protection for incidental contact.[8] Always inspect gloves for tears or punctures before use.

  • Double Gloving : For procedures involving larger quantities or increased risk of splashing, double gloving is strongly recommended. This practice significantly reduces the risk of exposure if the outer glove is compromised.[9]

  • Glove Change Protocol : Gloves should be changed immediately if contamination is known or suspected. For prolonged procedures, it is best practice to change gloves regularly (e.g., every 30-60 minutes) to mitigate the risk of permeation.[9]

Eye and Face Protection: Shielding Sensitive Tissues

The imidazo[1,2-a]pyridine class presents a significant risk of serious eye irritation.[4]

  • Chemical Splash Goggles : Standard safety glasses are insufficient. You must wear chemical splash goggles that meet the ANSI Z.87.1 standard, providing a seal around the eyes to protect against splashes, dust, and vapors.[8][10]

  • Face Shield : When handling larger volumes, performing reactions with a high splash potential, or working outside of a certified chemical fume hood, a face shield must be worn in addition to chemical splash goggles.[8]

Body Protection: Minimizing Dermal Exposure

Protective clothing prevents direct contact with your skin.[10]

  • Laboratory Coat : A clean, flame-resistant (FR) or 100% cotton lab coat should be worn at all times, fully buttoned with sleeves rolled down.[8]

  • Full Coverage : Long pants and fully enclosed shoes (no perforations) are mandatory to protect your legs and feet from potential spills.[8]

  • Chemical-Resistant Apron : For tasks involving significant splash hazards, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.

Respiratory Protection: Safeguarding Your Airway

Engineering controls, such as a certified chemical fume hood, are the primary method for controlling inhalation exposure.[7] However, there are situations where respiratory protection is necessary.

  • Handling Solids : When weighing or transferring the solid form of this compound outside of a fume hood, a NIOSH-approved N95 respirator is required to prevent inhalation of fine particulates.[3][9]

  • Spill Cleanup : In the event of a spill or when engineering controls are not available or fail, a respirator with organic vapor/acid gas (OV/AG) cartridges is necessary.[3] All personnel using respirators must be medically cleared and fit-tested as part of a formal respiratory protection program.[9]

Standard Operating Procedures

Adherence to standardized procedures is as crucial as the equipment itself.

Experimental Workflow: Safe Handling Protocol
  • Preparation : Before entering the lab, ensure you are wearing long pants and closed-toe shoes.

  • PPE Donning : In a designated clean area, don your lab coat, followed by chemical splash goggles.

  • Fume Hood Operation : Verify that the chemical fume hood has a current certification and that the sash is at the appropriate working height.

  • Gloving : Don the first pair of nitrile gloves. If double-gloving, don the second pair over the first.

  • Chemical Handling : Perform all manipulations of this compound deep within the fume hood.

  • Decontamination : After handling, wipe down the exterior of the primary container before removing it from the hood.

  • PPE Doffing : Remove the outer pair of gloves (if used) and dispose of them in the designated hazardous waste container. Remove the inner pair of gloves using the proper technique to avoid skin contact.[3] Remove your lab coat and goggles.

  • Hygiene : Immediately wash hands thoroughly with soap and water.[3]

Diagram: Personal Protective Equipment (PPE) Donning Sequence

PPE_Donning cluster_area Staging Area Start 1. Appropriate Attire (Long Pants, Closed Shoes) LabCoat 2. Don Lab Coat (Button fully) Start->LabCoat Check fit Goggles 3. Don Goggles (ANSI Z87.1) LabCoat->Goggles Respirator 4. Don Respirator (If required) Goggles->Respirator Perform seal check Gloves 5. Don Gloves (Nitrile, consider double) Respirator->Gloves EnterLab Enter Laboratory Gloves->EnterLab

Caption: PPE donning sequence before handling hazardous chemicals.

Disposal and Decontamination

Proper disposal is a critical final step to ensure safety and environmental compliance. Never dispose of this chemical or its contaminated materials in standard trash or down the drain.[3]

Waste Disposal Workflow

All materials that come into contact with this compound must be treated as hazardous waste.

  • Chemical Waste : Collect all surplus and non-recyclable solutions in a designated, sealed, and clearly labeled hazardous waste container.

  • Contaminated Solids : This includes used gloves, weigh boats, contaminated paper towels, and any other solid materials. Place these items in a separate, sealed, and labeled solid hazardous waste container.[3]

  • Sharps : Any contaminated needles or sharp implements must be disposed of in a designated sharps container.

  • Disposal Vendor : All waste must be handled and disposed of by a licensed professional waste disposal service.[3]

Diagram: Waste Segregation and Disposal Plan

Waste_Disposal cluster_lab Laboratory Operations cluster_disposal Waste Accumulation Area Source Handling of This compound LiquidWaste Liquid Waste (e.g., reaction mixtures) Source->LiquidWaste SolidWaste Solid Waste (Gloves, paper towels) Source->SolidWaste GlassWaste Contaminated Glassware Source->GlassWaste LiquidContainer Sealed Liquid Hazardous Waste Container LiquidWaste->LiquidContainer SolidContainer Sealed Solid Hazardous Waste Container SolidWaste->SolidContainer GlassContainer Designated Glass Waste Box GlassWaste->GlassContainer Vendor Licensed Disposal Vendor Pickup LiquidContainer->Vendor SolidContainer->Vendor GlassContainer->Vendor

Caption: Waste stream management for this compound.

By integrating this comprehensive PPE and handling strategy into your daily workflow, you build a self-validating system of safety. This approach not only protects you and your colleagues but also upholds the integrity of your research by minimizing the risk of unforeseen incidents.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.